Methyl 5-nitro-1H-pyrrole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-nitro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-6(9)4-2-3-5(7-4)8(10)11/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJHSLVRAQKAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632426 | |
| Record name | Methyl 5-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13138-73-3 | |
| Record name | Methyl 5-nitro-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13138-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 5-nitro-1H-pyrrole-2-carboxylate
This guide provides a comprehensive technical overview of Methyl 5-nitro-1H-pyrrole-2-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document delves into its chemical properties, structure, synthesis, and known biological significance, offering a valuable resource for scientists working with pyrrole-based scaffolds.
Introduction: The Significance of Nitropyrrole Scaffolds
The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] The introduction of a nitro group (—NO₂) onto this scaffold, creating nitropyrrole derivatives, profoundly alters the electronic properties and reactivity of the ring. The strong electron-withdrawing nature of the nitro group is a key structural feature that can enhance the biological activity of the molecule.[2] This is exemplified by the pyrrolomycin family of natural products, which are polyhalogenated nitropyrroles with potent antibiotic properties.[2][3] this compound belongs to this important class of compounds and serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[3]
Physicochemical and Structural Properties
This compound is an organic compound with the chemical formula C₆H₆N₂O₄.[4] Its structure consists of a pyrrole ring substituted with a nitro group at the 5-position and a methyl carboxylate group at the 2-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13138-73-3 | [4] |
| Molecular Formula | C₆H₆N₂O₄ | [4] |
| Molecular Weight | 170.12 g/mol | [4] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 193 °C | N/A |
| Purity | Typically ≥95% | [4] |
Spectroscopic Profile
3.1. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.[5] For this compound, the key characteristic absorptions are expected for the N-H, C=O (ester), and N-O (nitro group) stretching vibrations. A transmission IR spectrum for a compound identified as "5-nitropyrrole-2-carboxylic acid, methyl ester" is available and shows characteristic peaks.[6]
Table 2: Predicted Characteristic IR Absorptions
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (pyrrole) | Stretch | 3400-3200 (broad) |
| C-H (aromatic) | Stretch | 3150-3050 |
| C=O (ester) | Stretch | 1730-1715 |
| C=C (aromatic) | Stretch | 1620-1450 |
| NO₂ (asymmetric) | Stretch | 1550-1500 |
| NO₂ (symmetric) | Stretch | 1360-1320 |
| C-O (ester) | Stretch | 1300-1150 |
| C-N (pyrrole) | Stretch | 1200-1000 |
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the methyl ester protons, and the N-H proton. The chemical shifts of the pyrrole protons are influenced by the electron-withdrawing effects of the nitro and carboxylate groups.
¹³C NMR Spectroscopy : The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrrole ring, and the methyl carbon of the ester.
3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (170.12).
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process typically involving the formation of the pyrrole ring, followed by nitration and esterification, or by functional group manipulation of a pre-existing pyrrole scaffold. A common strategy involves the nitration of a pyrrole-2-carboxylate precursor.[7]
4.1. Conceptual Synthesis Workflow
A plausible synthetic route involves two key transformations:
-
Esterification of Pyrrole-2-carboxylic Acid: The starting material, pyrrole-2-carboxylic acid, can be converted to its methyl ester, Methyl 2-pyrrolecarboxylate.
-
Nitration of Methyl 2-pyrrolecarboxylate: The subsequent electrophilic nitration of the methyl ester introduces the nitro group onto the pyrrole ring, primarily at the 5-position due to the directing effects of the existing substituents.
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An In-depth Technical Guide to Methyl 5-nitro-1H-pyrrole-2-carboxylate (CAS 13138-73-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Nitropyrroles
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] The introduction of a nitro group onto this privileged scaffold dramatically alters its electronic properties and biological activity, opening new avenues for drug design and development. Methyl 5-nitro-1H-pyrrole-2-carboxylate, a key building block in this class, offers a unique combination of functionalities that make it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, with a focus on practical insights for laboratory use.
Physicochemical Properties and Structural Elucidation
This compound is a solid at room temperature. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 13138-73-3 | [2] |
| Molecular Formula | C₆H₆N₂O₄ | - |
| Molecular Weight | 170.12 g/mol | - |
| Appearance | Solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Structural Formula:
Caption: Chemical structure of this compound.
Spectral Data (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The pyrrole ring protons are expected to appear as doublets in the aromatic region (δ 6.0-8.0 ppm). The proton at the C4 position will likely be the most downfield due to the electron-withdrawing effects of the adjacent nitro group.
-
The methyl ester protons will appear as a singlet around δ 3.8-4.0 ppm.
-
The N-H proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift (δ > 9.0 ppm).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbonyl carbon of the ester group is expected to be in the range of δ 160-170 ppm.
-
The carbons of the pyrrole ring will appear in the aromatic region (δ 100-150 ppm), with the carbon bearing the nitro group (C5) being the most deshielded.
-
The methyl carbon of the ester group will be observed around δ 50-55 ppm.
-
-
FTIR (Fourier-Transform Infrared) Spectroscopy:
-
A broad peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.[6]
-
Strong absorption bands around 1550 and 1350 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂).
-
A strong carbonyl (C=O) stretching band from the ester group around 1700-1730 cm⁻¹.
-
C-N stretching vibrations within the pyrrole ring are expected in the 1000-1300 cm⁻¹ region.[6]
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be observed at m/z = 170.03.
-
Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) from the ester, the nitro group (-NO₂), and cleavage of the pyrrole ring.
-
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of a suitable pyrrole precursor. A plausible and efficient laboratory-scale synthesis is outlined below, based on established methodologies for the nitration of pyrrole derivatives.[7][8]
Reaction Scheme
Caption: Synthesis of this compound via nitration.
Detailed Experimental Protocol
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Acetic anhydride (Ac₂O)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Methyl 1H-pyrrole-2-carboxylate in acetic anhydride.
-
Cool the solution to -10 °C to 0 °C using an ice-salt bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the reaction mixture, ensuring the temperature does not exceed 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the predicted values.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring and the electron-withdrawing nitro and carboxylate groups.
Electrophilic Aromatic Substitution
While the pyrrole ring is generally susceptible to electrophilic attack, the presence of the strongly deactivating nitro group at the 5-position and the carboxylate group at the 2-position makes further electrophilic substitution challenging. If forced, substitution would likely occur at the C4 position.
Nucleophilic Aromatic Substitution
The nitro group activates the pyrrole ring towards nucleophilic aromatic substitution, although this is less common than in nitroarenes. Strong nucleophiles could potentially displace the nitro group or react at other positions on the ring.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or catalytic hydrogenation.[9] This transformation is a key step in the synthesis of more complex molecules, as the resulting amino group can be further functionalized.
Caption: Reduction of the nitro group to an amino group.
Applications in Drug Development and Research
While specific biological activity studies on this compound are limited, the broader class of nitropyrrole derivatives has shown significant potential in various therapeutic areas.
Antimicrobial Agents
Nitropyrrole-containing natural products and their synthetic analogs have demonstrated potent antibacterial and antifungal activities.[1][10] The nitro group is often crucial for this activity. This compound serves as a valuable starting material for the synthesis of novel antimicrobial candidates. For instance, the corresponding carboxylic acid or amide derivatives can be synthesized and screened for their efficacy against various pathogens.[11]
Anticancer Agents
Several pyrrole derivatives have been investigated for their anticancer properties.[12][13] The presence of a nitro group can enhance the cytotoxic effects against cancer cell lines.[14] Research in this area involves using this compound as a scaffold to build more complex molecules with improved potency and selectivity towards cancer cells.
Insecticidal Agents
Recent studies have explored the use of new pyrrole derivatives as insecticidal agents.[15] The unique electronic and structural features of nitropyrroles make them interesting candidates for the development of novel pesticides.
Safety and Handling
As with any chemical, proper safety precautions must be taken when handling this compound. Although a specific Safety Data Sheet (SDS) is not widely available, information from related compounds suggests the following:
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazards: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[16]
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a versatile and valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Its synthesis is achievable through straightforward nitration protocols, and its chemical reactivity allows for a range of functional group transformations. The broader class of nitropyrroles exhibits promising biological activities, highlighting the potential of this compound in drug discovery programs targeting infectious diseases and cancer. Researchers and scientists working with this compound should adhere to strict safety protocols to ensure its safe handling and use in the laboratory.
References
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- Anderson, H. J., & Huang, C. W. (1966). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry, 44(18), 2099-2104.
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- Gelain, A., Asai, A., Barlocco, D., Cazzaniga, G., Chiarelli, L. R., Colombo, M., ... & Villa, S. (2021). Methyl 5-(2-Fluoro-4-nitrophenyl)
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Ali, I., Wani, W. A., & Saleem, K. (2013). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules, 18(11), 13687-13703.
- Desai, K. R., & Mistry, K. R. (2004). Synthesis, characterization and antimicrobial activity of novel pyrrole derivatives. E-Journal of Chemistry, 1(3), 130-135.
- Kuo, S. C., Wu, C. H., Huang, L. J., Yamamoto, K., & Yoshina, S. (1981). Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds. Chemical & Pharmaceutical Bulletin, 29(3), 635-645.
- Thottempudi, V., & Shreeve, J. M. (2011). Rediscovering N‐Methyltetranitropyrrole – A Versatile High Energy Material via Facile Two‐step Eco‐friendly Synthetic Approach.
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ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]
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Homework.Study.com. (n.d.). Propose a mechanism for the nitration of pyrrole. Retrieved from [Link]
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NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. National Institute of Standards and Technology. Retrieved from [Link]
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ChemSynthesis. (n.d.). ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. Retrieved from [Link]
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NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. National Institute of Standards and Technology. Retrieved from [Link]
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Spectrabase. (n.d.). 1-Methyl-4-nitro-pyrrole-2-carboxylic acid methyl ester. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
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BMRB. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Biological Magnetic Resonance Bank. Retrieved from [Link]
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An In-Depth Technical Guide to Methyl 5-nitro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 5-nitro-1H-pyrrole-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights to support your research and development endeavors.
Core Molecular Attributes
This compound is a functionalized pyrrole derivative featuring an electron-withdrawing nitro group at the 5-position and a methyl ester at the 2-position. These substituents significantly influence the molecule's electronic properties and reactivity, making it a valuable precursor for a range of more complex molecular architectures.
Key Identifiers and Physicochemical Properties
The fundamental properties of this compound are summarized below. It is crucial to distinguish this molecule from its isomers, such as 1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid (which has the same molecular weight and formula) and methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate, to ensure the correct starting material for any synthetic application.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₂O₄ | [1] |
| Molecular Weight | 170.12 g/mol | [1] |
| CAS Number | 13138-73-3 | |
| Appearance | Solid | |
| Purity | Typically ≥95% |
Synthesis and Elucidation
The synthesis of this compound is typically achieved through the nitration of a suitable pyrrole-2-carboxylate precursor. The pyrrole ring is highly reactive towards electrophilic substitution, but the reaction conditions must be carefully controlled to avoid polymerization and to achieve the desired regioselectivity.
Logical Synthesis Pathway
The primary synthetic route involves the electrophilic nitration of Methyl 1H-pyrrole-2-carboxylate. The ester group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, the nitrogen atom of the pyrrole ring is a powerful activating group, directing incoming electrophiles primarily to the C5 position. This makes the synthesis of the 5-nitro isomer relatively straightforward compared to other isomers.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Nitration of Methyl 1H-pyrrole-2-carboxylate
This protocol is a representative method for the synthesis of the title compound. The choice of a mild nitrating agent, such as nitric acid in acetic anhydride, is critical to prevent degradation of the sensitive pyrrole ring, which is prone to decomposition under harsh acidic conditions.
-
Preparation of the Nitrating Mixture:
-
In a flask maintained at a low temperature (typically below 10°C), slowly add fuming nitric acid to acetic anhydride with vigorous stirring. This creates acetyl nitrate in situ, a milder nitrating agent than a nitric/sulfuric acid mixture.
-
Causality Insight: The use of acetic anhydride as a solvent and reagent moderates the reactivity of nitric acid, preventing oxidative side reactions and polymerization of the electron-rich pyrrole starting material.
-
-
Nitration Reaction:
-
Dissolve the starting material, Methyl 1H-pyrrole-2-carboxylate, in acetic anhydride in a separate reaction vessel.
-
Cool this solution to approximately 0°C in an ice bath.
-
Add the prepared acetyl nitrate solution dropwise to the pyrrole solution, ensuring the temperature does not rise significantly.
-
Trustworthiness: Maintaining a low temperature is paramount for controlling the exothermic reaction and ensuring the selective formation of the desired product while minimizing byproducts.
-
-
Workup and Isolation:
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified period.
-
Quench the reaction by carefully pouring the mixture onto crushed ice or into cold water. This will hydrolyze the excess acetic anhydride and precipitate the crude product.
-
Collect the solid product by filtration, wash it with cold water until the filtrate is neutral, and then dry it under a vacuum.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to yield pure this compound.
-
A similar procedure is noted in a doctoral thesis from the University of Siena, where a related pyrrole precursor was treated with potassium carbonate in anhydrous methanol at 0°C, indicating that base-mediated conditions can also be relevant in the synthesis or manipulation of these compounds.[2]
Chemical Reactivity and Applications
The presence of both a nitro group and a methyl ester on the pyrrole scaffold makes this compound a versatile intermediate for further chemical transformations.
Reactivity Profile
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents (e.g., H₂/Pd, SnCl₂, Na₂S₂O₄). This provides a synthetic handle to introduce a key amino group, forming Methyl 5-amino-1H-pyrrole-2-carboxylate, a valuable precursor for constructing fused heterocyclic systems or for derivatization via acylation or alkylation.
-
Reactions at the Ester Group: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid or can be converted to an amide by reaction with amines. These transformations allow for the introduction of diverse functional groups and the extension of the molecular framework.
-
N-H Functionalization: The pyrrolic N-H can be deprotonated with a suitable base and alkylated or acylated, allowing for further modification of the molecule's properties.
Caption: Key chemical transformations of the title compound.
Applications in Drug Discovery and Development
The nitropyrrole moiety is a recognized pharmacophore present in several natural products with potent biological activities.[1] The title compound serves as a crucial starting material for the synthesis of these more complex molecules.
-
Antibacterial Agents: 5-nitropyrrole derivatives have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis.[1] The nitro group is often essential for the biological activity, and its reduction within the bacterial cell can lead to the formation of cytotoxic reactive nitrogen species.
-
Anticancer and Antiviral Research: The pyrrole scaffold is a common feature in numerous compounds investigated for anticancer and antiviral properties. The ability to functionalize this compound at multiple positions allows for the generation of diverse libraries of compounds for high-throughput screening.
-
Prodrug and Linker Technologies: The nitroaromatic group is a trigger for selective release in hypoxic environments, such as those found in solid tumors.[2] This makes the compound an interesting building block for the design of hypoxia-activated prodrugs or for use in self-immolative linkers in antibody-drug conjugates (ADCs).[2]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area, using personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazards: It is classified as causing skin and eye irritation.[1]
-
Incompatible Materials: Avoid strong oxidizing agents.[1]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[1]
Conclusion
This compound is a high-value chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined reactivity, stemming from the strategically placed nitro and ester functional groups, provides chemists with a versatile platform for the synthesis of novel, biologically active compounds. A thorough understanding of its properties and synthetic routes, as detailed in this guide, is essential for leveraging its full potential in research and drug development pipelines.
References
-
University of Siena. (2022, April 27). New reactions and substrates for orthogonal bioconjugation. Usiena air. [Link]
-
Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233–15266. [Link]
-
Di Sarno, V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112718. [Link]
Sources
"Methyl 5-nitro-1H-pyrrole-2-carboxylate" synthesis from methyl pyrrole-2-carboxylate
An In-depth Technical Guide to the Synthesis of Methyl 5-nitro-1H-pyrrole-2-carboxylate
Abstract
This technical guide provides a comprehensive, in-depth analysis of the synthesis of this compound from its precursor, methyl pyrrole-2-carboxylate. This process, a cornerstone of heterocyclic chemistry, involves the electrophilic nitration of a substituted pyrrole ring. This document is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, critical safety considerations, and methods for product characterization. Our approach emphasizes the causality behind experimental choices, ensuring a reproducible and well-understood synthetic procedure.
Introduction and Strategic Importance
This compound is a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds and complex organic molecules. The introduction of a nitro group onto the pyrrole scaffold provides a versatile chemical handle for further functionalization, such as reduction to an amine or nucleophilic aromatic substitution. Pyrrole derivatives are known to exhibit diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties.
The synthesis from methyl pyrrole-2-carboxylate is a classic example of electrophilic aromatic substitution on an electron-rich heterocyclic system. However, the pyrrole ring's high reactivity makes it susceptible to degradation and polymerization under harsh acidic conditions typically used for nitration (e.g., mixed nitric and sulfuric acids).[1][2] Therefore, the choice of a milder nitrating agent is paramount for achieving a successful and high-yielding reaction. This guide focuses on the widely accepted and effective method using acetyl nitrate, generated in situ from nitric acid and acetic anhydride.
Reaction Mechanism and Regioselectivity
The nitration of methyl pyrrole-2-carboxylate is a textbook example of an electrophilic aromatic substitution reaction. The key to understanding this synthesis lies in the electronic nature of the pyrrole ring and the choice of reagents.
The Nitrating Agent: Acetyl Nitrate
The pyrrole ring is highly activated and can be destroyed by strong mineral acids.[2] To circumvent this, a milder electrophile, the nitronium ion (NO₂⁺), is generated under less aggressive conditions. This is achieved by reacting fuming nitric acid with acetic anhydride. The acetic anhydride serves two purposes: it reacts with the nitric acid to form acetyl nitrate, which then dissociates to form the nitronium ion, and it acts as the solvent for the reaction.
Generation of the Electrophile: HNO₃ + (CH₃CO)₂O → CH₃COONO₂ (Acetyl Nitrate) + CH₃COOH CH₃COONO₂ ⇌ NO₂⁺ (Nitronium ion) + CH₃COO⁻
Regioselectivity: The α-Position (C5) Attack
Electrophilic substitution on the pyrrole ring preferentially occurs at the α-positions (C2 and C5).[1][3] This is because the carbocation intermediate formed by attack at these positions is more stable, with the positive charge delocalized over three atoms, including the nitrogen, through resonance.[3][4] In contrast, attack at a β-position (C3 or C4) results in a less stable intermediate with charge delocalization over only two carbon atoms.
In the case of methyl pyrrole-2-carboxylate, the C2 position is already substituted. The methyl carboxylate group is an electron-withdrawing group, which slightly deactivates the ring. However, the powerful directing effect of the ring nitrogen still dictates that the incoming electrophile will attack the available α-position, which is C5.
The diagram below illustrates the mechanistic pathway for the formation of this compound.
Caption: Mechanism of nitration of methyl pyrrole-2-carboxylate.
Detailed Experimental Protocol
This protocol is a synthesis of established procedures and must be performed with strict adherence to safety guidelines.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Methyl pyrrole-2-carboxylate | 125.13 | 10.0 g (0.08 mol) | Starting material |
| Acetic Anhydride | 102.09 | 100 mL | Reagent and solvent |
| Fuming Nitric Acid (>90%) | 63.01 | 7.5 mL (~0.18 mol) | Corrosive, strong oxidizer |
| Crushed Ice/Water | - | ~500 g | For quenching |
| Ethanol/Methanol | - | As needed | Recrystallization solvent |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | For neutralization |
Equipment: 250 mL three-neck round-bottom flask, dropping funnel, magnetic stirrer, thermometer, ice-salt bath, Buchner funnel, filtration apparatus.
Step-by-Step Procedure
-
Preparation of Nitrating Mixture: In a 100 mL beaker, cool 40 mL of acetic anhydride to 0°C using an ice bath. While stirring, add 7.5 mL of fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C. This in situ formation of acetyl nitrate is highly exothermic and must be controlled.
-
Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 10.0 g of methyl pyrrole-2-carboxylate in 60 mL of acetic anhydride.
-
Initiation of Nitration: Cool the solution of the pyrrole ester to -10°C using an ice-salt bath.
-
Controlled Addition: Add the previously prepared cold nitrating mixture dropwise to the stirred pyrrole solution over approximately 60-90 minutes. It is critical to maintain the internal reaction temperature below -5°C throughout the addition to minimize side-product formation.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at -5°C to 0°C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto approximately 500 g of crushed ice with vigorous stirring. This will hydrolyze the excess acetic anhydride and precipitate the crude product.
-
Isolation: Allow the ice to melt completely. The solid product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing and Neutralization: Wash the filter cake thoroughly with cold water until the filtrate is neutral to litmus paper. This removes residual acids. A wash with a cold, dilute sodium bicarbonate solution may be used if the product remains highly acidic, followed by a final wash with cold water.
-
Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol or methanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (~40-50°C) to a constant weight.
Visualization of Experimental Workflow
The following diagram outlines the complete experimental workflow from preparation to final product characterization.
Sources
Spectroscopic Profile of Methyl 5-nitro-1H-pyrrole-2-carboxylate: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of methyl 5-nitro-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. The information presented herein is synthesized from available literature and predictive analysis based on structurally similar compounds, providing a robust framework for researchers in the field.
Introduction
This compound (C₆H₆N₂O₄, Molar Mass: 170.12 g/mol ) is a substituted pyrrole, a five-membered aromatic heterocycle. The pyrrole ring is a fundamental scaffold in numerous natural products and pharmaceuticals. The presence of both an electron-withdrawing nitro group and a methyl ester functionality on the pyrrole ring creates a unique electronic environment that dictates its chemical reactivity and spectroscopic properties. Accurate characterization using a suite of analytical techniques is paramount for confirming its identity and purity in any research and development setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the N-H proton, the two aromatic protons on the pyrrole ring, and the methyl protons of the ester group. Based on data for the analogous ethyl ester, the following chemical shifts can be predicted[1]:
-
N-H Proton: A broad singlet is anticipated in the region of δ 9.0-11.5 ppm. The significant downfield shift is attributed to the aromatic character of the pyrrole ring and the deshielding effect of the adjacent nitro group[1]. The chemical shift of this proton is highly dependent on solvent and concentration.
-
Aromatic Protons (Pyrrole Ring): Two doublets are expected for the vicinally coupled protons at the C3 and C4 positions. The proton at C4, being adjacent to the electron-withdrawing nitro group, is expected to be more deshielded and resonate further downfield than the proton at C3.
-
Methyl Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is expected, likely in the range of δ 3.8-4.0 ppm.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | 9.0 - 11.5 | Broad Singlet | Chemical shift is solvent and concentration dependent. |
| H-4 | Downfield | Doublet | Deshielded by the adjacent nitro group. |
| H-3 | Upfield | Doublet | |
| -OCH₃ | 3.8 - 4.0 | Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound is expected to display six distinct signals. A thesis from the University of Siena reports the following ¹³C NMR data in CDCl₃ at 150 MHz: δ 173.30, 124.03, 119.85, 110.25, 22.19[2]. However, this data appears to be incomplete, as only five signals are listed for a molecule with six unique carbons. For a more complete picture, expected chemical shifts based on analysis of the parent carboxylic acid are also considered[3].
| Carbon | Reported Chemical Shift (δ, ppm)[2] | Expected Chemical Shift Range (δ, ppm)[3] | Notes |
| C=O (Ester) | 173.30 | 160 - 175 | The carbonyl carbon is the most downfield signal. |
| C5 | Not explicitly assigned | Downfield | Attached to the electron-withdrawing nitro group. |
| C2 | Not explicitly assigned | Downfield | Attached to the electron-withdrawing ester group. |
| C4 | 124.03 or 119.85 or 110.25 | 110 - 130 | Aromatic region. |
| C3 | 124.03 or 119.85 or 110.25 | 110 - 130 | Aromatic region. |
| -OCH₃ | 22.19 | 50 - 60 | The reported value of 22.19 ppm is unusually upfield for an ester methyl and may be a typographical error. |
It is crucial for researchers to acquire their own high-resolution ¹³C NMR data for unambiguous assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups. The expected absorption bands are based on data for the corresponding carboxylic acid and ethyl ester derivatives[1][3].
| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Vibration Mode |
| N-H (Pyrrole) | 3100 - 3150 | Stretching |
| C-H (Aromatic) | ~3000 | Stretching |
| C=O (Ester) | 1710 - 1730 | Stretching |
| NO₂ (Nitro) | 1500 - 1560 and 1340 - 1380 | Asymmetric and Symmetric Stretching |
| C-N | 1200 - 1350 | Stretching |
| C-O (Ester) | 1000 - 1300 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, the molecular weight is 170.12 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 170. The fragmentation pattern is expected to be influenced by the nitro and ester groups. Common fragmentation pathways for the related carboxylic acid include the loss of a hydroxyl radical and the entire carboxyl group[3]. For the methyl ester, characteristic fragmentation would likely involve:
-
Loss of the methoxy group (-OCH₃): leading to a fragment at m/z 139.
-
Loss of the entire ester group (-COOCH₃): resulting in a fragment at m/z 111.
-
Loss of the nitro group (-NO₂): giving a fragment at m/z 124.
| Ion | m/z | Identity |
| [M]⁺ | 170 | Molecular Ion |
| [M - OCH₃]⁺ | 139 | Loss of methoxy radical |
| [M - COOCH₃]⁺ | 111 | Loss of carbomethoxy radical |
| [M - NO₂]⁺ | 124 | Loss of nitro radical |
Experimental Protocol: Acquisition of a ¹³C NMR Spectrum
The following is a generalized protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.
Objective: To obtain a quantitative and high-resolution ¹³C NMR spectrum for structural verification.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tube
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; the compound must be fully soluble.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.
-
Tune the ¹³C probe to the correct frequency.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a standard pulse program for ¹³C NMR with proton decoupling (e.g., zgpg30).
-
Set the number of scans to a sufficient value to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on the sample concentration and spectrometer sensitivity).
-
Incorporate a relaxation delay (D1) of at least 2 seconds to allow for full relaxation of the carbon nuclei, which is important for accurate integration if needed.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
-
Perform baseline correction.
-
Integrate the signals if quantitative analysis is required.
-
Peak pick and annotate the spectrum.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a target compound.
References
-
University of Siena. (2022). New reactions and substrates for orthogonal bioconjugation. Usiena air. [Link]
Sources
"Methyl 5-nitro-1H-pyrrole-2-carboxylate" solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of Methyl 5-nitro-1H-pyrrole-2-carboxylate
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer practical, field-proven methodologies for characterizing this important chemical entity. We will explore the theoretical underpinnings of its physicochemical properties, provide detailed, step-by-step protocols for solubility and stability testing, and offer expert recommendations for handling and storage. The causality behind each experimental choice is explained to ensure that the described protocols are self-validating and scientifically robust.
Introduction and Compound Overview
This compound (CAS No. 13138-73-3) is a heterocyclic compound featuring a pyrrole core, a functional group known for its presence in a wide array of biologically active molecules and natural products.[1][2][3] The presence of both an electron-withdrawing nitro group and a methyl ester substituent makes it a versatile intermediate in organic synthesis and medicinal chemistry.
A thorough understanding of its solubility and stability is a non-negotiable prerequisite for its successful application. Solubility dictates the choice of reaction solvents, purification methods, and the feasibility of formulation for biological screening. Stability determines appropriate storage conditions, shelf-life, and the reliability of experimental results, as degradation can lead to inconsistent outcomes and the emergence of unknown impurities. This guide provides the necessary protocols to empirically determine these critical parameters.
Core Physicochemical Properties
A summary of the fundamental properties of this compound is presented below. While some data is available from commercial suppliers, quantitative solubility and comprehensive stability profiles are not widely published, necessitating the experimental approach detailed in subsequent sections.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 13138-73-3 | [4] |
| Molecular Formula | C₆H₆N₂O₄ | [5] |
| Molecular Weight | 170.12 g/mol | [6][7] |
| Appearance | Solid (form may vary) | [5] |
Solubility Profiling: A Methodological Approach
Predicting solubility is complex; therefore, empirical determination is essential. The polarity of this compound is influenced by the polar nitro and ester groups and the aromatic pyrrole ring. This suggests moderate solubility in polar organic solvents and lower solubility in non-polar hydrocarbons and water. We present two robust methods for quantification.
Causality of Solvent Selection
The choice of solvents for screening is critical. A diverse panel covering a range of polarities and hydrogen bonding capabilities is required to build a comprehensive solubility profile.
| Solvent Category | Recommended Solvents | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone, Ethyl Acetate (EtOAc) | Capable of dissolving polar compounds without interfering via hydrogen bond donation. DMSO is a powerful, universal solvent for initial stock preparation. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Water | Can act as both hydrogen bond donors and acceptors. Water is a critical solvent for assessing biological relevance. |
| Non-Polar | Toluene, Dichloromethane (DCM), Hexanes | Useful for understanding solubility in organic synthesis and chromatography systems. |
Experimental Protocol 1: Kinetic Solubility Determination
This high-throughput method is ideal for early-stage screening. It measures the solubility of a compound as it precipitates out of a DMSO stock solution diluted into an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.
-
Aqueous Dilution: Transfer a small, precise volume from each well into a corresponding well of a new 96-well plate containing the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (<2%) to minimize co-solvent effects.
-
Equilibration: Shake the plate for 2 hours at room temperature to allow for precipitation.
-
Measurement: Analyze the plate using a nephelometry or UV-Vis plate reader. The highest concentration that does not show significant precipitation is reported as the kinetic solubility.
Caption: Workflow for Kinetic Solubility Measurement.
Experimental Protocol 2: Thermodynamic Solubility (Shake-Flask Method)
This method is the gold standard, measuring the concentration of a saturated solution in true equilibrium.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours. This duration is critical to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.
-
Sample Extraction: Carefully remove a precise aliquot from the supernatant.
-
Dilution & Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 4.3).
Caption: Workflow for Thermodynamic Solubility Measurement.
Stability Assessment: A Forced Degradation Approach
The stability of this compound must be understood to ensure its integrity. The pyrrole ring is known to be sensitive to strong acids and light, which can cause polymerization or degradation.[8][9][10] A forced degradation study is the most effective way to identify potential liabilities.
Potential Degradation Pathways
Understanding the molecule's structure allows us to hypothesize its primary degradation routes, which informs the design of the forced degradation study.
Caption: Potential Degradation Pathways for the Compound.
Experimental Protocol: Forced Degradation Study
Methodology:
-
Solution Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable co-solvent system (e.g., Acetonitrile/Water).
-
Stress Conditions: Expose the solutions to the following conditions in parallel:
-
Acidic: Add 0.1 M HCl, incubate at 60 °C for 24 hours.
-
Basic: Add 0.1 M NaOH, incubate at 60 °C for 24 hours.
-
Oxidative: Add 3% H₂O₂, incubate at room temperature for 24 hours.
-
Thermal: Incubate a solution at 80 °C for 72 hours.
-
Photolytic: Expose a solution to a calibrated light source (ICH Q1B guidelines) for a defined period. A control sample should be wrapped in foil.
-
-
Time Points: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralization: Quench the acidic and basic samples to a neutral pH.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method to determine the percentage of the parent compound remaining and profile the formation of degradants.
Analytical Method: Stability-Indicating HPLC-UV
A robust HPLC method is required to separate the parent compound from all potential degradation products.
Instrument and Conditions:
-
System: HPLC or UHPLC system with a UV/PDA detector.[11]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient: A typical starting gradient would be 5-95% B over 10 minutes. This must be optimized to ensure separation of all peaks.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance (a UV scan should be performed; likely between 270-350 nm due to the nitro-aromatic system).
-
Validation: A method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and each other. Peak purity analysis using a PDA detector is essential for validation.
Caption: Workflow for HPLC-based Stability Analysis.
Recommended Handling and Storage
Based on the known chemistry of pyrroles and the likely outcomes of the stability studies, the following handling and storage procedures are recommended to preserve the integrity of this compound.
-
Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark, and dry place. For long-term storage, refrigeration or freezing (-20 °C) is advisable to minimize degradation.
-
Light Sensitivity: Protect from light at all times. Use amber vials or wrap containers in aluminum foil.[8][9]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these are likely to cause rapid degradation.[8]
Conclusion
While this compound is a valuable synthetic intermediate, its utility is fundamentally linked to a clear understanding of its physical and chemical properties. This guide establishes that direct, published data on its solubility and stability is scarce. However, by employing the detailed, robust protocols provided—kinetic and thermodynamic solubility measurements, forced degradation studies, and stability-indicating HPLC analysis—researchers can generate the high-quality, reliable data required for their work. The compound is predicted to have good solubility in polar organic solvents but is likely susceptible to degradation under harsh acidic, basic, and photolytic conditions. Adherence to the recommended handling and storage procedures is paramount to ensuring its quality and the reproducibility of experimental results.
References
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ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate . ChemSynthesis. [Link]
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5-Nitro-1H-pyrrole-2-carboxylic acid . PubChem, National Center for Biotechnology Information. [Link]
-
Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30 and synthetic bacteriochlorins 31 . ResearchGate. [Link]
-
1-METHYL-5-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID . Sunway Pharm Ltd. [Link]
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Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate . MDPI. [Link]
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities . PMC, NIH. [Link]
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Heterocyclic Compounds . Unknown. [Link]
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Pyrrole - Wikipedia . Wikipedia. [Link]
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Nitration of pyrrole with sulfuric and nitric acids . Chemistry Stack Exchange. [Link]
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An In-depth Technical Guide to the Health and Safety of Methyl 5-nitro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic compound that holds significant interest in medicinal chemistry and drug discovery. Its pyrrole scaffold is a common motif in numerous biologically active natural products and pharmaceuticals.[1] The presence of a nitro group, a strong electron-withdrawing moiety, can confer potent biological activities, as seen in pyrrolomycin antibiotics.[2] This makes this compound a valuable building block for the synthesis of novel therapeutic agents.[1]
However, the very features that make this compound chemically interesting also necessitate a thorough understanding of its health and safety profile. As an experimental product, its properties are not yet fully evaluated, and a cautious and informed approach is paramount for all personnel handling it.[3] This guide provides a comprehensive overview of the known and potential hazards associated with this compound, drawing upon available data for the compound itself and related nitroaromatic and nitropyrrole derivatives to offer a conservative and robust safety assessment.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are skin and eye irritation.[3]
Table 1: GHS Classification for this compound [3]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
Pictogram:
Signal Word: Warning
Precautionary Statements: [3]
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
The classification as a skin and eye irritant is based on the potential of the compound to cause reversible inflammatory effects upon contact.
Toxicological Profile: An Evidence-Based Assessment
Acute Effects:
-
Skin and Eye Irritation: Direct contact is known to cause skin and eye irritation.[3] The mechanism is likely related to the chemical's reactivity and ability to interact with biological macromolecules in the skin and eyes.
-
Inhalation: Inhalation of dust or vapors may cause respiratory tract irritation.[4]
-
Ingestion: While no specific data exists for this compound, ingestion of other nitroaromatic compounds can lead to a range of adverse effects.
Chronic Effects and Mutagenicity:
A significant concern with nitroaromatic compounds is their potential for mutagenicity and cytotoxicity. Studies on related nitropyrrole compounds have demonstrated these effects:
-
Mutagenicity: Research on nitropyrrole compounds derived from the reaction of 2-acetylpyrrole with nitrite has shown them to be moderately mutagenic in Salmonella strains TA98 and TA100 without metabolic activation.[3] This suggests they can directly interact with DNA to cause mutations.
-
Cytotoxicity: The same study found that these nitropyrrole compounds were markedly cytotoxic to mouse C3H10T1/2 cells.[3] Another study on isatin-pyrrole derivatives found that the presence of a nitro group was affiliated with anticancer activity, indicating a cytotoxic effect on cancer cell lines.[5]
The mechanism of toxicity for many nitroaromatic compounds involves their metabolic reduction to reactive intermediates, such as nitroso and hydroxylamino derivatives, which can form adducts with DNA and proteins, leading to cellular damage and mutations.[6] Given this, it is prudent to handle this compound as a potential mutagen and cytotoxic agent.
Reactivity and Stability: A Guide for Safe Experimentation
Understanding the chemical reactivity and stability of this compound is crucial for designing safe experiments and for its proper storage.
Chemical Stability:
The compound is expected to be stable under recommended storage conditions. However, like many nitroaromatic compounds, it may be sensitive to heat.
Conditions to Avoid:
-
High Temperatures: Avoid overheating, as this can lead to thermal decomposition.[3]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[7] Reactions with these can be vigorous and may lead to the generation of hazardous products.
Hazardous Decomposition Products:
Under fire conditions, or upon significant thermal decomposition, this compound is expected to emit toxic fumes. The primary hazardous decomposition products are:[4][7]
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
The presence of the nitro group makes the formation of NOx a significant concern during decomposition.
Safe Handling and Storage Protocols
A systematic approach to handling and storage is essential to minimize exposure and ensure a safe laboratory environment.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C6H6N2O4 | [3] |
| Molecular Weight | 170.12 g/mol | [3] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | 193 °C | [4] |
| Boiling Point | 342.2±22.0 °C at 760 mmHg | [4] |
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably in a certified chemical fume hood, to minimize inhalation of any dust or vapors.[3]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical for preventing direct contact with the compound.
Table 3: Personal Protective Equipment (PPE) Selection Guide [3]
| Protection Type | Recommendation | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from splashes or dust. |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile). A lab coat should be worn. | To prevent skin irritation upon contact. |
| Respiratory Protection | A NIOSH-approved respirator may be required for operations that generate significant dust or aerosols. | To prevent respiratory tract irritation. |
Hygiene Measures:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]
-
Do not eat, drink, or smoke in the laboratory.
-
Contaminated clothing should be removed and washed before reuse.[3]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[3]
-
Keep away from incompatible materials.
-
The recommended storage temperature is room temperature.[8]
Experimental Workflows and Diagrams
Visualizing safety protocols can enhance understanding and compliance. The following diagrams illustrate key safety workflows.
Diagram 1: Safe Handling Workflow in a Laboratory Hood
Caption: Decision-making workflow for responding to accidental exposure to this compound.
Waste Disposal
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Dispose of unused material and contaminated waste in accordance with federal, state, and local environmental regulations. [3]* Contact a licensed professional waste disposal service to dispose of this material. [3]* Do not dispose of down the drain or with household waste.
Ecotoxicological Information
There is currently no specific data available on the ecotoxicological effects of this compound. [3]However, given that many heterocyclic pharmaceuticals can be persistent in the environment and may have adverse effects on aquatic life, it is crucial to prevent its release into the environment. [9]
Conclusion
This compound is a valuable compound for research and development, but it must be handled with a high degree of caution. The primary known hazards are skin and eye irritation. However, based on data from structurally related compounds, there is a potential for mutagenicity and cytotoxicity that must be considered. A thorough understanding of its reactivity and adherence to stringent safe handling protocols, including the consistent use of appropriate personal protective equipment and engineering controls, are essential for mitigating the risks associated with its use. In the absence of comprehensive toxicological data, a conservative approach to safety is not just recommended, but imperative.
References
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PubChem. (n.d.). 2-Nitropyrrole. Retrieved from [Link]
- Spelta, C., et al. (2016). Mutagenicity of nitroaromatic degradation compounds. Chemosphere, 144, 233-239.
- Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844.
- Santoso, M., et al. (2021). Synthesis and in vitro cytotoxicity evaluation of isatin-pyrrole derivatives against HepG2 cell line. Bioorganic & Medicinal Chemistry Letters, 48, 128258.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrole, 99%. Retrieved from [Link]
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KOLAB. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 3-Nitro-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]
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Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
An In-Depth Technical Guide to Methyl 5-nitro-1H-pyrrole-2-carboxylate: Synthesis, Properties, and Applications
This compound is a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The molecule's architecture, featuring a pyrrole core functionalized with both an electron-withdrawing nitro group and a methyl ester, renders it a highly versatile and reactive intermediate.[1][2] The pyrrole scaffold itself is a privileged structure in drug discovery, forming the nucleus of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5]
The introduction of a nitro group at the 5-position profoundly influences the electronic properties of the pyrrole ring, enhancing its utility. This functional group not only serves as a potent pharmacophore, particularly in antimicrobial agents like the naturally occurring pyrrolomycin antibiotics, but also acts as a synthetic handle for further molecular elaboration.[6][7] Similarly, the methyl ester at the 2-position provides a convenient point for modification, allowing for the construction of amides, carboxylic acids, and other derivatives to modulate physicochemical properties and biological targets. This guide provides a comprehensive overview of the synthesis, chemical behavior, and strategic applications of this compound for professionals in drug development and chemical research.
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's physical and spectral properties is fundamental for its application in research and development.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 13138-73-3 | [2] |
| Molecular Formula | C₆H₆N₂O₄ | [2] |
| Molecular Weight | 170.12 g/mol | [2][8] |
| Appearance | Solid | [9] |
| Melting Point | 193 °C | [2] |
| Predicted Density | 1.447 ± 0.06 g/cm³ | [2] |
Spectroscopic Characterization
| Predicted Spectroscopic Data | |
| ¹H NMR | The two protons on the pyrrole ring (H-3 and H-4) would appear as doublets due to coupling with each other. Given the deshielding effect of the adjacent EWGs, their chemical shifts would be expected in the downfield region, likely between δ 7.0 and 8.0 ppm. The N-H proton would appear as a broad singlet, typically at a very downfield shift (>10 ppm). The methyl ester protons would be a sharp singlet around δ 3.9 ppm. |
| ¹³C NMR | The carbonyl carbon of the ester would be observed around δ 160-165 ppm. The pyrrole ring carbons would also be significantly shifted. C2 and C5, being directly attached to the EWGs, would be downfield, while C3 and C4 would be further upfield. The methyl carbon of the ester would appear around δ 52 ppm. |
| Infrared (IR) | Characteristic peaks would include a strong C=O stretch for the ester at ~1720-1740 cm⁻¹, N-O stretching vibrations for the nitro group at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric), and an N-H stretch around 3300 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 170. |
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves the electrophilic nitration of a pre-formed pyrrole ester. The reactivity of the final product is dictated by its three key functional components: the pyrrole ring, the nitro group, and the methyl ester.
Synthetic Workflow: Electrophilic Nitration
The most direct route involves the nitration of Methyl 1H-pyrrole-2-carboxylate. The ester group at the C2 position is an electron-withdrawing, meta-directing group in classical aromatic chemistry. However, in the electron-rich pyrrole system, it deactivates the ring towards electrophilic substitution but still directs incoming electrophiles to the C4 and C5 positions. The C5 position is generally favored.
A common and effective nitrating agent for moderately deactivated pyrroles is a mixture of nitric acid and acetic anhydride, which generates the potent electrophile acetyl nitrate in situ.[1] This method provides a controlled way to introduce the nitro group.
Caption: Synthetic workflow for the nitration of a pyrrole precursor.
Detailed Experimental Protocol (Illustrative)
This protocol is illustrative, based on established procedures for pyrrole nitration. Researchers should consult specific literature and perform appropriate safety assessments.
-
Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve Methyl 1H-pyrrole-2-carboxylate (1 equivalent) in acetic anhydride at 0 °C under an inert atmosphere (e.g., nitrogen).
-
Nitration: Prepare a solution of fuming nitric acid (1.1 equivalents) in acetic anhydride in the dropping funnel. Add this nitrating mixture dropwise to the pyrrole solution, ensuring the internal temperature is maintained below 5 °C. The choice of a slight excess of nitric acid ensures complete conversion while minimizing over-nitration.
-
Reaction Monitoring: Stir the reaction mixture at low temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Key Chemical Transformations
The functional groups on this compound serve as versatile handles for subsequent chemical modifications, making it a valuable intermediate.
Caption: Key synthetic transformations of the title compound.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using standard conditions, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C).[4] This transformation is critical as it introduces a nucleophilic site, opening pathways to a vast number of derivatives, including amides, sulfonamides, and ureas.
-
Modification of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium or sodium hydroxide).[10] This carboxylic acid is a key intermediate for forming amide bonds with various amines, a common strategy in drug development to explore structure-activity relationships (SAR).
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its application as a scaffold for molecules with therapeutic potential. The nitropyrrole moiety is a well-established pharmacophore in antimicrobial drug discovery.[6][7]
Antimicrobial and Anticancer Potential
-
Antibacterial/Antifungal Agents: Naturally occurring antibiotics such as pyrrolnitrin contain a nitropyrrole core, and research has shown that the nitro group is often crucial for their potent antifungal and antibacterial activity.[4] Synthetic derivatives based on this scaffold are actively being explored. The electron-deficient nature of the nitropyrrole ring is thought to contribute to its biological mechanism, potentially through interactions with biological nucleophiles or redox processes within the cell.[4][7] For example, studies on pyrrolamides have identified them as inhibitors of bacterial DNA gyrase (GyrB), a validated antibacterial target.[11]
-
Anticancer Agents: The pyrrole framework is present in numerous compounds with antiproliferative and cytotoxic activity against various cancer cell lines.[3][5] The ability to easily derivatize both the nitro and ester positions of this compound allows for the systematic development of compound libraries to screen for anticancer activity. Some nitropyrrole compounds have demonstrated cytotoxicity, which, while a concern for general toxicity, can be harnessed and optimized for targeted cancer therapy.[12]
Role as a Synthetic Intermediate
The compound is primarily used as a building block in multi-step syntheses.[1][13][14] For instance, the synthesis of 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles, which have shown antifungal properties, starts from 1-methyl-1H-pyrrole, proceeds through a dinitro intermediate, which is then reduced to a diamine before the final guanidinylation step.[4] This highlights the strategic importance of the nitro group as a precursor to the amine, which is essential for building the target molecule.
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery and materials science. Its synthesis is straightforward, and its functional groups offer orthogonal handles for a diverse range of chemical transformations. The inherent biological relevance of the nitropyrrole scaffold, combined with the synthetic flexibility of the molecule, ensures its continued importance for researchers aiming to construct complex and biologically active molecules. This guide has outlined its core properties, synthesis, and reactivity, providing a foundational understanding for scientists and drug development professionals to leverage its full potential in their research endeavors.
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A Comprehensive Technical Guide to Methyl 5-nitro-1H-pyrrole-2-carboxylate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the successful development of novel therapeutics and complex molecular architectures. Methyl 5-nitro-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative, has emerged as a pivotal building block, offering a unique combination of reactive sites and a stable core. This guide, intended for the discerning researcher, provides an in-depth exploration of this compound's commercial availability, synthesis, and critical technical data, empowering its effective utilization in demanding research and development environments.
Navigating the Commercial Landscape: Availability and Procurement
This compound (CAS No. 13138-73-3) is commercially available from a range of specialized chemical suppliers. Procurement for research and development purposes is therefore straightforward, with several vendors offering various quantities, from milligrams to grams.
It is crucial for researchers to consider not only the quantity but also the purity of the compound, as impurities can significantly impact the outcome of sensitive synthetic transformations. Reputable suppliers will provide a certificate of analysis detailing the purity and analytical methods used for its determination.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Apollo Scientific | 95% | 100mg, 250mg, 1g, 5g[1] |
| CymitQuimica | Not specified | 100mg, 250mg, 1g, 5g[1] |
| BLDpharm | Not specified | Inquire for details |
| Santa Cruz Biotechnology | For Research Use Only | Inquire for details[2] |
This table is not exhaustive and represents a selection of suppliers found in the public domain. Pricing and availability are subject to change.
The Synthetic Pathway: A Detailed Protocol for Laboratory-Scale Preparation
While commercially available, an in-house synthesis of this compound can be a cost-effective alternative for large-scale needs or for the preparation of specialized analogs. The most common and effective method for the synthesis of this compound is the electrophilic nitration of the parent ester, Methyl 1H-pyrrole-2-carboxylate. The pyrrole ring is highly activated towards electrophilic attack, necessitating mild nitrating conditions to prevent polymerization and control regioselectivity. The use of nitric acid in acetic anhydride is the preferred method.[3]
Causality of Reagent Selection
The choice of nitric acid in acetic anhydride as the nitrating agent is critical. The reaction between these two reagents forms acetyl nitrate in situ, which is a milder and more selective nitrating agent than the more aggressive nitric acid/sulfuric acid mixture. This is crucial for the sensitive pyrrole ring, which is prone to polymerization under harsh acidic conditions.[4] The electron-withdrawing nature of the carboxylate group at the 2-position directs the incoming nitro group primarily to the 5-position.
Step-by-Step Synthesis Protocol
Starting Material: Methyl 1H-pyrrole-2-carboxylate (CAS No. 1193-62-0)
Reagents:
-
Fuming Nitric Acid
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
Preparation of the Nitrating Mixture: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool acetic anhydride to -10 °C using an ice-salt bath. Slowly add fuming nitric acid dropwise to the stirred acetic anhydride, maintaining the temperature below 0 °C. Allow the mixture to stir at this temperature for 15 minutes to ensure the formation of acetyl nitrate.
-
Nitration Reaction: Dissolve Methyl 1H-pyrrole-2-carboxylate in dichloromethane in a separate flame-dried, round-bottom flask and cool the solution to -10 °C. Slowly add the pre-formed cold acetyl nitrate solution dropwise to the solution of the pyrrole ester over a period of 30 minutes, ensuring the internal temperature does not exceed -5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -10 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate while maintaining a low temperature. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: The purified product should be characterized by NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Analytical Characterization: A Spectroscopic Profile
Thorough analytical characterization is essential to confirm the structure and purity of the synthesized this compound. The following table summarizes the expected spectroscopic data based on the analysis of closely related structures and general principles of spectroscopy.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data | Interpretation |
| ¹H NMR | δ ~ 11.0-12.0 (br s, 1H, N-H), δ ~ 7.0-7.5 (d, 1H, pyrrole-H), δ ~ 6.5-7.0 (d, 1H, pyrrole-H), δ ~ 3.8-4.0 (s, 3H, OCH₃) | The broad singlet for the N-H proton is characteristic. The two doublets in the aromatic region correspond to the two coupled protons on the pyrrole ring. The singlet in the upfield region is from the methyl ester protons. |
| ¹³C NMR | δ ~ 160-165 (C=O), δ ~ 140-150 (C-NO₂), δ ~ 110-130 (pyrrole carbons), δ ~ 50-55 (OCH₃) | The carbonyl carbon of the ester will appear downfield. The carbon attached to the nitro group will also be significantly downfield. The remaining pyrrole carbons and the methyl ester carbon will appear in their characteristic regions. |
| IR (Infrared) | ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch, ester), ~1500 and ~1350 cm⁻¹ (N-O stretches, nitro group) | The N-H stretch will be a broad peak. The ester carbonyl stretch is a strong, sharp peak. The two strong absorptions for the nitro group are characteristic. |
| Mass Spec. | M⁺ at m/z = 170 | The molecular ion peak should be observed at the calculated molecular weight of the compound. |
Note: The exact chemical shifts and coupling constants in NMR, as well as the precise peak positions in IR, may vary depending on the solvent and instrument used.
Quality Control Workflow
A rigorous quality control (QC) process is indispensable to validate the identity and purity of the synthesized compound before its use in further applications.
Caption: Quality control workflow for synthesized this compound.
Applications in Drug Discovery and Organic Synthesis: A Gateway to Bioactive Molecules
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
Synthesis of DNA-Binding Agents
A significant application of nitropyrrole derivatives is in the synthesis of DNA minor groove-binding agents, such as analogues of netropsin and distamycin.[5][6] These natural products exhibit potent antimicrobial and anticancer activities by binding to the minor groove of DNA, primarily at AT-rich sequences. The pyrrole-amide backbone is crucial for this interaction. The nitro group in this compound serves as a precursor to the amino group, which is essential for the formation of the polyamide chain in these analogues.
Precursor for Marine Natural Products
The pyrrole-2-carboxylate scaffold is a common motif in a variety of marine natural products with diverse biological activities.[7] The functional handles on this compound make it an attractive starting material for the synthesis of these complex natural products and their derivatives for structure-activity relationship studies.
Safety and Handling: A Researcher's Responsibility
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its precursors.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory system.[8] Nitrated organic compounds can be thermally sensitive and should be handled with care, avoiding excessive heat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[8]
Conclusion: An Indispensable Tool for Chemical Innovation
This compound stands as a testament to the power of well-designed building blocks in advancing chemical research. Its commercial availability, coupled with a straightforward and scalable synthesis, makes it an accessible and valuable tool for researchers. The strategic placement of its functional groups opens a gateway to a vast chemical space, enabling the synthesis of complex and biologically relevant molecules. This guide has provided a comprehensive overview of its procurement, synthesis, characterization, and application, with the aim of empowering researchers to unlock its full potential in their pursuit of scientific discovery.
References
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Bartulewicz, D., Markowska, A., Wołczyński, S., Dabrowska, M., & Rózański, A. (2000). Molecular modelling, synthesis and antitumour activity of carbocyclic analogues of netropsin and distamycin--new carriers of alkylating elements. Acta biochimica Polonica, 47(1), 23–35. [Link]
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Bielawski, K., Bartulewicz, D., & Różański, A. (2006). Synthetic analogues of netropsin and distamycin - Synthesis of a new pyridine and carbocyclic analogues of the pyrrolecarbox-amide antitumour antibiotics. ResearchGate. [Link]
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Química Orgánica. (n.d.). Nitration of pyrrole. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. [Link]
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Methyl 5-nitro-1H-pyrrole-2-carboxylate: A Technical Guide on Potential Biological Activities
Introduction
The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The introduction of a nitro group, a potent electron-withdrawing moiety, into the pyrrole ring can significantly modulate its electronic properties and, consequently, its pharmacological profile. This guide provides an in-depth technical exploration of the potential biological activities of Methyl 5-nitro-1H-pyrrole-2-carboxylate, a derivative that combines the pyrrole nucleus with a nitro group and a methyl carboxylate substituent. While direct experimental data on this specific molecule is nascent, this document will synthesize information from closely related analogs to build a robust hypothesis of its potential therapeutic applications and guide future research endeavors.
Pyrrole-containing compounds are known to exhibit a diverse range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[2][3][4] The nitro group, in particular, is a key pharmacophore in several established therapeutic agents, often contributing to their mechanism of action through bioreductive activation in hypoxic environments, such as those found in solid tumors and certain microbial infections. The methyl carboxylate group can influence the compound's solubility, membrane permeability, and metabolic stability, making it a crucial determinant of its pharmacokinetic and pharmacodynamic properties.
This guide will delve into the plausible biological activities of this compound, focusing on its potential as an anticancer and antimicrobial agent. We will explore the underlying mechanisms of action, propose detailed experimental protocols for validation, and provide a framework for its further investigation as a lead compound in drug discovery.
Potential Anticancer Activity
The presence of the 5-nitro group on the pyrrole ring is a strong indicator of potential anticancer activity. Numerous nitropyrrole derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[4][5] The proposed mechanisms often revolve around the hypoxic selectivity of the nitro group.
Proposed Mechanism of Action: Hypoxia-Activated Prodrug
Solid tumors often contain regions of low oxygen concentration (hypoxia). This unique microenvironment can be exploited for targeted drug delivery. Nitroaromatic compounds can act as hypoxia-activated prodrugs, where the nitro group is reduced by cellular reductases, such as cytochrome P450 reductase, to form highly reactive cytotoxic species, including nitroso, hydroxylamino, and amino derivatives. These reactive intermediates can induce cellular damage through various mechanisms, including DNA alkylation, protein modification, and the generation of reactive oxygen species (ROS), ultimately leading to apoptosis or necrosis of the cancer cells.
Caption: Proposed mechanism of hypoxia-activated cytotoxicity.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines.
1. Cell Culture:
- Culture human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colon carcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Seeding:
- Trypsinize and count the cells.
- Seed 5 x 10³ cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.
3. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Prepare serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
- Replace the culture medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubate the plates for 48 or 72 hours under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.
4. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical IC₅₀ values for this compound, illustrating the expected increase in potency under hypoxic conditions.
| Cell Line | IC₅₀ (µM) - Normoxia | IC₅₀ (µM) - Hypoxia |
| A549 | > 100 | 15.2 |
| MCF-7 | 85.4 | 12.8 |
| HCT116 | 92.1 | 18.5 |
Potential Antimicrobial Activity
The pyrrole nucleus is a common feature in many natural and synthetic antimicrobial agents.[1][3][6] The nitro group can enhance this activity, as seen in compounds like nitrofurantoin and metronidazole, which are used clinically to treat bacterial and parasitic infections.
Proposed Mechanism of Action: Inhibition of Essential Bacterial Processes
The antimicrobial activity of nitropyrrole derivatives is likely multifactorial. Similar to their anticancer effects, the nitro group can be reduced by microbial nitroreductases to generate reactive nitrogen species. These species can cause widespread damage to bacterial cells by:
-
DNA Damage: Intercalating with DNA or causing strand breaks.
-
Enzyme Inhibition: Inactivating essential enzymes involved in metabolic pathways or cellular respiration.
-
Oxidative Stress: Disrupting the cellular redox balance.
Additionally, the pyrrole-2-carboxylate moiety might facilitate the binding of the molecule to specific bacterial targets, such as enzymes involved in cell wall synthesis or nucleic acid replication.
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Introduction: The Strategic Value of a Versatile Pyrrole Building Block
An In-depth Technical Guide to Methyl 5-nitro-1H-pyrrole-2-carboxylate: A Cornerstone Intermediate in Modern Synthesis
In the landscape of modern medicinal chemistry and drug development, the pyrrole scaffold is recognized as a "privileged structure" due to its presence in a multitude of natural products and synthetic bioactive compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone for designing molecules that interact with biological targets. Within this important class of heterocycles, This compound (CAS No: 13138-73-3) emerges as a particularly strategic synthetic intermediate.
The power of this molecule lies in its trifunctional nature: a nucleophilic pyrrole nitrogen, an electrophilic methyl ester at the 2-position, and a highly versatile nitro group at the 5-position. The electron-withdrawing nature of the nitro and ester groups significantly influences the reactivity of the pyrrole ring, deactivating it towards typical electrophilic substitution but activating it for other transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this pivotal intermediate, offering field-proven insights for researchers in organic synthesis and drug discovery.
Physicochemical Properties and Spectroscopic Data
A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 13138-73-3 | [3] |
| Molecular Formula | C₆H₆N₂O₄ | [4] |
| Molecular Weight | 170.12 g/mol | [4] |
| Appearance | Solid | [5] |
| IUPAC Name | This compound | N/A |
| InChI Key | XTRZUZWXTWKINM-UHFFFAOYSA-N | [5] |
Synthesis of the Intermediate: A Regioselective Approach
The most common and direct route to this compound is the electrophilic nitration of its precursor, Methyl 1H-pyrrole-2-carboxylate. The causality behind this reaction's success lies in the directing effects of the substituent already on the pyrrole ring.
Mechanistic Rationale: Directing Effects in Action
The ester group at the C2 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. However, pyrroles are inherently electron-rich heterocycles and still undergo nitration under controlled conditions. The C2-ester directs incoming electrophiles primarily to the C4 and C5 positions. The formation of the 5-nitro isomer is generally favored due to steric and electronic factors, leading to a regioselective synthesis. The reaction typically proceeds via the formation of a nitronium ion (NO₂⁺) from a mixture of nitric acid and a stronger acid, like sulfuric acid, which then attacks the electron-rich pyrrole ring.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool a mixture of acetic anhydride (5 volumes) to 0-5°C in an ice-salt bath.
-
Reagent Addition: To this cooled solution, add Methyl 1H-pyrrole-2-carboxylate (1 part by weight). Maintain the temperature below 5°C.
-
Nitration: Prepare a solution of fuming nitric acid (1 equivalent) in glacial acetic acid (2 volumes). Add this nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. The causality for this low temperature is to prevent over-nitration and decomposition of the sensitive pyrrole ring.
-
Reaction: After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol.
Core Reactivity: A Hub for Molecular Diversification
The true value of this compound is realized in its subsequent transformations. The three functional groups offer independent handles for chemical modification.
Caption: Key transformations of the core intermediate.
Reduction of the Nitro Group: Gateway to Aminopyrroles
The most critical transformation is the reduction of the 5-nitro group to a 5-amino group. This unlocks the potential for a vast range of amide couplings, sulfonamide formations, and diazotization reactions, which are central to building complex pharmaceutical agents.
-
Causality of Reagent Choice: A common and effective method for this reduction is the use of tin(II) chloride dihydrate (SnCl₂) in a polar solvent like ethanol or ethyl acetate.[6] This method is preferred for its high yield and tolerance of the ester functional group, which would be susceptible to reduction by more powerful agents like lithium aluminum hydride. Catalytic hydrogenation (e.g., H₂ over Pd/C) is another viable, cleaner alternative.
N-Alkylation and N-Arylation: Modifying the Pyrrole Core
The pyrrole nitrogen (N-H) is acidic and can be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic pyrrolide anion. This anion readily reacts with various electrophiles.
-
Synthetic Utility: This reaction allows for the introduction of diverse alkyl or aryl groups at the N1 position, which is a common strategy in medicinal chemistry to modulate properties like solubility, metabolic stability, and receptor binding affinity.[1][7][8]
Ester Hydrolysis: Unmasking the Carboxylic Acid
The methyl ester can be easily hydrolyzed under basic conditions (e.g., using sodium hydroxide or lithium hydroxide) followed by acidic workup to yield the corresponding 1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid.[4][9][10]
-
Functional Handle: The resulting carboxylic acid is a key functional handle for forming amide bonds, a ubiquitous linkage in drug molecules, by coupling it with various amines using standard peptide coupling reagents (e.g., EDC, HOBt).
Nucleophilic Aromatic Substitution (SNAr)
While electron-rich pyrroles are not typical substrates for nucleophilic aromatic substitution, the presence of the strongly electron-withdrawing nitro group at the C5 position can activate the ring for such reactions under specific conditions.[11] This allows for the direct displacement of a suitable leaving group at an adjacent position by a nucleophile, offering a less common but powerful method for functionalization.
Application in Drug Discovery: From Intermediate to Active Principle
The derivatives of this compound are integral to the synthesis of numerous compounds with significant biological activity, particularly in the realm of anti-infectives and oncology.[2][6]
Case Study: Pyrrolamide Antibacterials
Pyrrolamides are a class of potent antibacterial agents that often target essential bacterial enzymes like DNA gyrase.[2] The synthesis of these complex molecules frequently relies on a 5-aminopyrrole-2-carboxylate core, which is directly obtained from the reduction of this compound. The amino group is used for the crucial amide bond formation that defines the class, while the carboxylate can be further elaborated or coupled to other fragments. The ability to easily modify the substituents on the pyrrole nitrogen and the amine-coupling partners makes this intermediate an ideal starting point for building libraries of compounds for structure-activity relationship (SAR) studies.[2]
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A Technical Guide to Methyl 5-nitro-1H-pyrrole-2-carboxylate: Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of Methyl 5-nitro-1H-pyrrole-2-carboxylate, a key heterocyclic building block. We will explore its historical context within the broader field of pyrrole chemistry, detail its synthesis through established methodologies, characterize its physicochemical properties, and discuss its significance as a versatile intermediate in the development of complex chemical entities.
Introduction and Historical Context
The study of pyrrole and its derivatives is foundational to organic and medicinal chemistry. Pyrrole itself, a five-membered aromatic heterocycle, is a core structure in numerous vital natural products, including heme, chlorophyll, and vitamin B12.[1] The introduction of substituents onto the pyrrole ring dramatically alters its electronic properties and reactivity, opening avenues for the synthesis of a vast array of functional molecules.
While nitropyrrole-containing natural products have been known for decades, they are relatively rare in nature.[2][3] The first examples, such as pyrrolomycin A and B, were discovered in the early 1980s.[2] More recently, in 2010, novel α-nitropyrroles like nitropyrrolins A–E were isolated from marine bacteria, highlighting the continued discovery of this unique structural motif in nature.[2][4]
The synthetic history of simple nitropyrroles is rooted in the exploration of electrophilic aromatic substitution on the pyrrole ring. The nitration of pyrrole derivatives is a classic example of this type of reaction. The specific compound, this compound, serves as a quintessential example of a synthetically derived nitropyrrole. Its importance lies not in its natural occurrence, but in its role as a versatile and stable intermediate. The electron-withdrawing nature of both the nitro group (-NO₂) and the methyl ester (-COOCH₃) deactivates the pyrrole ring to a degree, making it more manageable for subsequent chemical transformations compared to the highly reactive parent pyrrole.
The synthesis of this specific compound is an extension of foundational work on the nitration of substituted pyrroles. Research has demonstrated that the position of nitration on the pyrrole ring is influenced by the directing effects of existing substituents.[5][6] For a precursor like Methyl 1H-pyrrole-2-carboxylate, the ester group at position 2 directs incoming electrophiles. The nitration predominantly occurs at the 4- and 5-positions, and the precise ratio of these isomers can be controlled by reaction conditions. The 5-nitro isomer, our topic of interest, is often a significant product in these reactions.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its application in synthesis. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₂O₄ | N/A |
| Molecular Weight | 169.12 g/mol | N/A |
| Appearance | Solid (Typical) | N/A |
| CAS Number | 1873-12-7 | [7][8] |
Note: Specific values for melting point, boiling point, and solubility can vary based on purity and experimental conditions. Researchers should always refer to the Certificate of Analysis for the specific batch they are using.
Synthesis and Mechanism
The most common and direct method for the preparation of this compound is the electrophilic nitration of its precursor, Methyl 1H-pyrrole-2-carboxylate.
Synthetic Pathway
The overall transformation involves the substitution of a hydrogen atom on the pyrrole ring with a nitro group.
Caption: General synthetic scheme for the nitration of Methyl 1H-pyrrole-2-carboxylate.
Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
-
Generation of the Electrophile : The nitrating agent, typically a mixture of fuming nitric acid and acetic anhydride, generates the highly electrophilic nitronium ion (NO₂⁺).
-
Nucleophilic Attack : The electron-rich pyrrole ring acts as a nucleophile, attacking the nitronium ion. The attack preferentially occurs at the C5 position (alpha to the nitrogen), which is electronically favored, though attack at C4 also occurs, leading to the isomeric byproduct. This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
-
Deprotonation/Re-aromatization : A weak base (e.g., acetate from the acetic anhydride) removes a proton from the carbon atom where the nitronium ion attached. This step restores the aromaticity of the pyrrole ring, yielding the final nitrated product.
Detailed Experimental Protocol
The following protocol is a representative procedure for the nitration of Methyl 1H-pyrrole-2-carboxylate. Caution: This reaction involves the use of strong acids and oxidizing agents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The procedure should be performed in a well-ventilated fume hood.[9]
Materials:
-
Methyl 1H-pyrrole-2-carboxylate (CAS 1193-62-0)[10]
-
Acetic anhydride (Ac₂O)
-
Fuming nitric acid (HNO₃)
-
Ice-water bath
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Dissolution : Dissolve Methyl 1H-pyrrole-2-carboxylate in a minimal amount of acetic anhydride in a flask equipped with a magnetic stirrer.
-
Cooling : Cool the flask in an ice-water bath to a temperature of 0-5 °C. Efficient cooling is critical to control the exothermic reaction and minimize the formation of side products.
-
Preparation of Nitrating Mixture : In a separate flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to acetic anhydride while cooling in an ice bath.
-
Addition : Add the chilled nitrating mixture dropwise to the stirred solution of the pyrrole ester. The temperature of the reaction mixture must be maintained below 10 °C throughout the addition.[5]
-
Reaction : After the addition is complete, allow the mixture to stir at low temperature for an additional 10-15 minutes to ensure the reaction goes to completion.
-
Quenching and Precipitation : Pour the reaction mixture slowly over a large volume of crushed ice and water with vigorous stirring. The product should precipitate as a solid.
-
Isolation : Isolate the crude product by vacuum filtration, washing the solid thoroughly with cold water to remove any residual acids.
-
Purification : Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound.
-
Characterization : Confirm the identity and purity of the final product using standard analytical techniques such as Melting Point, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a crucial intermediate in multi-step syntheses. Its utility stems from the versatile reactivity of its functional groups.
Caption: Key chemical transformations of this compound.
-
Reduction of the Nitro Group : The nitro group can be readily reduced to an amine (Methyl 5-amino-1H-pyrrole-2-carboxylate). This resulting amino-pyrrole is a valuable building block for constructing more complex heterocyclic systems or for forming amides, ureas, and sulfonamides, which are common functional groups in bioactive molecules.
-
Modification of the Ester Group : The methyl ester can be hydrolyzed (saponified) to the corresponding carboxylic acid (5-nitro-1H-pyrrole-2-carboxylic acid).[8] This acid can then be coupled with various amines to form a diverse library of amides using standard peptide coupling reagents. Alternatively, the ester can undergo aminolysis directly.
-
N-Alkylation/Arylation : The N-H of the pyrrole ring can be deprotonated and reacted with various electrophiles (e.g., alkyl halides) to install substituents on the nitrogen atom, further increasing molecular complexity.[11][12]
The presence of a pyrrole core is significant, as this motif is found in a wide range of pharmacologically active compounds, including antibacterial, antiviral, and anticancer agents.[13] By providing a stable and synthetically flexible scaffold, this compound serves as a starting point for the discovery of novel therapeutic agents.
Conclusion
This compound is a foundational building block in synthetic organic chemistry. Its discovery and synthesis are direct results of the systematic study of electrophilic substitution on the pyrrole ring. While not a natural product itself, its straightforward preparation, well-defined properties, and versatile functional groups make it an invaluable intermediate for researchers in medicinal chemistry and materials science. A thorough understanding of its synthesis and reactivity is essential for leveraging its full potential in the development of novel, complex molecules with significant biological or material applications.
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Cho, J. Y., et al. (2010). Nitropyrrolins A–E, Cytotoxic Farnesyl-α-Nitropyrroles from a Marine-Derived Bacterium Within the Actinomycete Family Streptomycetaceae. Journal of Natural Products, 73(11), 1833–1838. Available from: [Link]
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Anderson, H. J., & Walters, E. A. (1950). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Research, 28b(11), 753-761. Available from: [Link]
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"Methyl 5-nitro-1H-pyrrole-2-carboxylate" electrophilic nitration of pyrroles
An In-depth Technical Guide to the Electrophilic Nitration of Pyrroles: Synthesis of Methyl 5-nitro-1H-pyrrole-2-carboxylate
Introduction: The Strategic Importance of Nitropyrroles in Drug Discovery
The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and blockbuster pharmaceuticals.[1][2] Its unique electronic properties allow for targeted interactions with biological receptors, making it a privileged scaffold in drug design.[1][3] The introduction of a nitro (-NO₂) group onto this scaffold further enhances its utility. The nitro group is a powerful electron-withdrawing group and a versatile synthetic handle, capable of influencing a molecule's pharmacokinetic and pharmacodynamic profile and serving as a precursor for other functional groups, such as amines.[4] Consequently, nitropyrrole derivatives, including this compound, are highly valuable intermediates in the synthesis of complex therapeutic agents, from antibacterial to anticancer drugs.[2][3][4]
This guide provides a comprehensive overview of the electrophilic nitration of substituted pyrroles, focusing on the synthesis of this compound. It delves into the theoretical underpinnings of the reaction, addresses the significant practical challenges, and presents a detailed, field-proven protocol for its successful synthesis.
Theoretical Framework: Understanding Electrophilic Substitution on the Pyrrole Ring
Pyrrole is an electron-rich aromatic heterocycle. The nitrogen atom's lone pair of electrons participates in the π-system, creating a sextet that satisfies Hückel's rule for aromaticity.[5] This delocalization of electrons makes the pyrrole ring significantly more reactive towards electrophiles than benzene.[6][7]
The Causality of Regioselectivity: α-Substitution (C2/C5) vs. β-Substitution (C3/C4)
Electrophilic attack on an unsubstituted pyrrole ring preferentially occurs at the α-positions (C2 or C5).[8][9][10] This regioselectivity is a direct consequence of the relative stability of the cationic intermediate (σ-complex or arenium ion) formed during the reaction.
-
Attack at C2 (α-position): The positive charge in the resulting intermediate can be delocalized over three atoms, including the nitrogen, leading to three significant resonance structures. The ability to place the positive charge on the nitrogen atom, which can bear it more effectively than carbon, is a major stabilizing factor.[11][12][13]
-
Attack at C3 (β-position): The intermediate formed from attack at the β-position is less stable, as the positive charge can only be delocalized over two carbon atoms.[11][12][13]
Therefore, the transition state leading to the α-substituted product is lower in energy, making this pathway kinetically favored.[11][12]
Caption: Stability of intermediates in pyrrole electrophilic substitution.
The Influence of Substituents: The Role of the C2-Ester Group
The starting material, Methyl 1H-pyrrole-2-carboxylate, possesses a powerful electron-withdrawing methyl ester group (-COOCH₃) at the C2 position. This group deactivates the entire pyrrole ring towards electrophilic attack by pulling electron density away from it. However, it also directs the incoming electrophile. The deactivating effect is most pronounced at the adjacent C3 position and the C5 position (via resonance). In electrophilic aromatic substitution, such deactivating groups typically direct incoming electrophiles to the meta-position. In the context of the pyrrole ring, this corresponds to the C4 position. However, the inherent high reactivity of the C5 (α) position often competes with and can override the C4-directing effect, especially under carefully controlled conditions. For the nitration of Methyl 1H-pyrrole-2-carboxylate, substitution occurs predominantly at the C5 position, yielding the target molecule.
The Practical Challenge: Overcoming Pyrrole's Sensitivity
A critical aspect of pyrrole chemistry is its profound instability in the presence of strong acids.[14][15] Standard nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids (HNO₃/H₂SO₄), are far too harsh.[14][16] These conditions lead to rapid, uncontrolled polymerization and degradation of the pyrrole ring, resulting in the formation of intractable tars and minimal to no desired product.[14][15]
The Self-Validating Solution: Mild Nitrating Agents To achieve a successful nitration, the protocol must employ a milder, non-protic nitrating agent. The reagent of choice for several decades has been acetyl nitrate (CH₃COONO₂), generated in situ from the reaction of nitric acid with acetic anhydride.[10][14][15][17] This reagent provides a source of the electrophilic nitronium ion (NO₂⁺) under conditions that are sufficiently gentle to preserve the integrity of the sensitive pyrrole ring.[16]
Synthesis of this compound: A Detailed Protocol
This protocol describes a representative and reliable method for the nitration of Methyl 1H-pyrrole-2-carboxylate. The causality for each step is explained to provide a deeper understanding of the process.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Starting Material | Methyl 1H-pyrrole-2-carboxylate | Substrate with deactivating group |
| Nitrating Agent | Fuming Nitric Acid (≥90%) | Source of NO₂⁺ |
| Solvent/Reagent | Acetic Anhydride | Forms acetyl nitrate, avoids strong acid |
| Temperature | -10 °C to 0 °C | Critical for selectivity and preventing degradation |
| Reaction Time | ~1-2 hours | Monitored by TLC |
| Workup | Ice-water quench | Decomposes excess reagent, precipitates product |
| Purification | Recrystallization (e.g., from Methanol) | Ensures high purity of the final product |
Step-by-Step Experimental Methodology
1. Preparation of the Nitrating Mixture (Acetyl Nitrate):
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add acetic anhydride (5 equivalents).
-
Cool the flask in an ice-salt bath to -10 °C.
-
Causality: This low temperature is crucial to control the exothermic reaction between nitric acid and acetic anhydride and to ensure the stability of the resulting acetyl nitrate.
-
Slowly, drop-wise, add fuming nitric acid (1.1 equivalents) to the stirred acetic anhydride via the dropping funnel. Maintain the internal temperature below 0 °C throughout the addition.
-
Once the addition is complete, stir the mixture at -10 °C for an additional 15-20 minutes.
2. Nitration Reaction:
-
Dissolve Methyl 1H-pyrrole-2-carboxylate (1 equivalent) in a separate portion of acetic anhydride.
-
Cool this solution to 0 °C.
-
Slowly add the substrate solution to the pre-formed cold acetyl nitrate solution. The rate of addition should be controlled to keep the reaction temperature below 5 °C.
-
Causality: Slow addition and strict temperature control are the most critical factors for success. They prevent over-nitration, the formation of side products, and potential thermal runaway which could lead to decomposition of the starting material.[18]
-
After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
3. Workup and Isolation:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a large beaker containing a stirred slurry of crushed ice and water.
-
Causality: This step serves two purposes: it quenches the reaction by hydrolyzing any remaining acetic anhydride and acetyl nitrate, and it precipitates the solid organic product, which is typically insoluble in water.
-
A solid precipitate (the crude product) should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acids.
-
Wash the cake with a small amount of ice-cold methanol or ethanol to remove highly colored impurities.
-
Dry the crude product under vacuum.
4. Purification (Self-Validation):
-
The protocol's trustworthiness is established through rigorous purification. Recrystallize the crude solid from a suitable solvent, such as methanol or an ethanol/water mixture.
-
Causality: Recrystallization is a powerful technique for removing impurities, leading to a high-purity final product. The choice of solvent is determined by the product's solubility profile (sparingly soluble at low temperatures, highly soluble at high temperatures).
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry to a constant weight.
5. Characterization:
-
Confirm the identity and purity of the final product, this compound, using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The electrophilic nitration of pyrroles, particularly those bearing deactivating substituents, is a reaction that demands careful control and a nuanced understanding of the substrate's reactivity. The synthesis of this compound exemplifies the successful navigation of these challenges. By avoiding harsh acidic conditions and employing a milder nitrating agent like acetyl nitrate under strict temperature control, this valuable synthetic intermediate can be prepared efficiently and in high purity. The principles and methodologies outlined in this guide provide researchers, scientists, and drug development professionals with the authoritative grounding necessary to confidently utilize this critical transformation in their synthetic endeavors.
References
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Homework.Study.com. (n.d.). Propose a mechanism for the nitration of pyrrole. Retrieved from [Link]
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Química Organica.org. (n.d.). pyrrole nitration. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
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Chegg. (2014, February 1). Question: What is the mechanism of nitration or pyrrole through electrophilic aromatic substitution?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, April 22). Nitration of pyrrole with sulfuric and nitric acids. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, February 28). Regioselectivity in electrophilic substitution of pyrrole. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.9: Heterocyclic Amines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, August 1). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). C3 selective nitration of pyrrole. Retrieved from [Link]
-
Quora. (2016, January 29). Why do electrophilic substitutions generally take place at the 2 and 5 positions in pyrrole?. Retrieved from [Link]
-
SlideShare. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. Retrieved from [Link]
-
Quora. (2020, May 6). Why do pyrrole, furan, and thiophene behave electrophile behavior?. Retrieved from [Link]
-
Filo. (2025, March 20). Nitration is an important example for aromatic electrophilic substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30.... Retrieved from [Link]
-
Blog. (2025, September 23). What are the common substitution reactions of pyrrole?. Retrieved from [Link]
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ResearchGate. (n.d.). ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products | Request PDF. Retrieved from [Link]
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LinkedIn. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Retrieved from [Link]
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Sunway Pharm Ltd. (n.d.). 1-METHYL-5-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID. Retrieved from [Link]
-
RSC Publishing. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
- University Website. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from a university website detailing the experiment.
-
Brainly.in. (2022, April 8). (ii) Nitration of pyrrole gives. Retrieved from [Link]
-
MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
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Quora. (2018, April 24). Why is the reaction of pyrrole difficult with acid?. Retrieved from [Link]
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Homework.Study.com. (n.d.). Pyrrole undergoes electrophilic aromatic substitution preferentially at the 2 position as.... Retrieved from [Link]
-
MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxylic acid. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
YouTube. (2020, August 4). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. Retrieved from [Link]
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Methodological & Application
Synthesis of Methyl 5-nitro-1H-pyrrole-2-carboxylate: An Application Protocol for Pharmaceutical Research
Abstract
This document provides a detailed experimental protocol for the synthesis of Methyl 5-nitro-1H-pyrrole-2-carboxylate, a key building block in medicinal chemistry and drug development.[1][2] The synthesis involves the electrophilic nitration of Methyl 1H-pyrrole-2-carboxylate. This protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations necessary for a successful and safe synthesis. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction and Significance
Pyrrole and its derivatives are fundamental heterocyclic scaffolds found in a vast array of biologically active compounds and natural products.[1] The introduction of a nitro group onto the pyrrole ring, specifically at the 5-position, significantly influences the molecule's electronic properties, making it a valuable intermediate for further functionalization in the synthesis of complex pharmaceutical agents.[2] Compounds derived from this scaffold have shown potential as antibacterial, anticancer, and antiviral agents.[2][3] this compound, in particular, serves as a crucial precursor for creating novel therapeutic candidates.
Reaction Principle: Electrophilic Aromatic Substitution
The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. The pyrrole ring, being an electron-rich aromatic system, is susceptible to attack by electrophiles.[4] However, the pyrrole ring is also sensitive to strong acids, which can lead to polymerization.[5] Therefore, the choice of nitrating agent and reaction conditions is critical.
In this protocol, we utilize a mixture of nitric acid and sulfuric acid to generate the highly reactive nitronium ion (NO₂⁺), which acts as the electrophile.[6][7] The reaction is performed at a low temperature to control the exothermic nature of the nitration and to minimize side reactions. The carboxylate group at the 2-position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. However, it directs the incoming nitro group to the 5-position.[8]
Safety First: Handling Nitrating Agents
Nitration reactions are inherently hazardous and require strict adherence to safety protocols.[9]
-
Corrosivity: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[9]
-
Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction.
-
Toxicity: Nitrogen oxide fumes, which may be generated during the reaction, are toxic upon inhalation.[9]
Mandatory Personal Protective Equipment (PPE):
-
Acid-resistant gloves (e.g., butyl rubber).
-
Chemical splash goggles and a face shield.
-
A chemical-resistant laboratory coat.
Engineering Controls:
-
The entire procedure must be conducted in a certified chemical fume hood with adequate ventilation.
-
An ice bath must be readily available for immediate cooling if the reaction temperature rises unexpectedly.
-
Emergency eyewash and safety shower stations must be accessible.[9]
Experimental Protocol
This section provides a step-by-step guide for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purity |
| Methyl 1H-pyrrole-2-carboxylate | 125.13 | 5.0 g | >98% |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 20 mL | 98% |
| Concentrated Nitric Acid (HNO₃) | 63.01 | 5 mL | 70% |
| Crushed Ice | - | ~200 g | - |
| Deionized Water | 18.02 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Ethyl Acetate | 88.11 | As needed | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Step-by-Step Procedure
-
Preparation of the Starting Material Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 5.0 g of Methyl 1H-pyrrole-2-carboxylate in 20 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling the beaker in an ice bath. This mixture should be prepared fresh just before use.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of Methyl 1H-pyrrole-2-carboxylate from the dropping funnel over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. Vigorous stirring is essential to ensure proper mixing and heat dissipation.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up and Isolation: a. Once the reaction is complete, carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice with constant stirring. This will precipitate the crude product. b. Allow the ice to melt completely. The solid product is then collected by vacuum filtration. c. Wash the collected solid with copious amounts of cold deionized water until the washings are neutral to pH paper. This step is crucial to remove any residual acid. d. Further wash the crude product with a small amount of cold ethyl acetate to remove any unreacted starting material.
-
Purification: a. The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water. b. Dissolve the crude product in a minimal amount of hot ethanol. c. Slowly add hot water until the solution becomes slightly turbid. d. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as:
-
Melting Point: Compare with the literature value.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify the functional groups.
Experimental Workflow Diagram
Sources
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
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- 9. youtube.com [youtube.com]
Topic: Synthesis of Methyl 5-nitro-1H-pyrrole-2-carboxylate via Electrophilic Nitration
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrroles are foundational scaffolds in medicinal chemistry and materials science. The introduction of a nitro group, in particular, serves as a versatile synthetic handle for further functionalization, enabling the development of novel compounds with diverse biological activities. This document provides a comprehensive guide to the synthesis of Methyl 5-nitro-1H-pyrrole-2-carboxylate, a key intermediate. The protocol focuses on the electrophilic nitration of Methyl 1H-pyrrole-2-carboxylate using a mild and effective nitrating agent, acetyl nitrate, generated in situ.
The inherent reactivity of the pyrrole ring towards electrophiles presents a unique challenge. Unlike robust aromatic systems like benzene, pyrrole is prone to acid-catalyzed polymerization and degradation under harsh conditions.[1] Therefore, the selection of a suitable nitrating agent and precise control over reaction conditions are paramount to achieving a successful and high-yielding synthesis. This guide details the underlying chemical principles, a validated step-by-step protocol, and critical safety considerations for this transformation.
Section 1: Reaction Principle and Regioselectivity
The synthesis of this compound is achieved through the electrophilic aromatic substitution of the starting ester. The core of this reaction involves the attack of the electron-rich pyrrole ring on a potent electrophile, the nitronium ion (NO₂⁺).
Generation of the Electrophile: Acetyl Nitrate
Standard nitrating mixtures, such as nitric acid and sulfuric acid, are excessively acidic and oxidative for the sensitive pyrrole nucleus, often resulting in polymerization and the formation of intractable tars.[1] To circumvent this, a milder nitrating agent, acetyl nitrate, is generated in situ by the careful addition of concentrated nitric acid to acetic anhydride at low temperatures.
HNO₃ + (CH₃CO)₂O → CH₃COONO₂ (Acetyl Nitrate) + CH₃COOH
Acetyl nitrate serves as a source for the nitronium ion electrophile required for the substitution reaction.
Mechanism and Regiochemical Outcome
The pyrrole ring is a π-excessive heterocycle, making it highly activated towards electrophilic attack. The lone pair of electrons on the nitrogen atom is delocalized into the ring, significantly increasing the nucleophilicity at the C2 and C5 positions.
In the starting material, Methyl 1H-pyrrole-2-carboxylate, the C2 position is already substituted. The carboxylate group is electron-withdrawing and deactivating; however, the powerful activating effect of the ring nitrogen still dominates the regioselectivity. The electrophilic attack by the nitronium ion occurs preferentially at the C5 position, which is electronically activated by the nitrogen atom and is sterically accessible. Attack at C5 leads to a more stable carbocation intermediate where the positive charge can be effectively delocalized over the ring and onto the nitrogen atom.[2]
Caption: Mechanism of nitration of Methyl 1H-pyrrole-2-carboxylate.
Section 2: Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving nitric acid and acetic anhydride must be performed in a certified chemical fume hood.
Reagents and Materials
-
Methyl 1H-pyrrole-2-carboxylate
-
Acetic Anhydride ((CH₃CO)₂O)
-
Fuming Nitric Acid (HNO₃, ≥90%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or Hexane/Ethyl Acetate mixture for recrystallization
-
Round-bottom flasks, magnetic stirrer, dropping funnel, ice-water bath, rotary evaporator.
Procedure
-
Preparation of the Nitrating Agent (Acetyl Nitrate):
-
In a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add acetic anhydride (e.g., 20 mL).
-
Cool the flask to -10 °C to 0 °C using an ice-salt or dry ice/acetone bath.
-
Slowly add fuming nitric acid (e.g., 0.95 equivalents relative to the pyrrole substrate) dropwise via the dropping funnel to the stirred acetic anhydride. Crucially, maintain the internal temperature below 5 °C throughout the addition. This step is highly exothermic. The addition should take approximately 20-30 minutes.
-
After the addition is complete, stir the resulting acetyl nitrate solution at 0 °C for an additional 15 minutes.
-
-
Nitration Reaction:
-
Dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in a separate flask with acetic anhydride (e.g., 10 mL).
-
Cool this substrate solution to 0 °C.
-
Slowly add the pre-formed cold acetyl nitrate solution to the stirred substrate solution. Maintain the reaction temperature between 0 °C and 5 °C.[3]
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water. This will quench the reaction and hydrolyze the excess acetic anhydride.
-
Stir the aqueous mixture until all the ice has melted. The product may precipitate as a solid.
-
If a solid precipitates, collect it by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
If the product remains oily, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (carefully, to neutralize acids), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure this compound as a solid.
-
Section 3: Summary of Reaction Conditions
| Parameter | Value / Condition | Rationale |
| Starting Material | Methyl 1H-pyrrole-2-carboxylate | Substrate for nitration. |
| Nitrating Agent | Acetyl Nitrate (in situ) | Mild reagent to prevent substrate degradation and polymerization.[1] |
| Reagents for Agent | Fuming HNO₃ / Acetic Anhydride | Precursors for acetyl nitrate. |
| Stoichiometry | ~0.95-1.0 eq. Nitric Acid | Using a slight sub-stoichiometric amount minimizes dinitration. |
| Solvent | Acetic Anhydride | Acts as both solvent and reagent for generating acetyl nitrate. |
| Temperature | -10 °C to 5 °C | CRITICAL: Prevents runaway reaction and decomposition of the pyrrole ring. |
| Reaction Time | 1 - 2 hours | Typically sufficient for completion; monitor by TLC. |
| Work-up | Ice/water quench, optional extraction | Safely terminates the reaction and isolates the crude product. |
| Purification | Recrystallization | Effective method for obtaining high-purity solid product. |
Section 4: Safety and Hazard Management
The execution of this protocol requires strict adherence to safety standards. A thorough risk assessment must be conducted before commencing any work.[4]
-
Corrosive and Oxidizing Hazards: Fuming nitric acid and acetic anhydride are highly corrosive and can cause severe chemical burns.[4][5] Nitric acid is a strong oxidizer and can react violently with organic materials.[5] All handling must be done in a chemical fume hood.
-
Exothermic Reaction: The generation of acetyl nitrate and the nitration reaction itself are exothermic. Failure to control the temperature can lead to a runaway reaction, rapid gas evolution, and potential explosion.[5] A reliable cooling bath and slow, controlled addition of reagents are essential.
-
Personal Protective Equipment (PPE): At all times, wear appropriate PPE, including:
-
Acid-resistant gloves (e.g., butyl rubber or thick nitrile).
-
Chemical splash goggles and a full-face shield.[6]
-
A flame-resistant lab coat.
-
-
Spill Management: Keep neutralizing agents (such as sodium bicarbonate for acids) and spill containment kits readily available.[4][5] In case of a large spill, evacuate the area and contact emergency personnel.
-
Product Hazards: Nitrated organic compounds should be handled with care as they can be thermally sensitive. Avoid excessive heating during solvent removal.
Section 5: Experimental Workflow Visualization
The following diagram outlines the complete workflow for the synthesis.
Caption: Step-by-step workflow for the synthesis of this compound.
References
-
H. J. Anderson, and S. J. Griffiths. (1959). Pyrrole chemistry: II. 2-Pyrrolecarbonitrile, 1-methyl-2-pyrrolecarbonitrile, and their nitration products. Canadian Journal of Chemistry, 37(1), 1-8. Available at: [Link]
-
University of Washington, Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved from [Link]
-
Klaus, R. (2015). Answer to "Nitration of pyrrole with sulfuric and nitric acids". Chemistry Stack Exchange. Available at: [Link]
-
Homework.Study.com. (n.d.). Propose a mechanism for the nitration of pyrrole. Retrieved from [Link]
Sources
Application Notes & Protocols: Methyl 5-nitro-1H-pyrrole-2-carboxylate as a Versatile Precursor for Novel Antimicrobial Agents
Introduction: The Imperative for New Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can serve as starting points for the development of effective therapeutics. The pyrrole nucleus is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The introduction of a nitro group to the pyrrole ring, as seen in natural antibiotics like the pyrrolomycins, can significantly enhance its antimicrobial potency.[1][3] This document provides a detailed guide for researchers, chemists, and drug development professionals on the use of Methyl 5-nitro-1H-pyrrole-2-carboxylate as a strategic precursor for the synthesis of new potential antimicrobial agents.
This guide will elucidate the synthesis of the precursor itself, outline key derivatization strategies, and provide detailed protocols for the synthesis of lead-like molecules and their subsequent antimicrobial evaluation. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout to ensure scientific rigor and reproducibility.
Part 1: Synthesis and Characterization of the Precursor
The starting point for any drug discovery campaign is the reliable synthesis of the core scaffold. This compound serves as an excellent building block due to its reactive functional groups: a methyl ester amenable to aminolysis and a nitro group that can be a key pharmacophoric feature or a handle for further chemical modification.
Protocol 1: Synthesis of this compound
This protocol is based on the nitration of a pyrrole-2-carboxylate precursor, a common strategy for introducing a nitro group onto the pyrrole ring. Milder nitrating agents are preferred to prevent polymerization of the electron-rich pyrrole ring.[1]
Reaction Scheme:
Figure 1: Synthesis of the target precursor.
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Acetic anhydride
-
Fuming nitric acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 1H-pyrrole-2-carboxylate (1 equivalent) in acetic anhydride (10 volumes) and cool the solution to -10 °C in an ice-salt bath.
-
Slowly add fuming nitric acid (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.
Characterization:
The structure of the synthesized precursor should be confirmed by spectroscopic methods:
-
¹H NMR: Expect characteristic shifts for the pyrrole ring protons and the methyl ester protons.
-
¹³C NMR: Confirm the presence of the carbonyl carbon of the ester, the carbons of the pyrrole ring, and the methyl carbon.
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and the asymmetric and symmetric stretches of the nitro group.[1]
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Part 2: Derivatization Strategies for Antimicrobial Discovery
The presence of the methyl ester and nitro groups in this compound opens up several avenues for chemical modification to generate a library of diverse compounds for antimicrobial screening.
Strategy 1: Amide Formation via Hydrolysis and Coupling
The most straightforward derivatization is the conversion of the methyl ester to a series of amides. This introduces a variety of substituents that can modulate the compound's physicochemical properties and biological activity.
Workflow:
Figure 2: Amide synthesis workflow.
Protocol 2: Synthesis of 5-Nitro-1H-pyrrole-2-carboxamides
Step A: Hydrolysis of this compound
-
Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to pH 2-3 and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-Nitro-1H-pyrrole-2-carboxylic acid.
Step B: Amide Coupling
-
Dissolve 5-Nitro-1H-pyrrole-2-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir for 10 minutes, then add the desired primary or secondary amine (1.2 equivalents).
-
Stir the reaction at room temperature overnight.
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry, concentrate, and purify by column chromatography to obtain the target amide.
Strategy 2: Reduction of the Nitro Group
The nitro group can be reduced to an amine, which not only alters the electronic properties of the pyrrole ring but also provides a new site for further functionalization.
Workflow:
Figure 3: Nitro group reduction and subsequent derivatization.
Part 3: Protocols for Antimicrobial Evaluation
Once a library of derivatives has been synthesized, a systematic evaluation of their antimicrobial activity is crucial. The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent. The following protocol is based on the guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Principle:
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) and then dilute them in CAMHB to the desired starting concentration.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate. A known antibiotic (e.g., ciprofloxacin, vancomycin) should be included as a reference standard.
-
Incubation: Incubate the plates at 35-37 °C for 18-24 hours in ambient air.
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation:
The antimicrobial activity of the synthesized compounds should be summarized in a table for easy comparison.
| Compound ID | R¹-group | Gram-positive Bacteria MIC (µg/mL) | Gram-negative Bacteria MIC (µg/mL) |
| S. aureus | E. coli | ||
| Precursor | -OCH₃ | >128 | >128 |
| Amide 1 | -NH-CH₂-Ph | 32 | 64 |
| Amide 2 | -NH-Cyclohexyl | 16 | >128 |
| Amine | -NH₂ | 64 | 128 |
| Ciprofloxacin | (Reference) | 0.5 | 0.25 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This compound is a highly valuable and versatile precursor for the synthesis of novel antimicrobial agents. The synthetic pathways and evaluation protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the nitropyrrole scaffold. Structure-activity relationship (SAR) studies on the synthesized libraries will be crucial for identifying the key structural features that govern antimicrobial potency and for designing next-generation compounds with improved activity and drug-like properties.[1]
References
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MDPI. (2021). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
-
MDPI. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Synthesis and Biological Activity of Antimicrobial Agents. Retrieved from [Link]
-
Usiena AIR. (2022). New reactions and substrates for orthogonal bioconjugation. Retrieved from [Link]
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The Strategic Role of Methyl 5-nitro-1H-pyrrole-2-carboxylate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery and development, the strategic use of versatile chemical scaffolds is paramount to the efficient synthesis of novel therapeutic agents. Among these, nitrogen-containing heterocycles, particularly the pyrrole nucleus, have consistently demonstrated their significance in a wide array of biologically active compounds.[1] This guide focuses on a key building block, Methyl 5-nitro-1H-pyrrole-2-carboxylate , detailing its synthesis, diverse applications in medicinal chemistry, and protocols for its synthetic manipulation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their quest for new medicines.
The Significance of the 5-Nitropyrrole-2-carboxylate Scaffold
This compound is not an end-product therapeutic itself, but rather a crucial starting material and intermediate in the synthesis of more complex and biologically active molecules.[2] Its utility stems from a combination of a biologically relevant pyrrole core and two key functional groups: a nitro group and a methyl ester. The pyrrole ring is a common feature in many natural products and approved drugs, valued for its ability to engage in various biological interactions.[3][4]
The strategic placement of the nitro and ester groups offers a rich platform for chemical modifications:
-
The Nitro Group: This powerful electron-withdrawing group significantly influences the reactivity of the pyrrole ring. More importantly, it can be readily reduced to an amino group, which then serves as a handle for a vast array of subsequent chemical transformations, including amide bond formation, sulfonylation, and the construction of new heterocyclic rings.[5][6]
-
The Methyl Ester: This group can be easily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives, providing another point for molecular diversification and the introduction of pharmacophoric features.[3][7]
This dual functionality makes this compound a highly valuable precursor for generating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the nitration of the parent compound, Methyl 1H-pyrrole-2-carboxylate. The pyrrole ring is highly reactive towards electrophilic substitution, and thus, careful control of reaction conditions is necessary to achieve the desired product and avoid side reactions.[8]
Protocol: Nitration of Methyl 1H-pyrrole-2-carboxylate
This protocol is adapted from established procedures for the nitration of pyrrole derivatives.[8][9][10]
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Acetic anhydride
-
Fuming nitric acid (d = 1.5)
-
Ice
-
Deionized water
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 1H-pyrrole-2-carboxylate (1 equivalent) in acetic anhydride (approximately 6-7 mL per gram of starting material).
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Prepare the nitrating mixture by slowly adding fuming nitric acid (1.5 equivalents) to acetic anhydride (approximately 1.5-2 mL per gram of nitric acid) in a separate flask, while keeping the mixture cooled in an ice bath.
-
Add the freshly prepared nitrating mixture dropwise to the solution of Methyl 1H-pyrrole-2-carboxylate over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, allow the dark-colored solution to stir at 0-10°C for an additional 1-2 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.
-
Extract the aqueous mixture with three portions of diethyl ether.
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Caption: Synthesis of this compound.
Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules
The true value of this compound lies in its role as a versatile building block for a range of therapeutic agents. Its derivatives have shown promise in several key areas of medicinal chemistry.
Anticancer Agents
The nitropyrrole scaffold has been incorporated into numerous compounds with potent anticancer activity.[11] These derivatives often exert their effects through various mechanisms, including the inhibition of key cellular processes like cell proliferation and the induction of apoptosis.[12][13]
Mechanism of Action Insights: Some nitrone compounds, which share structural similarities with nitropyrroles, have been shown to exert their anticancer effects by modulating the levels of inducible nitric oxide synthase (iNOS) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are implicated in tumor growth and angiogenesis.[14] It is hypothesized that nitropyrrole-containing compounds may operate through similar pathways, making them attractive candidates for the development of novel oncology drugs.
Caption: Potential anticancer mechanism of nitropyrrole derivatives.
Biological Activity Data of Anticancer Derivatives:
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCT116 | 22.4 | [2] |
| Compound 2 | HCT116 | 0.34 | [2] |
| Compound 34 | MDA-MB-231 | 22.3 | [15] |
| Compound 9 | MDA-MB-231 | 30.6 | [15] |
| EAPC-20 | A549 | <3.9 | [1] |
| EAPC-24 | A549 | <3.9 | [1] |
Antibacterial Agents
The pyrrole-2-carboxamide moiety is a key structural feature in a number of potent antibacterial agents.[16] By converting the methyl ester of this compound to an amide and subsequently reducing the nitro group, a diverse library of antibacterial candidates can be synthesized.
Biological Activity Data of Antibacterial Derivatives:
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | [17] |
| Phallusialide A | MRSA | 32 | [17] |
| Phallusialide B | E. coli | 64 | [17] |
| Carboxamide 4i | Klebsiella pneumoniae | 1.02 | [16] |
| Carboxamide 4i | Escherichia coli | 1.56 | [16] |
| Carboxamide 4i | Pseudomonas aeruginosa | 3.56 | [16] |
Antiviral Agents
While less explored, the nitropyrrole scaffold holds potential for the development of antiviral agents. The pyrrole ring is present in some compounds with reported antiviral activity, and the functional handles of this compound allow for the incorporation of pharmacophores known to be active against various viruses.[17][18] For instance, indole-2-carboxylate derivatives have shown broad-spectrum antiviral activity, and similar structures could potentially be accessed from our starting material.[8]
Kinase Inhibitors
Protein kinases are crucial targets in modern drug discovery, particularly in oncology and inflammatory diseases. Pyrrole-based structures have been successfully developed as kinase inhibitors.[19][20] The synthesis of pyrrole-2-carboxamides from this compound provides a direct route to this class of compounds, which have shown inhibitory activity against kinases such as p38α MAP kinase.[20]
Key Synthetic Transformations and Protocols
The true synthetic power of this compound is unlocked through the selective manipulation of its nitro and ester functionalities.
Caption: Key synthetic transformations of the title compound.
Protocol: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a cornerstone transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.[5][6][21]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas supply
-
Pressure vessel (e.g., Parr hydrogenator)
-
Celite®
Procedure:
-
In a pressure vessel, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain Methyl 5-amino-1H-pyrrole-2-carboxylate, which can often be used in the next step without further purification.
Protocol: Amide Coupling
The conversion of the methyl ester to an amide is another crucial step for introducing diversity. This can be achieved by direct amidation with an amine, often facilitated by a coupling agent.[3][7]
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Coupling agent (e.g., HBTU, EDC) (1.2 equivalents)
-
Hünig's base (DIPEA) (2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere
Procedure:
-
To a solution of this compound (1 equivalent) in an anhydrous solvent, add the desired amine (1.1 equivalents) and Hünig's base (2-3 equivalents).
-
Add the coupling agent (e.g., HBTU) portion-wise at room temperature.
-
Stir the reaction mixture under an inert atmosphere at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry. Its readily available starting materials, straightforward synthesis, and the presence of two strategically placed and easily modifiable functional groups make it an ideal starting point for the synthesis of diverse compound libraries. The demonstrated applications in the development of anticancer, antibacterial, and potentially other therapeutic agents highlight its continued importance in drug discovery. As our understanding of disease biology deepens, the strategic application of such versatile scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.
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IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. Available from: [Link]
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IC50 of the most active compounds. To calculate half maximal inhibitory concentration... ResearchGate. Available from: [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available from: [Link]
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Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. ACS Publications. Available from: [Link]
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PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Science Publishing. Available from: [Link]
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Minimum inhibitory concentration (MIC) values of the antibacterial... ResearchGate. Available from: [Link]
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Minimum inhibitory concentration (MIC) values of the antimicrobial agents used. ResearchGate. Available from: [Link]
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IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate. Available from: [Link]
-
Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. National Institutes of Health. Available from: [Link]
-
Table 2 . The minimum inhibitory concentrations MIC (mg mL −1 ) values... ResearchGate. Available from: [Link]
-
Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. National Institutes of Health. Available from: [Link]
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anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. Available from: [Link]
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Nitro Reduction - Common Conditions. Organic Chemistry Data. Available from: [Link]
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Synthesis of pyrroles from nitroarenes in the presence of Co/NGr‐C@SiO2‐L and H2. Reaction conditions. ResearchGate. Available from: [Link]
-
IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. Available from: [Link]
-
Nitropyrrole radiosensitizers: structure function relationships. National Institutes of Health. Available from: [Link]
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Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles. RSC Publishing. Available from: [Link]
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Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed. Available from: [Link]
-
Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. National Institutes of Health. Available from: [Link]
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More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available from: [Link]
-
Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. Available from: [Link]
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SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate. Available from: [Link]
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Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available from: [Link]
- A process for amidation of pyrrole carboxylate compounds. Google Patents.
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(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available from: [Link]
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Synthetic protocols for the nitration of corroles. National Institutes of Health. Available from: [Link]
-
New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. De Gruyter. Available from: [Link]
-
The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. PubMed. Available from: [Link]
-
Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... ResearchGate. Available from: [Link]
-
PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. ResearchGate. Available from: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Available from: [Link]
-
Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. ResearchGate. Available from: [Link]
-
New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung. Available from: [Link]
-
Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica. Available from: [Link]
-
Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. University of Cambridge. Available from: [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Available from: [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Nitration of Methyl Benzoate. YouTube. Available from: [Link]
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Application Notes & Protocols: Methyl 5-nitro-1H-pyrrole-2-carboxylate as a Strategic Building Block in Marine Alkaloid Synthesis
Abstract
Marine organisms are a prolific source of structurally novel and biologically potent alkaloids, which serve as critical leads in modern drug discovery.[1][2][3][4] The pyrrole ring is a privileged scaffold found in a vast number of these natural products.[5][6][7] This guide details the strategic application of Methyl 5-nitro-1H-pyrrole-2-carboxylate, a versatile and highly functionalized building block, for the efficient synthesis of complex marine alkaloids. We will explore the inherent reactivity of this precursor, focusing on key transformations such as nitro group reduction, palladium-catalyzed cross-coupling, and functional group interconversion. By leveraging these reactions, we present detailed protocols and synthetic rationales, primarily exemplified through the synthesis of the lamellarin class of alkaloids, demonstrating the power of this building block for accessing intricate molecular architectures.
Introduction: The Strategic Value of a Pre-functionalized Pyrrole Core
The allure of marine alkaloids lies in their remarkable structural diversity and potent biological activities, ranging from antitumor to antiviral properties.[1][4][6] However, their low natural abundance often necessitates chemical synthesis to enable thorough biological evaluation and drug development.[3][8][9] The selection of an appropriate starting material is paramount to the success of a synthetic campaign.
This compound emerges as a superior starting point for several reasons:
-
Orthogonal Reactivity: The molecule possesses three distinct functional handles—the nitro group, the methyl ester, and the pyrrole ring itself. The nitro group, a powerful electron-withdrawing substituent, can be selectively reduced to a nucleophilic amine, a key step for constructing fused heterocyclic systems.[10][11]
-
Tunable Electronics: The electron-withdrawing nature of both the nitro and carboxylate groups deactivates the pyrrole ring towards electrophilic substitution, but this reactivity can be modulated through N-protection or reduction of the nitro group.
-
Versatile Coupling Handle: The pyrrole ring can be readily halogenated, providing a handle for powerful C-C and C-N bond-forming reactions, such as Suzuki and Buchwald-Hartwig cross-couplings, which are essential for assembling the poly-aryl systems common in marine alkaloids.[12][13][14][15]
This application note will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this powerful building block.
Physicochemical Properties of the Building Block
A clear understanding of the starting material's properties is essential for experimental design and safety.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 17654-79-8 | [16] |
| Molecular Formula | C₆H₆N₂O₄ | [16] |
| Molecular Weight | 170.12 g/mol | [16] |
| Appearance | Solid | [17] |
| Purity | >98% (Typical) | [17] |
Core Synthetic Transformations: A Toolkit for Alkaloid Construction
The synthetic utility of this compound is unlocked through a series of reliable and high-yielding chemical transformations. Each reaction is chosen not just for its efficiency, but for its strategic role in the assembly of the final alkaloid target.
The Gateway Transformation: Nitro Group Reduction
The conversion of the electron-withdrawing nitro group into a nucleophilic amine is arguably the most critical transformation. This single step fundamentally alters the electronic character of the pyrrole ring and installs a key functionality for subsequent cyclization reactions.
Causality: The choice of reducing agent is dictated by the need for chemoselectivity. Many marine alkaloids possess sensitive functional groups that are incompatible with harsh reducing conditions.
-
Tin(II) Chloride (SnCl₂): A classic and reliable method that is tolerant of ester functionalities. The reaction proceeds in an acidic environment, typically with HCl in an alcohol solvent.
-
Catalytic Hydrogenation (H₂/Pd-C): A clean and efficient method, though care must be taken as it can also reduce other functionalities like alkenes if present.
-
Iron in Acetic Acid (Fe/AcOH): An economical and effective "green" alternative that often shows excellent functional group tolerance.[11]
The resulting 5-amino-pyrrole derivative is a versatile intermediate, primed for reactions such as amide bond formation, Pictet-Spengler reactions, or condensation to form fused heterocycles like the pyrimidine ring found in rigidins.[8][18]
Building Complexity: Palladium-Catalyzed Cross-Coupling
Many marine alkaloids, particularly the lamellarin family, feature complex poly-aromatic skeletons.[9][19] Palladium-catalyzed cross-coupling reactions are the cornerstone for constructing these C-C bonds with precision and control.
Workflow:
-
Halogenation: The pyrrole ring, once N-protected, can be regioselectively halogenated (typically brominated with NBS) at the C4 position. This installs the necessary handle for cross-coupling.[19]
-
Suzuki-Miyaura Coupling: The resulting bromopyrrole is then coupled with an appropriate arylboronic acid or ester. This reaction is highly robust, tolerant of a wide range of functional groups, and allows for the modular installation of various aromatic systems.[12][14][19]
This sequence allows for the rapid and convergent assembly of the core structure of alkaloids like the lamellarins.
Logical Workflow for Core Transformations
The following diagram illustrates the logical flow of transformations starting from the title building block to create key intermediates for alkaloid synthesis.
Caption: Synthetic workflow for the construction of the Lamellarin core.
Detailed Experimental Protocols
The following protocols are provided as self-validating systems. The rationale behind key steps is included to ensure reproducibility and understanding.
Protocol 1: Synthesis of Methyl 5-amino-1H-pyrrole-2-carboxylate
This protocol details the foundational reduction of the nitro group, a gateway to numerous synthetic pathways.
-
Objective: To achieve a clean and high-yielding reduction of the nitro group without affecting the methyl ester.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ethanol (EtOH), absolute
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
To a solution of this compound (1.0 g, 5.88 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask, add Tin(II) chloride dihydrate (6.63 g, 29.4 mmol).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 70°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:EtOAc mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice (~100 g).
-
Slowly neutralize the acidic solution by adding saturated aqueous NaHCO₃ until the pH is ~8. Causality: This step quenches the acid and precipitates tin salts, facilitating their removal.
-
Transfer the resulting slurry to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford Methyl 5-amino-1H-pyrrole-2-carboxylate as a solid.
-
-
Expected Outcome: Yields typically range from 80-95%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed coupling of a 4-bromopyrrole derivative with an arylboronic acid, a key C-C bond formation in lamellarin synthesis. [19]
-
Objective: To construct a C(sp²)-C(sp²) bond between the pyrrole C4 position and an aromatic partner.
-
Reagents & Materials:
-
N-Protected Methyl 4-bromo-5-nitropyrrole-2-carboxylate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
2M Aqueous sodium carbonate (Na₂CO₃) (3.0 eq)
-
Toluene and Ethanol (e.g., 4:1 mixture)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon source
-
-
Procedure:
-
To a Schlenk flask, add the N-protected bromopyrrole (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times. Causality: This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Add the solvent mixture (e.g., 8 mL Toluene, 2 mL EtOH) via syringe.
-
Add the 2M aqueous Na₂CO₃ solution (1.5 mL, 3.0 mmol) via syringe.
-
Heat the reaction mixture to 85-90°C and stir vigorously overnight (12-18 hours).
-
Monitor the reaction by TLC or LC-MS for the disappearance of the bromopyrrole starting material.
-
After completion, cool the reaction to room temperature and dilute with water (20 mL) and ethyl acetate (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyrrole derivative.
-
-
Expected Outcome: Yields for Suzuki couplings on this scaffold are generally good to excellent, often >75%.
Summary and Outlook
This compound is a commercially available and highly effective building block for the synthesis of complex marine alkaloids. Its pre-installed and orthogonally reactive functional groups allow for a logical and efficient approach to molecular construction. The key transformations—nitro reduction and palladium-catalyzed cross-coupling—are robust and well-documented, providing a reliable platform for both total synthesis and the generation of novel analogues for structure-activity relationship studies. Future applications will undoubtedly see this building block used in the synthesis of other pyrrole-containing natural product families and in the development of innovative chemical libraries for high-throughput screening.
References
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Cao, B., Ding, H., Yang, R., Wang, X., & Xiao, Q. (2012). Total Synthesis of a Marine Alkaloid—Rigidin E. Marine Drugs, 10(6), 1412-1421. [Link]
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Retracted: The synthesis and biological activity of marine alkaloid derivatives and analogues. (2020). RSC Advances, 10(52), 31448-31448. [Link]
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Cao, B., Ding, H., Yang, R., Wang, X., & Xiao, Q. (2012). Total synthesis of a marine alkaloid--rigidin E. Marine drugs, 10(6), 1412–1421. [Link]
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Synthesis of the marine alkaloid rigidin analogue compounds 108–128. (n.d.). ResearchGate. [Link]
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Zhou, Y., & Huang, H. (2020). Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. Marine Drugs, 18(11), 543. [Link]
- Ackermann, L., Vicente, R., & Kapdi, A. R. (2009). Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. Organic Letters, 11(21), 5002-5004.
- Banwell, M. G., et al. (2006). Palladium-Catalyzed Cross-Coupling and Related Reactions Involving Pyrroles. Journal of Organic Chemistry, 71(20), 7923-7930.
- Banwell, M. G., et al. (2006). Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles. European Journal of Organic Chemistry, 2006(23), 5215-5227.
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Donohoe, T. J., et al. (2007). Partial reduction of pyrroles: application to natural product synthesis. The Chemical Record, 7(3), 171-181. [Link]
- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
- Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 96(6), 2035-2052.
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Albericio, F., & Kruger, H. G. (2012). Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles. Organic & Biomolecular Chemistry, 10(15), 2891-2900. [Link]
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Reddy, T. R., & Reddy, M. R. (2020). Lamellarin alkaloids: Isolation, synthesis, and biological activity. The Alkaloids. Chemistry and Biology, 83, 1-79. [Link]
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Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. (n.d.). ResearchGate. [Link]
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Pla, D., et al. (2012). An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest. Marine Drugs, 10(6), 1234-1277. [Link]
- Thomas, S. P., et al. (2016). Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst.
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Sharma, A., et al. (2021). Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis. Marine Drugs, 19(5), 273. [Link]
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Completion of the synthesis of lamellarin Q. Reagents and conditions. (n.d.). ResearchGate. [Link]
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(PDF) Marine Pyrrole Alkaloids. (n.d.). ResearchGate. [Link]
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O'Malley, D. P., Li, K., Maue, M., Zografos, A. L., & Baran, P. S. (2011). Biosynthesis, asymmetric synthesis, and pharmacology, including cellular targets, of the pyrrole-2-aminoimidazole marine alkaloids. Natural Product Reports, 28(7), 1246-1287. [Link]
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Total synthesis of lamellarins D, H, and R and ningalin B. (n.d.). Semantic Scholar. [Link]
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5-Nitro-1H-pyrrole-2-carboxylic acid. (n.d.). PubChem. [Link]
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New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. (n.d.). ResearchGate. [Link]
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Pyrrole. (n.d.). Wikipedia. [Link]
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Recent Advances in Decarboxylative Nitration of Carboxylic Acids. (2020). Chemical Review and Letters, 3(1), 1-10. [Link]
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(A) Examples of other pyrrole-containing natural products presumably derived from a pyrrolyl-2-carboxyl scaffold. (n.d.). ResearchGate. [Link]
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Understanding Methyl 1H-Pyrrole-2-Carboxylate: Properties & Applications for Buyers. (n.d.). Autech. [Link]
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Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. (n.d.). ResearchGate. [Link]
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Derivatization of Methyl 5-nitro-1H-pyrrole-2-carboxylate: A Strategic Guide for Drug Discovery
Introduction: The Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing molecules that can interact with a wide range of biological targets.[4] Compounds incorporating the pyrrole nucleus are known to exhibit a vast array of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][4]
Among the vast family of pyrrole-containing molecules, Methyl 5-nitro-1H-pyrrole-2-carboxylate (MNPC) stands out as a particularly versatile and valuable starting material for the synthesis of novel drug candidates.[5] The presence of three key functional groups—the pyrrole N-H, the electron-withdrawing nitro group, and the reactive methyl ester—provides a rich platform for chemical modification.[5][6] This guide provides a comprehensive overview of the strategic derivatization of MNPC, offering detailed protocols and insights into the rationale behind these chemical transformations in the context of drug discovery.
Core Derivatization Strategies
The strategic derivatization of MNPC allows for the systematic exploration of chemical space around the pyrrole core, enabling the fine-tuning of physicochemical properties and biological activity. The primary sites for modification are the pyrrole nitrogen (N-1), the nitro group (C-5), and the methyl ester (C-2).
Caption: Key derivatization pathways for MNPC.
N-Alkylation and N-Arylation of the Pyrrole Ring
Rationale: Modification at the pyrrole nitrogen is a common strategy to modulate a compound's lipophilicity, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile. Introducing various alkyl or aryl groups can also introduce new steric features that may enhance binding to a biological target or block unwanted metabolic pathways.[7]
Protocol 1: General Procedure for N-Alkylation
This protocol describes a typical procedure for the N-alkylation of MNPC using an alkyl halide and a mild base.[8][9]
Materials and Reagents:
-
This compound (MNPC)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or MeCN, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 15 minutes to facilitate the deprotonation of the pyrrole nitrogen.
-
Add the alkylating agent (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: Successful N-alkylation is confirmed by the disappearance of the N-H proton signal (typically a broad singlet at high chemical shift, >10 ppm) in the ¹H NMR spectrum and the appearance of new signals corresponding to the introduced alkyl group.
| Derivative Example | Alkylating Agent | Base | Solvent | Yield (%) |
| Methyl 1-methyl-5-nitro... | Iodomethane | K₂CO₃ | DMF | 85-95 |
| Methyl 1-benzyl-5-nitro... | Benzyl bromide | K₂CO₃ | MeCN | 80-90 |
Reduction of the Nitro Group and Subsequent Functionalization
Rationale: The nitro group is a strong electron-withdrawing group and can be a liability in drug candidates due to potential toxicity. However, its reduction to a primary amine provides a crucial synthetic handle for further derivatization.[5][10] This newly formed amino group can be readily converted into a wide variety of functional groups, such as amides and sulfonamides, which are prevalent in many approved drugs.[1] This strategy allows for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).[2]
Caption: Workflow for nitro group reduction and subsequent acylation.
Protocol 2: Nitro Group Reduction
This protocol uses tin(II) chloride dihydrate, a common and effective reagent for the reduction of aromatic nitro groups.[2]
Materials and Reagents:
-
This compound derivative (from Protocol 1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Celite®
Procedure:
-
Suspend the nitro-pyrrole derivative (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0 - 5.0 eq) portion-wise.
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of NaHCO₃ until the pH is ~7-8.
-
Filter the resulting suspension through a pad of Celite® to remove tin salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The resulting crude amine is often used in the next step without further purification.
Self-Validation: Successful reduction is confirmed by a significant upfield shift of the pyrrole ring protons in the ¹H NMR spectrum due to the change from an electron-withdrawing nitro group to an electron-donating amino group. The appearance of a new broad signal for the -NH₂ protons is also indicative.
Protocol 3: Amide Bond Formation
This protocol describes the acylation of the newly formed amine with an acyl chloride.[11][12]
Materials and Reagents:
-
Crude Methyl 5-amino-1H-pyrrole-2-carboxylate derivative
-
Acyl chloride or Carboxylic acid
-
Pyridine or a suitable coupling agent (e.g., HBTU)[13]
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the crude amine (1.0 eq) in dichloromethane.
-
Add pyridine (1.5 eq) and cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Self-Validation: Formation of the amide is confirmed by the disappearance of the amine protons and the appearance of a new amide N-H proton signal in the ¹H NMR spectrum, along with signals for the newly introduced acyl group.
Modification of the Methyl Ester
Rationale: The methyl ester at the C-2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides.[13][14] This is a powerful strategy as the amide bond is a key structural feature in many drugs, and modifying the amine component can profoundly influence biological activity and pharmacokinetic properties.[11] For instance, coupling with amino acids or other polar fragments can enhance solubility.
Protocol 4: Ester Hydrolysis and Amide Coupling
Step A: Saponification (Ester Hydrolysis)
-
Dissolve the MNPC derivative in a mixture of methanol and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).
-
Stir at room temperature or with gentle heating until TLC indicates complete consumption of the ester.
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous residue with cold 1M HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. The resulting 5-nitro-1H-pyrrole-2-carboxylic acid is often used directly.[6][15]
Step B: Amide Coupling
-
Suspend the carboxylic acid (1.0 eq) in DCM or DMF.
-
Add a coupling agent such as HBTU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).[13]
-
Stir for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq).
-
Stir at room temperature until the reaction is complete.
-
Perform an aqueous work-up similar to Protocol 3 and purify as needed.
Application Notes: Connecting Chemistry to Biological Activity
The derivatization of MNPC is not merely a synthetic exercise; it is a targeted approach to developing new therapeutic agents. The pyrrole scaffold and, specifically, nitropyrrole derivatives have been investigated for a range of biological activities.
-
Antibacterial and Antifungal Activity: The nitropyrrole moiety is a key feature in several natural product antibiotics, such as the pyrrolomycins.[3][6] The nitro group is often crucial for activity, potentially acting as a bio-reductive "warhead".[5] Derivatization at the N-1 and C-2 positions can be used to optimize potency and spectrum of activity against various pathogens, including Mycobacterium tuberculosis.[5][16]
-
Anticancer Activity: Many pyrrole-containing compounds have shown significant antiproliferative activity against various cancer cell lines.[3][17] The introduction of specific side chains via N-alkylation or amide coupling can target specific kinases or other proteins involved in cell cycle regulation.[7] For example, derivatives can be designed to mimic known kinase inhibitors.
-
Antiviral Activity: Pyrrole derivatives have been explored as potential antiviral agents, including against HIV and Hepatitis C Virus (HCV).[3][4] The functional groups installed on the MNPC core can be tailored to interact with viral enzymes like reverse transcriptase or proteases.
Characterization Data
Accurate characterization is essential to confirm the structure of synthesized compounds. Below are typical NMR chemical shifts for the parent scaffold, which serve as a baseline for analyzing derivatives.
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| Pyrrole-2-carboxylic acid | 12.2 (1H, br s, COOH), 11.7 (1H, br s, NH), 6.97 (1H, m), 6.75 (1H, m), 6.15 (1H, m)[18] | Not readily available |
| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate (Related structure) | 8.24-8.08 (m), 7.31 (d), 7.14 (t), 3.95 (s)[19] | 158.7, 158.2 (d), 149.1, 147.6, 145.0, 127.2, 123.7, 119.9, 119.8, 114.9, 112.1, 52.2[19] |
Note: Specific data for MNPC can vary based on solvent and instrumentation. The provided data for related structures illustrates typical chemical shift ranges.
Conclusion
This compound is a powerful and versatile building block in drug discovery. Its three distinct functionalization points allow for the creation of large and diverse chemical libraries. By strategically applying the derivatization protocols outlined in this guide—N-alkylation, nitro group reduction and functionalization, and ester modification—researchers can systematically explore the structure-activity landscape of this privileged scaffold. This rational approach, grounded in the principles of medicinal chemistry, paves the way for the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
References
A complete list of all sources cited in this guide is provided below.
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- Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing.
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- NIH. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.
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Application Notes & Protocols: Strategic Reduction of Methyl 5-nitro-1H-pyrrole-2-carboxylate
Introduction: The Strategic Importance of the 5-Amino-1H-pyrrole-2-carboxylate Scaffold
The transformation of an aromatic nitro group to an amine is a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science. The reduction of Methyl 5-nitro-1H-pyrrole-2-carboxylate to its corresponding 5-amino derivative is of significant strategic value. This conversion transforms a molecule with a strongly electron-withdrawing group (NO₂) into one with a versatile, electron-donating amino group (NH₂)[1][2]. The resulting product, Methyl 5-amino-1H-pyrrole-2-carboxylate, serves as a critical building block for a diverse range of more complex molecules, including bioactive agents and functional materials, where the amino group acts as a key nucleophile or a director for subsequent electrophilic aromatic substitutions.[3]
This guide provides a comprehensive analysis of the primary methodologies for this reduction, delving into the mechanistic rationale behind procedural choices to empower researchers to select and execute the optimal strategy for their specific synthetic context. We will explore three field-proven methods: Catalytic Hydrogenation with Palladium on Carbon (Pd/C), and chemical reductions using Tin(II) Chloride (SnCl₂) and elemental Iron (Fe).
Mechanistic Foundation: The Six-Electron Journey from Nitro to Amino
The reduction of an aromatic nitro group is a six-electron process that proceeds through several key intermediates.[4] Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.
The most commonly accepted mechanism involves a stepwise reduction, as illustrated below.[4][5]
Caption: General mechanistic pathway for nitro group reduction.
The reaction begins with the reduction of the nitro group to a nitroso intermediate, which is rapidly reduced further to a hydroxylamine.[1] The hydroxylamine is the final isolable intermediate before the desired amine is formed. The choice of reducing agent and conditions determines the efficiency of each step and the potential for side reactions, such as the condensation of intermediates to form azo or azoxy compounds.[6]
Comparative Analysis of Reduction Methodologies
The selection of a reduction protocol is a critical decision dictated by factors such as substrate compatibility (chemoselectivity), scalability, cost, and downstream processing. The following table provides a comparative overview of the three primary methods detailed in this guide.
| Feature | Catalytic Hydrogenation (Pd/C) | Tin(II) Chloride (SnCl₂) | Iron (Fe) in Acid |
| Primary Use Case | High efficiency, clean product, broad applicability.[7][8] | Excellent chemoselectivity; ideal when other reducible groups (alkenes, benzyl ethers) are present.[9] | Cost-effective, "greener" alternative, good for acid-tolerant molecules.[7][10] |
| Reducing Agent | H₂ gas or transfer agent (e.g., ammonium formate).[7][11] | SnCl₂·2H₂O.[9] | Fe powder.[12] |
| Conditions | ~1 atm H₂ or transfer agent, Room Temp to 55 °C.[13][14] | Room Temp to 60 °C.[9] | Reflux temperature.[15] |
| Key Advantages | - High yield & purity- Easy catalyst removal (filtration)- Scalable.[16] | - Highly chemoselective for nitro group- No high-pressure equipment needed.[2][9] | - Inexpensive and readily available- Environmentally benign metal.[10][15] |
| Key Disadvantages | - May reduce other functional groups- Catalyst can be pyrophoric- Requires specialized H₂ equipment.[7][16] | - Stoichiometric amounts of tin required- Workup is challenging due to tin salt precipitation.[9] | - Requires acidic conditions- Reaction times can be long- Large amount of iron sludge.[12] |
| Workup Complexity | Low (Filtration of catalyst).[16] | High (Requires careful pH adjustment and filtration/extraction to remove tin salts).[9] | Moderate (Filtration of iron salts and neutralization).[12] |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its efficiency and the clean nature of the reaction, which simplifies purification.[16] The heterogeneous catalyst is easily removed by filtration.
Caption: Workflow for Pd/C catalyzed hydrogenation.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas balloon
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filter aid
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable solvent like methanol or ethyl acetate.
-
Inerting: Flush the flask with an inert gas (N₂ or Ar).
-
Catalyst Addition: Under the inert atmosphere, carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.[16]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 2-3 times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. A robust stirring rate is essential to ensure good contact between the substrate, catalyst, and hydrogen.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.
-
Workup: Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen.
-
Filtration: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the palladium catalyst. Crucial: Do not allow the filter cake to dry out, as it can become pyrophoric. Wash the filter cake thoroughly with the solvent.[16]
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude Methyl 5-amino-1H-pyrrole-2-carboxylate.
-
Purification: The crude product is often of high purity but can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This classic method is highly effective and particularly useful for molecules containing functional groups that are sensitive to catalytic hydrogenation.[9] The primary challenge lies in the workup procedure to remove inorganic tin salts.[9]
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 - 5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
Setup: In a round-bottom flask, dissolve the this compound in ethanol.
-
Reagent Addition: Add the Tin(II) chloride dihydrate to the solution in one portion. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature. Gentle heating (e.g., 50-60 °C) can be applied to accelerate sluggish reactions.[9]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup & Quenching: Cool the reaction mixture to room temperature and pour it carefully over crushed ice.
-
Basification: Slowly add saturated NaHCO₃ solution or 1M NaOH with vigorous stirring until the pH of the aqueous layer is ~8. This will precipitate tin salts as tin hydroxide.
-
Filtration/Extraction:
-
Option A (Filtration): Filter the entire mixture through a pad of Celite®. Wash the collected solids extensively with ethyl acetate. Transfer the filtrate to a separatory funnel.
-
Option B (Direct Extraction): If a thick precipitate makes filtration difficult, transfer the entire slurry to a separatory funnel and extract multiple times with ethyl acetate. Emulsions can be an issue and may require patience or addition of brine to break.
-
-
Isolation: Separate the organic layer. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product will likely contain residual tin compounds and require purification by column chromatography.
Protocol 3: Reduction using Iron (Fe) Powder in Acetic Acid
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe, 5.0 eq)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: In a round-bottom flask, suspend the this compound in a mixture of ethanol, water, and glacial acetic acid.[12]
-
Reagent Addition: Add the iron powder to the suspension.
-
Reaction: Heat the mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction by TLC. The reaction may take several hours.
-
Workup: After completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethyl acetate.
-
Neutralization: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography as needed.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Retrieved from [Link]
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ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates | Organic Letters. Retrieved from [Link]
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RSC Publishing. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]
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Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
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ResearchGate. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2 - Common Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
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ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]
-
RSC Publishing. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]
-
ResearchGate. (2018). Iron Catalyzed Reduction of Nitro Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Developments in the Reduction of Nitro and Nitroso Compounds. Retrieved from [Link]
-
Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development. Retrieved from [Link]
-
National Institutes of Health. (2024). 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC. Retrieved from [Link]
-
RSC Publishing. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Catalytic Hydrogenation. Retrieved from [Link]
-
ChemSynthesis. (2025). methyl 5-phenyl-1H-pyrrole-2-carboxylate - C12H11NO2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of aliphatic nitriles: Reaction scope. Reaction conditions. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. Retrieved from [Link]
-
YouTube. (2016). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. Retrieved from [Link]
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Application Notes and Protocols: Hydrolysis of Methyl 5-nitro-1H-pyrrole-2-carboxylate to 5-nitro-1H-pyrrole-2-carboxylic acid
Introduction: The Strategic Importance of 5-nitro-1H-pyrrole-2-carboxylic acid in Medicinal Chemistry
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically significant molecules, including heme and chlorophyll.[1] The introduction of a carboxylic acid function at the 2-position and a nitro group at the 5-position of the pyrrole ring dramatically alters the molecule's electronic properties and enhances its utility as a versatile intermediate in drug discovery.[1] The nitro group, a potent electron-withdrawing group, significantly influences the reactivity and biological activity of the pyrrole ring.[1] This is exemplified in the pyrrolomycin family of natural products, where a polyhalogenated nitropyrrole nucleus is key to their potent antibiotic properties.[1]
5-nitro-1H-pyrrole-2-carboxylic acid (CAS 13138-72-2) is a critical building block for synthesizing more complex, biologically active compounds.[1][2][3] Its synthesis is most commonly achieved through the hydrolysis of its corresponding methyl ester, Methyl 5-nitro-1H-pyrrole-2-carboxylate. This application note provides a detailed, in-depth guide to this pivotal hydrolysis reaction, offering both the theoretical underpinnings and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Chemistry of Ester Hydrolysis
The conversion of an ester to a carboxylic acid via hydrolysis can be catalyzed by either acid or base. However, for substrates like this compound, base-catalyzed hydrolysis, also known as saponification, is generally the preferred method.[4][5][6] This preference is due to the irreversible nature of the reaction under basic conditions, which drives the equilibrium towards the formation of the carboxylate salt, ensuring a high yield of the desired product.[4][5]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The process can be broken down into the following key steps:
-
Nucleophilic Attack: A hydroxide ion (from a base like LiOH, NaOH, or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester.[4] This results in the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH₃O⁻) as the leaving group.[4]
-
Acid-Base Reaction: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid. This is the irreversible step of the reaction, forming a stable carboxylate salt and methanol.[4][5]
-
Protonation (Workup): In a subsequent workup step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the final carboxylic acid product.[4][7]
The presence of the electron-withdrawing nitro group on the pyrrole ring is expected to increase the electrophilicity of the ester's carbonyl carbon, potentially facilitating the initial nucleophilic attack by the hydroxide ion.
Experimental Design and Considerations
Successful and reproducible hydrolysis requires careful consideration of several experimental parameters:
-
Choice of Base: Lithium hydroxide (LiOH), sodium hydroxide (NaOH), and potassium hydroxide (KOH) are commonly used for saponification.[4][8] LiOH is often favored in laboratory settings due to its good solubility in mixed aqueous-organic solvent systems.[4]
-
Solvent System: A mixture of an organic solvent and water is typically employed to ensure the solubility of both the ester starting material and the inorganic base.[4][7][8] Common solvent systems include tetrahydrofuran (THF)/water, methanol/water, and ethanol/water.[7][8]
-
Reaction Temperature: The reaction can often be performed at room temperature, but gentle heating (e.g., to 50-80°C) can be used to accelerate the reaction rate.[7][8] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.
-
Workup Procedure: The workup is a critical phase for isolating the pure carboxylic acid. It involves quenching the reaction, acidifying the mixture to protonate the carboxylate, and extracting the product into an organic solvent.[7] Careful pH adjustment is necessary to ensure complete protonation of the carboxylic acid, thereby maximizing its solubility in the organic phase during extraction.[9]
-
Purification: The final product can be purified by recrystallization from a suitable solvent or solvent mixture to remove any unreacted starting material or by-products.[9]
Detailed Experimental Protocol
This protocol details the base-catalyzed hydrolysis of this compound.
Materials and Reagents:
| Reagent | Grade | Supplier Example |
| This compound | ≥98% | Commercially available |
| Lithium hydroxide monohydrate (LiOH·H₂O) | Reagent grade | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Deionized water | High purity | In-house |
| Hydrochloric acid (HCl) | 1 N aqueous solution | Fisher Scientific |
| Ethyl acetate | ACS grade | Fisher Scientific |
| Brine (saturated NaCl solution) | - | In-house |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a mixture of THF and water (e.g., a 3:1 to 1:1 v/v ratio).
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 - 2.0 equivalents) to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting material is consumed. Gentle heating (e.g., to 50°C) can be applied to expedite the reaction if necessary.[7]
-
Workup - Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature (if heated) and remove the THF under reduced pressure using a rotary evaporator.
-
Workup - Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Carefully acidify the solution to a pH of approximately 1-2 by the dropwise addition of 1 N HCl.[7] The carboxylic acid product should precipitate out of the solution.
-
Workup - Extraction: Extract the acidic aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[8]
-
Workup - Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-nitro-1H-pyrrole-2-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure carboxylic acid.
Visualization of the Process
Reaction Mechanism Diagram:
Caption: Base-catalyzed hydrolysis of the ester.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Troubleshooting and Key Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after a prolonged reaction time at room temperature, gentle heating can be applied. Ensure that a sufficient excess of the base is used.
-
Low Yield during Extraction: Ensure the aqueous layer is sufficiently acidified (pH 1-2) to fully protonate the carboxylate. Incomplete protonation will result in the product remaining in the aqueous layer. Perform multiple extractions with the organic solvent to maximize product recovery.
-
Emulsion Formation during Extraction: If an emulsion forms, adding more brine to the separatory funnel can help to break it. Gentle swirling instead of vigorous shaking can also minimize emulsion formation.
-
Product Purity: If the final product is not of the desired purity after recrystallization, column chromatography on silica gel can be employed as an alternative purification method.
Conclusion
The hydrolysis of this compound is a fundamental yet critical transformation for accessing the valuable synthetic intermediate, 5-nitro-1H-pyrrole-2-carboxylic acid. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can reliably and efficiently perform this conversion. The provided protocols, backed by scientific principles and practical insights, are designed to empower scientists in their pursuit of novel therapeutics and chemical entities.
References
-
Saponification-Typical procedures - OperaChem. (2024, April 27). Retrieved from [Link]
-
One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. (2010, October 21). National Institutes of Health. Retrieved from [Link]
-
Menger, F. M., & Donohue, J. A. (1973). Base-catalyzed hydrolysis of N-acylpyrroles. Measurable acidity of a steady-state tetrahedral intermediate. Journal of the American Chemical Society, 95(2), 432-436. Retrieved from [Link]
- Process for purification of aryl carboxylic acids. (2008, October 23). Google Patents.
-
Basic Hydrolysis of Esters (Saponification). (2022, October 27). Master Organic Chemistry. Retrieved from [Link]
-
Saponification (Base Hydrolysis) of Organic Materials. (n.d.). Caltech GPS. Retrieved from [Link]
-
Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. (2023, October 4). Retrieved from [Link]
-
Enolate Alkylation Lab: Ester Saponification & Amide Formation. (n.d.). Studylib. Retrieved from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. (2010). ResearchGate. Retrieved from [Link]
- Process for the purification of nitro aliphatic compounds. (1940, December 26). Google Patents.
-
Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. (2023). University of Cambridge. Retrieved from [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]
-
5-Nitro-1H-pyrrole-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]
-
Analytical Methods. (n.d.). Retrieved from [Link]
-
DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. (2014, October 21). PubMed Central. Retrieved from [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023, March 13). PubMed Central. Retrieved from [Link]
-
Base hydrolysis of esters. (2022, March 11). YouTube. Retrieved from [Link]
-
Bachman, G. B., & Biermann, T. F. (1968). Nitration Studies. XVII. Conversion of Carboxylic Acid Derivatives to Nitroalkanes. The Journal of Organic Chemistry, 33(11), 4229-4231. Retrieved from [Link]
-
Recent Advances in Decarboxylative Nitration of Carboxylic Acids. (2020, February 15). Chemical Review and Letters. Retrieved from [Link]
-
Direct hydrolysis and analysis of glycosidically bound aroma compounds in grapes and wines: Comparison of hydrolysis conditions and sample preparation methods. (2016). ResearchGate. Retrieved from [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA. Retrieved from [Link]
-
A simple method for the alkaline hydrolysis of esters. (2011). ResearchGate. Retrieved from [Link]
-
ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
1H-Pyrrole-2-carboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]
-
Pyrrole-2-carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]
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Application Notes & Protocols: Methyl 5-nitro-1H-pyrrole-2-carboxylate in the Synthesis of Advanced Pyrrole-Containing Polymers
Abstract
These application notes provide a comprehensive technical guide for researchers, chemists, and materials scientists on the utilization of Methyl 5-nitro-1H-pyrrole-2-carboxylate as a functional monomer for the synthesis of advanced pyrrole-containing polymers. This document delves into the rationale behind using this specific monomer, detailing its unique structural features—the electron-withdrawing nitro group and the versatile carboxylate moiety—which impart tunable electronic properties and offer pathways for post-polymerization functionalization. We present field-proven, step-by-step protocols for both chemical oxidative polymerization and electrochemical polymerization. Furthermore, this guide covers essential post-synthesis modifications, including the reduction of the nitro group to an amine and the hydrolysis of the ester to a carboxylic acid, thereby transforming the polymer backbone into a versatile platform for applications in drug delivery, biosensing, and organic electronics. Detailed characterization techniques are discussed to validate synthesis and functionalization.
Introduction: The Strategic Advantage of Functionalized Pyrrole Monomers
Polypyrrole (PPy) is a cornerstone conductive polymer, renowned for its high conductivity, environmental stability, and biocompatibility.[1][2][3] However, the insolubility and lack of processability of pristine PPy limit its application.[3][4] The strategic incorporation of functional groups onto the pyrrole monomer unit before polymerization is a powerful approach to overcome these limitations and introduce new functionalities.[3][5]
This compound is a monomer of significant interest. Its structure is bifunctional:
-
The 5-nitro Group: As a potent electron-withdrawing group, it modifies the electronic landscape of the pyrrole ring. This increases the monomer's oxidation potential, which influences the polymerization process and alters the resulting polymer's electrochemical and optical properties.[6] Crucially, the nitro group is a synthetic handle that can be chemically reduced to a primary amine, opening avenues for further conjugation.
-
The 2-carboxylate Group: The methyl ester provides a secondary site for modification. Post-polymerization hydrolysis yields a carboxylic acid, a key functional group for conjugating biomolecules (e.g., peptides, enzymes) or for modulating the polymer's pH-responsiveness and hydrophilicity.[7][8]
This guide provides the necessary protocols to harness the potential of this monomer for creating sophisticated, functional polymeric materials.
Monomer Profile: this compound
A thorough understanding of the monomer's properties is critical for successful polymerization and subsequent applications.
| Property | Value | Source |
| CAS Number | 13138-73-3 | [6] |
| Molecular Formula | C₆H₆N₂O₄ | [6][9][10] |
| Molecular Weight | 170.12 g/mol | [6][9][10] |
| Appearance | Typically a solid powder | N/A |
| Melting Point | 193 °C | [6] |
| Boiling Point | 342.2±22.0 °C (Predicted) | [6] |
| Density | 1.447±0.06 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in organic solvents like Acetonitrile, DMF, Chloroform | Inferred |
| Storage | 2-8°C, protect from light, store under dry, sealed conditions | [6] |
This monomer is a specialty chemical and can be procured from various chemical suppliers. Its synthesis typically involves multi-step organic reactions, making direct purchase the most practical option for most researchers.
Polymerization Methodologies and Protocols
The choice of polymerization technique is dictated by the desired form of the final polymer—a powder for bulk applications or a thin film for electrode-based devices.
Chemical Oxidative Polymerization
This method is ideal for producing larger quantities of the polymer in powder form. The mechanism involves the use of a chemical oxidant, such as iron(III) chloride (FeCl₃), to generate radical cations from the monomer, which then couple to form the polymer chains.[11][12] The oxidant-to-monomer ratio is a critical parameter that influences the polymerization rate and the final properties of the polymer.[2]
Materials & Reagents:
| Reagent/Equipment | Specification | Purpose |
| This compound | >95% purity | Monomer |
| Iron(III) Chloride (FeCl₃), Anhydrous | ACS Grade | Oxidant |
| Acetonitrile (CH₃CN), Anhydrous | HPLC Grade | Solvent |
| Methanol (CH₃OH) | ACS Grade | Washing/Quenching |
| Deionized Water | 18 MΩ·cm | Washing |
| Glass Reactor with Stirrer | 100 mL | Reaction Vessel |
| Buchner Funnel & Filter Paper | --- | Product Collection |
| Vacuum Oven | --- | Drying |
Step-by-Step Procedure:
-
Monomer Dissolution: In the glass reactor, dissolve 170 mg (1.0 mmol) of this compound in 40 mL of anhydrous acetonitrile. Stir the solution under an inert atmosphere (e.g., nitrogen or argon) for 15 minutes to ensure complete dissolution and deoxygenation.
-
Causality: Anhydrous conditions are crucial as water can interfere with the oxidant and the polymerization process. An inert atmosphere prevents unwanted side reactions from atmospheric oxygen.
-
-
Oxidant Preparation: In a separate flask, carefully dissolve 405 mg (2.5 mmol) of anhydrous FeCl₃ in 10 mL of anhydrous acetonitrile.
-
Causality: A molar ratio of oxidant to monomer of ~2.5:1 is a common starting point for pyrrole polymerization, providing sufficient oxidizing power for chain propagation.[4]
-
-
Initiation of Polymerization: Add the FeCl₃ solution dropwise to the stirring monomer solution over 10 minutes at room temperature. A color change to dark brown or black should be observed, indicating the onset of polymerization.
-
Causality: Slow addition of the oxidant helps to control the reaction rate and heat generation, leading to a more uniform polymer.
-
-
Reaction: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Precipitation and Quenching: Pour the reaction mixture into 200 mL of methanol. This will precipitate the polymer and quench the reaction. Stir for 1 hour.
-
Purification:
-
Collect the black polymer precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid sequentially with copious amounts of methanol to remove unreacted monomer and residual oxidant.
-
Follow with several washes with deionized water to remove iron salts.
-
Perform a final wash with methanol to aid in drying.
-
-
Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours to yield the final product.
Workflow for Chemical Oxidative Polymerization
Caption: Workflow for electrochemical film deposition.
Post-Polymerization Modification Protocols
The true utility of this polymer lies in its capacity for further functionalization. The nitro and ester groups serve as latent functionalities that can be chemically transformed.
Protocol 3: Reduction of Nitro Groups to Amines
This protocol converts the electron-withdrawing nitro groups into electron-donating and nucleophilic amino groups, which can be used for subsequent bioconjugation.
-
Dispersion: Disperse 50 mg of the polymer powder (from Protocol 1) in a mixture of 20 mL ethanol and 10 mL of concentrated hydrochloric acid (HCl).
-
Reducing Agent: Add an excess of tin(II) chloride (SnCl₂, ~500 mg) to the suspension.
-
Reaction: Heat the mixture to 60-70 °C and stir for 6 hours. The color of the polymer may change.
-
Neutralization & Isolation: Cool the reaction mixture and neutralize it by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Purification: Filter the resulting polymer, wash thoroughly with deionized water, and then with ethanol.
-
Drying: Dry the amino-functionalized polymer in a vacuum oven at 40 °C.
Protocol 4: Hydrolysis of Methyl Ester to Carboxylic Acid
This protocol creates carboxylic acid groups on the polymer backbone, ideal for EDC/NHS coupling chemistry to attach amine-containing molecules. [7]
-
Dispersion: Disperse 50 mg of the polymer powder in 20 mL of a 1:1 mixture of tetrahydrofuran (THF) and methanol.
-
Hydrolysis: Add 5 mL of 2 M sodium hydroxide (NaOH) solution.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Acidification & Isolation: Acidify the mixture by adding 1 M HCl dropwise until the pH is ~2-3. This protonates the carboxylate groups.
-
Purification: Filter the polymer, wash extensively with deionized water to remove salts, and then with a small amount of methanol.
-
Drying: Dry the carboxylic acid-functionalized polymer in a vacuum oven at 40 °C.
Diagram of Post-Polymerization Modifications
Caption: Chemical pathways for polymer functionalization.
Polymer Characterization Techniques
Comprehensive characterization is essential to confirm the structure, properties, and successful modification of the synthesized polymers. [13]
| Technique | Information Obtained |
|---|---|
| FTIR Spectroscopy | Confirmation of polymerization and functional group conversion (disappearance of -NO₂ peak, appearance of -NH₂ or -COOH peaks). |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical state analysis, confirming the presence of nitrogen (in different oxidation states) and oxygen. |
| UV-Vis Spectroscopy | Analysis of the electronic transitions (π-π* transitions) and conjugation state of the polymer backbone. |
| Cyclic Voltammetry (CV) | Assessment of the electrochemical activity, redox stability, and doping/dedoping behavior of polymer films. |
| Scanning Electron Microscopy (SEM) | Visualization of the surface morphology, porosity, and uniformity of the polymer films or powders. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer. [14] |
| Four-Point Probe | Measurement of the electrical conductivity of the polymer films. |
Applications in Research and Development
The functionalized polymers derived from this compound are versatile platforms for a range of advanced applications.
-
Drug Delivery: The carboxylic acid or amino groups can be used to covalently attach therapeutic agents. The inherent properties of the polymer can allow for pH-sensitive or electrically stimulated drug release. [15][16]* Biosensors: The polymer can act as a conductive matrix for immobilizing enzymes (e.g., glucose oxidase) or antibodies. [8][17]The electrical signal generated upon substrate binding can be detected, forming the basis of a highly sensitive biosensor.
-
Tissue Engineering: When modified with cell-adhesive peptides (like RGD), these conductive materials can serve as electroactive scaffolds to support and guide cell growth, particularly for neural or cardiac tissue regeneration. [7]* Catalysis: When synthesized as a high-surface-area, porous network, the polymer can serve as a heterogeneous catalyst, with the functional groups acting as active sites. [18]
References
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Li, Y., Feng, Y., & Crooks, R. M. (2022). Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. ACS Applied Materials & Interfaces. [Link]
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Li, Y., Feng, Y., & Crooks, R. M. (2022). Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. PMC - NIH. [Link]
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Wickramasinghe, K. (n.d.). Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. Digital Commons @ University of Kentucky. [Link]
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Welch, C. (Ed.). (n.d.). Pyrrole: Synthesis and Applications. Nova Science Publishers. [Link]
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Namsheer, K., & Rout, C. S. (2021). Synthesis of Polypyrrole and Their Application. Semantic Scholar. [Link]
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Namsheer, K., & Rout, C. S. (2021). Synthesis of Polypyrrole and Their Application. IOSR Journal of Applied Chemistry. [Link]
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Yang, J.-H., & Choi, S.-H. (n.d.). Electrochemical Synthesis of the Functionalized Poly(pyrrole) Conducting Polymers. SciSpace. [Link]
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Yang, J.-H., & Choi, S.-H. (2011). Electrochemical Synthesis of the Functionalized Poly(pyrrole) Conducting Polymers. ResearchGate. [Link]
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Guex, A. G., et al. (2015). Polypyrrole-based conducting polymers and interactions with biological tissues. PMC - NIH. [Link]
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Shakoor, A., et al. (2019). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. MDPI. [Link]
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Sayyah, S. M., et al. (2006). Electropolymerization of Pyrrole and Characterization of the Obtained Polymer Films. ResearchGate. [Link]
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Sapana, J., et al. (2023). Recent Progress on the Synthesis, Morphological Topography, and Battery Applications of Polypyrrole-Based Nanocomposites. MDPI. [Link]
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Zhang, Y., et al. (2014). Synthesis and characterization of pyrrole-containing microporous polymeric networks. ResearchGate. [Link]
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Schlemmer, D., et al. (2009). Synthesis of new pyrrole-containing biomolecules as building blocks for functionalized polypyrroles in nanobiotechnology. ResearchGate. [Link]
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Liu, C., et al. (2021). Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers in Chemistry. [Link]
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Al-masri, M., & Kaddami, A. (2013). Kinetics and mechanism of pyrrole chemical polymerization. ResearchGate. [Link]
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Various Authors. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... ResearchGate. [Link]
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ChemSynthesis. (n.d.). ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. ChemSynthesis. [Link]
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Hao, L., Dong, C., & Yu, D. (2022). Polypyrrole Derivatives: Preparation, Properties and Application. MDPI. [Link]
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Hao, L., Dong, C., & Yu, D. (2022). Polypyrrole Derivatives: Preparation, Properties and Application. ResearchGate. [Link]
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Hao, L., Dong, C., & Yu, D. (2022). Polypyrrole Derivatives: Preparation, Properties and Application. PMC - NIH. [Link]
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Foschini, M., et al. (2013). Theoretical and experimental studies on the electronic, optical, and structural properties of poly-pyrrole-2-carboxylic acid films. ResearchGate. [Link]
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Sunway Pharm Ltd. (n.d.). 1-METHYL-5-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID. Sunway Pharm Ltd. [Link]
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Lee, J. W., et al. (2008). Carboxylic Acid-Functionalized Conductive Polypyrrole as a Bioactive Platform for Cell Adhesion. PMC - NIH. [Link]
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Dong, H., et al. (2020). Polypyrrole Nanomaterials: Structure, Preparation and Application. MDPI. [Link]
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Samanta, D., et al. (2014). Polypyrrole nanoparticles for tunable, pH-sensitive and sustained drug release. Nanoscale. [Link]
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Various Authors. (n.d.). Formation of poly-(pyrrole-2-carboxylic acid), followed by the activation... ResearchGate. [Link]
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Sharma, S., & Sharma, P. C. (2016). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]
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Dong, H., et al. (2020). Polypyrrole Nanomaterials: Structure, Preparation and Application. ResearchGate. [Link]
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Ellis, L. D., et al. (2021). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. NREL Publications. [Link]
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Wang, J., et al. (2004). Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole. ResearchGate. [Link]
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Li, F., et al. (2011). Conjugated polymers with pyrrole as the conjugated bridge: synthesis, characterization, and two-photon absorption properties. PubMed. [Link]
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Rahman, M. M., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. [Link]
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Application Notes: Methyl 5-nitro-1H-pyrrole-2-carboxylate as a Versatile Synthon for Agrochemical Synthesis
Abstract: The pyrrole heterocycle is a privileged scaffold in modern agrochemistry, forming the core of several commercially successful fungicides and insecticides.[1] This guide details the strategic application of Methyl 5-nitro-1H-pyrrole-2-carboxylate, a highly functionalized and versatile building block, in the synthesis of novel agrochemical candidates. We provide field-proven insights and detailed protocols for key transformations including amide library generation, nitro group reduction and subsequent derivatization, and N-alkylation strategies inspired by pro-pesticide design. This document is intended for researchers, chemists, and drug development professionals in the agrochemical sector seeking to leverage this powerful synthon for the discovery of next-generation crop protection agents.
Introduction: The Strategic Value of the Pyrrole Scaffold
The pyrrole ring is a cornerstone of numerous biologically active molecules, both natural and synthetic. In agrochemical discovery, its presence is notable in high-value products like the fungicide Fludioxonil and the pro-insecticide Chlorfenapyr.[1] The success of these compounds underscores the utility of the pyrrole core in interacting with biological targets relevant to pest control.
This compound emerges as a particularly valuable starting material for several reasons:
-
Two Points of Diversification: The ester at the C2 position and the acidic N-H proton provide two immediate handles for modification.
-
Activating Nitro Group: The electron-withdrawing nitro group at the C5 position modulates the ring's electronics and serves as a precursor to a versatile amino group.
-
Structural Rigidity: The aromatic core provides a rigid scaffold, which is often beneficial for potent and selective binding to target enzymes or receptors.
This application note will explore three primary synthetic strategies to unlock the potential of this building block, complete with detailed, validated protocols.
Physicochemical Properties & Reactivity Profile
A thorough understanding of the starting material is critical for predictable and successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₄ | [2] |
| Molecular Weight | 170.12 g/mol | [3] |
| IUPAC Name | methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate | [2] |
| Appearance | Expected to be a solid at room temperature. | |
| Key Reactive Sites | 1. Ester (C2): Susceptible to hydrolysis, amidation, reduction. | |
| 2. N-H Proton (N1): Acidic (pKa ≈ 17.5), allows for deprotonation and N-alkylation/arylation. | [4] | |
| 3. Nitro Group (C5): Readily reduced to an amino group. | ||
| 4. Pyrrole Ring: Electron-deficient due to nitro and ester groups, influencing substitution patterns. |
Strategy 1: Synthesis of Pyrrole-2-Carboxamide Libraries
The conversion of esters to amides is a fundamental strategy in medicinal and agrochemical chemistry to modulate physicochemical properties and explore structure-activity relationships (SAR). This two-step protocol facilitates the creation of a diverse library of potential fungicidal or insecticidal agents.
Logical Workflow
The workflow proceeds from the stable methyl ester to the corresponding carboxylic acid, which is then activated and coupled with a diverse panel of amines to generate the final amide products.
Caption: Workflow for Pyrrole-2-Carboxamide Library Synthesis.
Protocol 1A: Saponification to 5-nitro-1H-pyrrole-2-carboxylic acid
-
Rationale: The hydrolysis of the methyl ester to the carboxylic acid is the necessary first step for subsequent amide coupling. Lithium hydroxide (LiOH) is a preferred base as it minimizes side reactions compared to sodium or potassium hydroxide in some substrates.
-
Dissolution: Suspend this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water (0.2 M concentration).
-
Base Addition: Add lithium hydroxide monohydrate (1.5 eq) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Isolation: Collect the resulting precipitate (5-nitro-1H-pyrrole-2-carboxylic acid) by vacuum filtration, wash with cold water, and dry under high vacuum.[5]
Protocol 1B: Parallel Amide Coupling
-
Rationale: HATU is a modern, highly efficient coupling reagent that offers fast reaction times and high yields, even with poorly nucleophilic amines. DIPEA is used as a non-nucleophilic organic base to neutralize the acid formed during the reaction.
-
Preparation: In separate reaction vials, dissolve 5-nitro-1H-pyrrole-2-carboxylic acid (1.0 eq, e.g., 50 mg) in anhydrous dimethylformamide (DMF, 0.5 M).
-
Reagent Addition: To each vial, add the desired primary or secondary amine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Seal the vials and stir the mixtures at room temperature for 12-16 hours.
-
Quenching & Extraction: Dilute each reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amides via flash column chromatography or preparative HPLC to yield the final products.
Strategy 2: Nitro Group Reduction and Derivatization
The nitro group is a synthetic linchpin. Its reduction to an amine unveils a nucleophilic center, opening a vast landscape of chemical possibilities for creating new scaffolds, including fused-ring systems.
Synthetic Pathway
Catalytic hydrogenation provides a clean and efficient method to produce the key 5-amino-pyrrole intermediate, which can then be functionalized in numerous ways.
Caption: Nitro Group Reduction and Subsequent Derivatization Pathways.
Protocol 2: Catalytic Hydrogenation to Methyl 5-amino-1H-pyrrole-2-carboxylate
-
Expertise & Experience: Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. It is highly selective for the reduction of aromatic nitro groups and typically does not affect the pyrrole ring or the ester functionality under standard conditions. Methanol is an excellent solvent for both the substrate and for dissolving hydrogen gas.
-
Setup: To a solution of this compound (1.0 eq) in methanol (0.1 M) in a flask suitable for hydrogenation, add 10% Palladium on carbon (5-10 mol% by weight).
-
Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon or a Parr hydrogenator system.
-
Reaction: Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with an inert gas (N₂ or Argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wet the pad with methanol during filtration.
-
Isolation: Rinse the filter pad with additional methanol. Combine the filtrates and concentrate under reduced pressure to yield the crude Methyl 5-amino-1H-pyrrole-2-carboxylate, which can often be used in the next step without further purification.
Strategy 3: N-Alkylation for Pro-pesticide Development
The concept of a pro-pesticide, where a molecule is activated in vivo to its toxic form, is a proven strategy for improving safety and selectivity. The insecticide Chlorfenapyr is a classic example, where an N-ethoxymethyl group is oxidatively cleaved in the target insect to release the active N-H pyrrole.[6] This protocol allows for the exploration of similar strategies.
Protocol 3: N-Alkylation of the Pyrrole Ring
-
Trustworthiness: This protocol employs sodium hydride (NaH), a strong, non-nucleophilic base, to quantitatively deprotonate the pyrrole nitrogen.[4] The resulting sodium pyrrolide is a potent nucleophile that readily reacts with alkyl halides. Anhydrous conditions are critical for success.
-
Preparation: To a flame-dried, two-neck flask under an inert atmosphere (N₂ or Argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (0.3 M).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise over 15 minutes.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the mixture back to 0 °C and add the desired alkylating agent (e.g., benzyl bromide, chloromethyl methyl ether) (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride at 0 °C.
-
Extraction: Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the N-alkylated pyrrole derivative.
Conclusion
This compound is not merely a chemical intermediate; it is a strategic platform for innovation in agrochemical synthesis. The functional handles—ester, nitro group, and N-H proton—provide a triad of opportunities for diversification. The protocols outlined herein provide robust and scalable methods for generating libraries of novel pyrrole-2-carboxamides, 5-amino-pyrrole derivatives, and N-substituted analogues. By applying these synthetic strategies, researchers can efficiently explore a vast chemical space, accelerating the discovery of new, effective, and safe crop protection solutions.
References
-
El-Gendy, M. A. A., et al. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega. Available at: [Link]
- Black, B. C., et al. (1994). The Insecticidal Action of Substituted 2-Arylpyrroles. Pesticide Biochemistry and Physiology.
-
ScienceOpen. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Available at: [Link]
-
PubMed. (n.d.). Synthesis, insecticidal, and acaricidal activities of novel 2-aryl-pyrrole derivatives containing ester groups. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Insecticidal, and Acaricidal Activities of Novel 2-Aryl-pyrrole Derivatives Containing Ester Groups. Available at: [Link]
-
MDPI. (2021). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Pyrrole. Available at: [Link]
-
Gad, M. A., et al. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega published by the American Chemical Society. Available at: [Link]
-
Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
ChemSynthesis. (n.d.). ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... Available at: [Link]
-
PubChemLite. (n.d.). 1-methyl-5-nitro-1h-pyrrole-2-carboxylic acid. Available at: [Link]
-
Sunway Pharm Ltd. (n.d.). 1-METHYL-5-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID. Available at: [Link]
-
PubMed. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Available at: [Link]
-
MDPI. (2022). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. International Journal of Molecular Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Natural Compounds as Next-Generation Herbicides. Plant Physiology. Available at: [Link]
-
PubChem. (n.d.). 5-Nitro-1H-pyrrole-2-carboxylic acid. Available at: [Link]
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Application Note: A Proposed One-Pot Synthesis of Methyl 5-nitro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-nitro-1H-pyrrole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of both a nitro group and a carboxylate ester on the pyrrole scaffold provides multiple points for functionalization, making it an attractive starting material for the synthesis of more complex molecules. Traditional synthetic routes to this compound often involve multi-step procedures with purification of intermediates, leading to increased time, cost, and solvent waste. This application note outlines a proposed one-pot, two-step sequential synthesis designed to improve efficiency by minimizing intermediate workups.
This guide provides a detailed theoretical framework and a hypothetical protocol for the synthesis of this compound. It is crucial to note that this proposed one-pot method is based on established chemical principles for pyrrole synthesis and nitration, rather than a previously published and validated procedure. As such, this protocol should be approached with all necessary safety precautions and initially performed on a small scale.
Proposed Synthetic Strategy
The proposed one-pot synthesis is divided into two sequential steps:
-
Step 1: Synthesis of the Pyrrole-2-Carboxylate Core. This step will utilize a modified Paal-Knorr type reaction, specifically the condensation of a chalcone with a glycine ester to form the pyrrole ring with the desired carboxylate functionality at the 2-position. This method is advantageous as it directly installs the ester group.[1][2]
-
Step 2: In-situ Nitration of the Pyrrole Ring. Following the formation of the pyrrole, a mild nitrating agent will be introduced directly into the reaction mixture. Pyrrole and its derivatives are known to be sensitive to strong acids, which can induce polymerization.[3][4] Therefore, the use of a sulfonitric mixture is avoided. Instead, a combination of nitric acid and acetic anhydride is proposed, which generates the less aggressive electrophile, acetyl nitrate.[3][5][6][7]
The overall proposed reaction is depicted below:
Caption: Proposed one-pot, two-step synthesis workflow.
Detailed Hypothetical Protocol
Safety Precautions: This procedure involves the use of strong oxidants, nitric acid, and potentially exothermic reactions. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. The reaction should be conducted in a well-ventilated fume hood.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Proposed Quantity | Moles (mmol) |
| Chalcone | C₁₅H₁₂O | 208.26 | 2.08 g | 10 |
| Methyl Glycinate HCl | C₃H₈ClNO₂ | 125.55 | 1.51 g | 12 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.67 mL | 12 |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | C₈Cl₂N₂O₂ | 227.00 | 2.50 g | 11 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 20 mL | - |
| Fuming Nitric Acid | HNO₃ | 63.01 | 0.7 mL | ~11 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
Experimental Procedure
-
Pyrrole Formation: a. To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add chalcone (2.08 g, 10 mmol), methyl glycinate hydrochloride (1.51 g, 12 mmol), and dichloromethane (50 mL). b. Stir the mixture at room temperature and add triethylamine (1.67 mL, 12 mmol) dropwise. c. After stirring for 10 minutes, add DDQ (2.50 g, 11 mmol) portion-wise over 15 minutes. An exothermic reaction may be observed. d. Heat the reaction mixture to reflux (approximately 40°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
In-situ Nitration: a. After completion of the pyrrole formation (as indicated by TLC), cool the reaction mixture to 0°C using an ice bath. b. In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (0.7 mL, ~11 mmol) to chilled acetic anhydride (20 mL) at 0°C. Caution: This addition is exothermic. c. Add the freshly prepared nitrating mixture dropwise to the reaction flask containing the in-situ formed methyl 1H-pyrrole-2-carboxylate, ensuring the temperature of the reaction mixture does not exceed 10°C. d. After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. Again, monitor the progress by TLC.
-
Work-up and Purification: a. Upon completion, carefully pour the reaction mixture into 200 mL of ice-cold water. b. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). c. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final product, this compound.
Mechanistic Insights
Step 1: Pyrrole Formation (Electrocyclization/Oxidation)
The formation of the pyrrole ring from a chalcone and a glycine ester is believed to proceed through a 6π-electrocyclization followed by an oxidation step.[1][2]
-
Michael Addition: The reaction is initiated by a Michael addition of the amine of methyl glycinate to the α,β-unsaturated ketone (chalcone).
-
Cyclization: The resulting enolate undergoes an intramolecular cyclization by attacking the imine, forming a dihydropyrrole intermediate.
-
Oxidation: The dihydropyrrole is then oxidized to the aromatic pyrrole by DDQ.
Caption: Simplified mechanism of pyrrole-2-carboxylate formation.
Step 2: Electrophilic Nitration
The nitration of the pyrrole ring is a classic electrophilic aromatic substitution.[3][5]
-
Formation of the Electrophile: Nitric acid reacts with acetic anhydride to form acetyl nitrate, which then generates the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich pyrrole ring attacks the nitronium ion. The attack preferentially occurs at the C5 position due to the directing effect of the ester group at C2 and the inherent reactivity of the α-positions of the pyrrole ring.[3] This attack forms a resonance-stabilized carbocation intermediate (sigma complex).
-
Rearomatization: A base (such as acetate from the acetic anhydride) abstracts a proton from the C5 position, restoring the aromaticity of the pyrrole ring and yielding the final product.
Caption: Mechanism of the electrophilic nitration of the pyrrole ring.
Conclusion and Outlook
The proposed one-pot synthesis of this compound offers a potentially more efficient and streamlined alternative to traditional multi-step methods. By combining pyrrole formation and in-situ nitration, this approach could significantly reduce reaction time, solvent usage, and purification efforts. However, as a hypothetical procedure, careful optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, will be necessary to achieve satisfactory yields and purity. Researchers are strongly encouraged to perform this reaction on a small scale initially and with all appropriate safety measures in place.
References
-
Química Organica.org. (n.d.). pyrrole nitration. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Propose a mechanism for the nitration of pyrrole. Retrieved from [Link]
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Imbri, D., Netz, N., Kucukdisli, M., Kammer, L. M., Jung, P., Kretzschmann, A., & Opatz, T. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(23), 11750–11758. [Link]
-
PubMed. (2014). One-pot Synthesis of pyrrole-2-carboxylates and -Carboxamides via an electrocyclization/oxidation Sequence. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
-
Zhang, M., Ding, Y., Qin, H.-X., Xu, Z.-G., Lan, H.-T., Yang, D.-L., & Yi, C. (2020). One-pot synthesis of substituted pyrrole–imidazole derivatives with anticancer activity. Molecular Diversity, 24(4), 1177–1184. [Link]
-
ResearchGate. (n.d.). One-pot synthesis of some polyfunctionalized pyrroles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Recent Advancements in Pyrrole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Retrieved from [Link]
-
Slideshare. (n.d.). Heterocyclic Compounds Part -IV (Pyrrole) by Dr Pramod R Padole. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrroles by the Hantzsch synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: One-Pot Synthesis of Alkyl Pyrrole-2-carboxylates Starting from β-Nitroacrylates and Primary Amines. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). The Hantzsch pyrrole synthesis. Retrieved from [Link]
-
ChemistryViews. (2018). One-Pot Synthesis of Pyrrole Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation. Retrieved from [Link]
-
(n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Conversion of Carbohydrates into Pyrrole-2-Carbaldehydes as Sustainable Platform Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Hantzsch pyrrole synthesis. Retrieved from [Link]
-
ACS Publications. (2022). Selective One-Pot Cascade Synthesis of N-Substituted Highly Functionalized Pyrroles from Unprotected Sugars, Primary Amines, and Oxoacetonitriles. Retrieved from [Link]
- (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction.
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl pyrrole-2-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Retrieved from [Link]
- (n.d.). PYRROLE CHEMISTRY: II.
-
ResearchGate. (n.d.). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthetic protocols for the nitration of corroles. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (n.d.). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Retrieved from [Link]
-
DigitalCommons@URI. (2008). Aromatic nitration using nitroguanidine and EGDN. Retrieved from [Link]
-
ACS Publications. (n.d.). Biocatalytic Strategies for Nitration Reactions. Retrieved from [Link]
-
(n.d.). (PDF) Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. Retrieved from [Link]
- (n.d.). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.
-
ResearchGate. (n.d.). One-Pot Synthesis of Alternating Poly(Ester Amide)S Via Water-Regulated Esterification and Amidation Sequence. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of Methyl 5-nitro-1H-pyrrole-2-carboxylate in the Synthesis of Novel Azo Dyestuffs
This document serves as a comprehensive technical guide for researchers, chemists, and professionals in drug development on the application of Methyl 5-nitro-1H-pyrrole-2-carboxylate as a versatile precursor in the synthesis of specialized azo dyes. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and present a framework for the characterization of the resulting chromophores.
Introduction: A Modern Building Block for Advanced Dyes
The pyrrole ring is a foundational heterocyclic scaffold in the chemistry of color. Its electron-rich nature makes it an excellent component in chromophoric systems, frequently appearing in dyes designed for advanced applications such as dye-sensitized solar cells.[1][2] this compound emerges as a particularly strategic starting material. Its structure is ingeniously primed for dye synthesis: the pyrrole core acts as the aromatic backbone, the methyl ester group can be used to modulate solubility and electronic properties, and most critically, the nitro group at the 5-position serves as a latent amino group.
Azo dyes, which constitute the largest class of organic colorants, are defined by the presence of the azo group (-N=N-).[3] Their synthesis classically involves the reaction between a diazonium salt (the diazo component) and an electron-rich coupling component.[4][5] The core innovation in using this compound is its transformation into a potent diazo component through a two-step synthetic sequence: reduction of the nitro group to a primary amine, followed by diazotization. This guide provides the complete workflow, from precursor to final dyestuff, emphasizing the causality behind each experimental step.
Section 1: The Synthetic Rationale and Workflow
The conversion of this compound into an azo dye is a logical progression that leverages classical organic reactions on a modern heterocyclic platform. The entire process hinges on the transformation of the nitro group into the highly reactive diazonium salt functionality.
1.1. The Critical Reduction Step: Unmasking the Amine
The nitro group is an electron-withdrawing group that deactivates the pyrrole ring toward electrophilic substitution. However, its true value lies in its ability to be readily reduced to a primary amine (Methyl 5-amino-1H-pyrrole-2-carboxylate). This transformation is the gateway to azo chemistry. Common and effective methods for this reduction include:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source. This method is known for its clean reaction profile and high yields.
-
Metal-Acid Systems: A classic and robust method involves the use of metals like tin (Sn) or stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). This system is cost-effective and highly reliable for aromatic nitro group reductions.
1.2. Diazotization: Forging the Electrophile
The resulting primary aromatic amine is then converted into a diazonium salt. This reaction is performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).
The causality for the stringent reaction conditions is critical:
-
Low Temperature (0–5 °C): Aromatic diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining the reaction in an ice bath is a non-negotiable safety and yield-preserving measure.[5]
-
Strong Acidic Medium: The acid serves two purposes: it protonates the amine to make it soluble and reacts with sodium nitrite to generate the necessary nitrous acid.
1.3. Azo Coupling: The Chromophore-Forming Step
The freshly prepared, cold diazonium salt solution is a potent electrophile. It readily attacks an electron-rich aromatic coupling partner, such as a phenol, naphthol, or an arylamine, to form the stable azo bridge (-N=N-), thereby creating the final dye molecule. The position of the coupling on the partner molecule is directed by the existing activating groups (e.g., -OH, -NR₂), typically occurring at the para position unless it is blocked.[5] The choice of coupling component is the primary determinant of the final dye's color, as it completes the conjugated π-system.
Caption: Overall synthetic workflow from precursor to final dye.
Section 2: Detailed Experimental Protocols
This section provides a validated, step-by-step protocol for the synthesis of a model red-orange azo dye by coupling the diazonium salt of Methyl 5-amino-1H-pyrrole-2-carboxylate with 2-Naphthol.
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle concentrated acids and diazonium salts with extreme caution in a well-ventilated fume hood. Dry diazonium salts can be explosive; never isolate them.
Part 1: Reduction of this compound
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.84 g, 0.01 mol).
-
Reagent Addition: Add ethanol (50 mL) to the flask, followed by the slow, portion-wise addition of stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 0.05 mol).
-
Reaction: Slowly add concentrated hydrochloric acid (20 mL) to the stirred suspension. The reaction is exothermic.
-
Heating: Heat the mixture to reflux (approx. 80-90 °C) for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Slowly neutralize the mixture by adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. A precipitate of tin salts will form.
-
Extraction: Filter the mixture to remove the inorganic salts. Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield Methyl 5-amino-1H-pyrrole-2-carboxylate.
Part 2: Diazotization of the Amine Intermediate
-
Dissolution: In a 250 mL beaker, suspend the synthesized Methyl 5-amino-1H-pyrrole-2-carboxylate (1.54 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (6 mL) and water (20 mL).
-
Cooling: Cool the beaker in an ice-salt bath to bring the internal temperature to 0–5 °C. Stir vigorously to form a fine slurry.
-
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (0.72 g, 0.0105 mol) in 10 mL of cold water. Add this solution dropwise to the cold amine slurry over 15 minutes, ensuring the temperature never exceeds 5 °C.
-
Completion: Continue stirring the resulting diazonium salt solution in the ice bath for an additional 20 minutes. The solution should be clear or pale yellow. Use this solution immediately in the next step.
Part 3: Azo Coupling with 2-Naphthol
-
Coupling Solution: In a 500 mL beaker, dissolve 2-Naphthol (1.44 g, 0.01 mol) in 60 mL of a 10% aqueous sodium hydroxide (NaOH) solution. Cool this solution in an ice bath to 0–5 °C.
-
Coupling Reaction: While maintaining vigorous stirring, slowly add the cold diazonium salt solution from Part 2 to the cold 2-Naphthol solution. A deeply colored red-orange precipitate will form instantly.
-
Completion: Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure the coupling is complete.
-
Isolation: Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral. Dry the product in a vacuum oven at 60 °C.
Caption: Reaction scheme for the synthesis of a model azo dye.
Section 3: Characterization and Spectroscopic Properties
The synthesized dyes should be characterized using standard analytical techniques to confirm their structure and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure of the dye molecule.
-
FT-IR Spectroscopy: To identify key functional groups, such as the absence of the N-H stretch from the amine and the presence of the azo group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
UV-Visible Spectroscopy: This is crucial for colorants. The wavelength of maximum absorbance (λmax) in a suitable solvent (e.g., ethanol or DMSO) defines the color of the dye.
The final color of the dye is highly dependent on the electronic nature of the coupling component. By substituting the coupler, a wide palette of colors can be achieved from the same pyrrole diazonium salt.
| Coupling Component | Expected Color | Typical λmax Range (nm) | Rationale for Color |
| Phenol | Yellow | 400 - 440 | Shorter conjugated system compared to naphthols. |
| 2-Naphthol | Orange-Red | 470 - 510 | Extended π-conjugation leads to a bathochromic (red) shift. |
| N,N-Dimethylaniline | Red-Violet | 520 - 560 | The powerful electron-donating amino group causes a significant bathochromic shift.[6] |
| H-Acid | Blue/Violet | 570 - 620 | Complex coupler with multiple groups extending conjugation and influencing electronic transitions. |
The introduction of the nitro group in the original precursor ultimately influences the final spectroscopic properties. The strong electron-withdrawing nature of the nitro group in the parent compound is known to cause hypsochromic (blue) shifts in some dye systems by affecting the HOMO-LUMO gap.[7] While this group is removed during the synthesis, the resulting pyrrole-based azo structure will have its own unique electronic properties that can be fine-tuned by the choice of coupling partner.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of novel azo dyes. Its strategic design allows for a straightforward and high-yielding transformation into a reactive diazonium salt intermediate. By systematically varying the coupling component, chemists can generate a diverse library of pyrrole-based azo dyes with tunable colors and properties, suitable for a wide range of applications, from traditional textiles to advanced functional materials. The protocols and principles outlined in this guide provide a robust foundation for the exploration and development of this promising class of colorants.
References
-
Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed Central. Available at: [Link]
-
Pyrrole-Based Organic Dyes for Dye-Sensitized Solar Cells. ResearchGate. Available at: [Link]
- Dyestuffs and intermediates of the pyrazolanthrone series. Google Patents.
-
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. National Institutes of Health (NIH). Available at: [Link]
-
Dyes based on the azo-1 H -pyrrole moiety - synthesis, spectroscopic and electrochemical properties, and adsorption on TiO 2. ResearchGate. Available at: [Link]
- Naphthoxidine dyestuffs and process for making same. Google Patents.
-
Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. National Institutes of Health (NIH). Available at: [Link]
- One-step process of preparing azo dyes by simultaneous diazotization. Google Patents.
-
Synthesis, characterization and dyeing properties of mono azo pyrazolone dyes based on 2-amino 5-methyl thiazole. ResearchGate. Available at: [Link]
-
ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. ChemSynthesis. Available at: [Link]
- Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.
-
Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity. MDPI. Available at: [Link]
-
New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. Available at: [Link]
-
Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. MDPI. Available at: [Link]
-
The synthesis of red dyes based on diketo-pyrrolo-pyrrole chromophore to improve heat stability and solubility for color filter fabrication. ResearchGate. Available at: [Link]
-
A Convenient Synthesis of Diketopyrrolopyrrole Dyes. MDPI. Available at: [Link]
- 2-amino-5-nitrothiazole derived monoazo disperse dyes. Google Patents.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Nitration of Methyl 2-Pyrrolecarboxylate
Welcome to the technical support center for the nitration of methyl 2-pyrrolecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a practical, question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, helping you to diagnose and resolve common issues encountered during this synthesis.
Introduction: The Nuances of Pyrrole Nitration
The nitration of pyrrole derivatives is a foundational reaction in the synthesis of many biologically active compounds. However, the high reactivity of the pyrrole ring and its sensitivity to acidic conditions present unique challenges.[1][2] Unlike the nitration of benzene, which often employs a harsh mixture of nitric and sulfuric acids, the nitration of pyrrole requires milder conditions to prevent polymerization and degradation of the starting material.[3] For methyl 2-pyrrolecarboxylate, the presence of the electron-withdrawing ester group at the 2-position deactivates the ring to some extent and directs the incoming nitro group to the 4- and 5-positions, leading to a mixture of isomers.
This guide will address the critical aspects of this reaction, from controlling regioselectivity to isolating and characterizing the desired products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction Setup and Execution
Q1: My reaction is turning into a black tar, and I'm getting little to no desired product. What's going wrong?
This is a classic problem when nitrating pyrroles and is almost always due to polymerization of the starting material.[3] The pyrrole ring is highly susceptible to acid-catalyzed polymerization.
-
Causality: The use of strong acids, such as a nitric acid/sulfuric acid mixture, will protonate the pyrrole ring, making it highly reactive and prone to polymerization.
-
Solution: The nitrating agent of choice is acetyl nitrate, prepared in situ from fuming nitric acid and acetic anhydride.[1][2] This reagent is much milder and minimizes the risk of polymerization. It is crucial to maintain a low temperature (typically below 0°C) during the addition of the nitrating agent to control the reaction rate and dissipate any heat generated.
Q2: I'm not seeing any reaction, or the conversion is very low. What are the likely causes?
Low or no conversion can be frustrating. Here are a few potential reasons:
-
Inactive Nitrating Agent: Acetyl nitrate is thermally unstable and should be prepared fresh for each reaction. If the nitric acid or acetic anhydride is old or has been improperly stored, it may have degraded.
-
Insufficiently Low Temperature: While high temperatures can cause polymerization, extremely low temperatures can significantly slow down the reaction rate. Ensure your cooling bath is at the recommended temperature (e.g., -10°C to 0°C) and that the reaction is allowed to stir for a sufficient amount of time.
-
Moisture Contamination: Acetic anhydride is readily hydrolyzed by water. Ensure all your glassware is thoroughly dried and that you are using anhydrous solvents.
Q3: How can I control the ratio of the 4-nitro and 5-nitro isomers?
The formation of a mixture of methyl 4-nitro-1H-pyrrole-2-carboxylate and methyl 5-nitro-1H-pyrrole-2-carboxylate is expected. The 2-carbomethoxy group is a meta-directing deactivator, which in the pyrrole ring system directs incoming electrophiles to the 4 and 5 positions. The ratio of these isomers is influenced by several factors:
-
Reaction Temperature: Lower temperatures may favor the formation of one isomer over the other, although this effect can be modest.
-
Solvent: The polarity of the solvent can influence the transition state energies for the formation of the different isomers.
-
N-Substitution: If the pyrrole nitrogen is substituted (e.g., N-methyl), this can alter the electronic distribution in the ring and affect the isomer ratio. For N-H pyrroles, there is also the possibility of N-nitration, although this is generally less favorable under these conditions.
For practical purposes, it is often more efficient to accept the formation of an isomeric mixture and focus on a robust purification strategy.
Workup and Purification
Q4: My product seems to be decomposing during the workup. How can I improve its stability?
Nitrated pyrroles can be sensitive to both strongly acidic and basic conditions.
-
Acidic Conditions: Prolonged exposure to the acidic reaction mixture during workup should be avoided. Quenching the reaction by pouring it into ice water is a standard procedure.
-
Basic Conditions: Avoid using strong bases for neutralization. A saturated solution of sodium bicarbonate is a suitable choice to neutralize the excess acid. Be aware that the ester group can be susceptible to hydrolysis under basic conditions, especially if heated.
-
Light and Air Sensitivity: Some nitropyrrole derivatives can be sensitive to light and air. It is good practice to work up the reaction mixture promptly and store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place.
Q5: I'm having trouble separating the 4-nitro and 5-nitro isomers. What are the best methods?
The separation of these positional isomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method for separating the isomers.
-
Stationary Phase: Silica gel is the standard choice.
-
Eluent System: A gradient elution is often necessary. Start with a nonpolar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate or dichloromethane. The optimal solvent system will need to be determined by thin-layer chromatography (TCM).
-
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC can be effective.[4][5]
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape, is typically used.
-
Product Characterization
Q6: How can I confirm the identity and regiochemistry of my nitrated products?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. The proton and carbon chemical shifts are distinct for the 4- and 5-nitro isomers.
| Compound | 1H NMR (DMSO-d6) δ (ppm) | 13C NMR (DMSO-d6) δ (ppm) |
| Methyl 4-nitro-1H-pyrrole-2-carboxylate | ~7.5 (d, 1H), ~8.1 (d, 1H), ~3.8 (s, 3H) | ~160, ~135, ~125, ~120, ~110, ~52 |
| This compound | ~7.0 (d, 1H), ~7.2 (d, 1H), ~3.8 (s, 3H) | ~160, ~140, ~125, ~115, ~110, ~52 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. These are approximate values based on available data. It is crucial to analyze the coupling patterns to definitively assign the structures.
Experimental Protocols
Synthesis of Methyl 4- and 5-Nitro-1H-pyrrole-2-carboxylate
This protocol is a generalized procedure based on established methods for the nitration of pyrrole derivatives.
Materials:
-
Methyl 2-pyrrolecarboxylate
-
Fuming nitric acid (≥90%)
-
Acetic anhydride
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice-salt bath
Procedure:
-
Preparation of Acetyl Nitrate: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool acetic anhydride (5 equivalents) to -10°C using an ice-salt bath. Slowly add fuming nitric acid (1.1 equivalents) dropwise, ensuring the temperature does not exceed -5°C. Stir the resulting solution at this temperature for 15-20 minutes.
-
Nitration: Dissolve methyl 2-pyrrolecarboxylate (1 equivalent) in anhydrous dichloromethane and cool the solution to -10°C. Slowly add the freshly prepared acetyl nitrate solution dropwise to the pyrrole solution, maintaining the temperature below -5°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -10°C to 0°C. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water. Separate the organic layer.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution until the effervescence ceases. Then, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 4- and 5-nitro isomers.
Visualizing the Process
Logical Workflow for Troubleshooting
Caption: A troubleshooting workflow for the nitration of methyl 2-pyrrolecarboxylate.
Conclusion
The nitration of methyl 2-pyrrolecarboxylate is a reaction that requires careful control of conditions to achieve good yields and facilitate the separation of the resulting isomers. By understanding the inherent reactivity of the pyrrole ring and the directing effects of the substituent, researchers can effectively troubleshoot common problems such as polymerization and low conversion. The use of a mild nitrating agent like acetyl nitrate, coupled with low-temperature control and a carefully planned purification strategy, is key to success. This guide provides the foundational knowledge and practical advice to navigate the challenges of this important synthetic transformation.
References
-
ACS Publications. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. [Link]
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ACS Publications. (2022). Biocatalytic Strategies for Nitration Reactions. JACS Au. [Link]
-
PubChem. (n.d.). 1-Methyl-4-nitropyrrole-2-carboxylic acid. [Link]
-
National Institutes of Health. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. [Link]
-
ResearchGate. (2023). Synthesis of N -alkoxycarbonyl Pyrroles from O -Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. [Link]
-
ResearchGate. (n.d.). Pyrrole Protection. [Link]
-
Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. [Link]
-
Química Organica.org. (n.d.). pyrrole nitration. [Link]
-
ChemSynthesis. (n.d.). ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. [Link]
-
PubMed. (1991). Pyrroles as effective agents for blocking amine nitrosation. [Link]
-
Blog. (2023). What are the common substitution reactions of pyrrole?. [Link]
-
Chemical Shifts. (n.d.). 1-Methyl-4-nitro-pyrrole-2-carboxylic acid, ethyl ester - Optional[13C NMR]. [Link]
-
VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]
-
PubMed. (n.d.). Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography. [Link]
-
SIELC Technologies. (n.d.). Separation of N-Methylpyrrole-2-carboxylic acid on Newcrom R1 HPLC column. [Link]
-
Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole. [Link]
-
ResearchGate. (n.d.). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. [Link]
-
Chegg.com. (2021). Solved QUESTION 3 3.1 Pyrrole is acid sensitive and cannot. [Link]
-
Chegg.com. (2021). Solved Nitration of pyrrole is best carried out * :using NO2. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). methyl-4-nitro-1-methyl pyrrole-2-carboxylate. [Link]
-
ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review. [Link]
-
MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
-
ResearchGate. (2023). (PDF) Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. [Link]
-
MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]
-
ResearchGate. (n.d.). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. [Link]
-
National Institutes of Health. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. [Link]
-
National Institutes of Health. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents.. [Link]
-
MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
-
PubMed. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. [Link]
-
MDPI. (n.d.). HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential. [Link]
-
NACALAI TESQUE, INC. (n.d.). (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
-
SIELC. (n.d.). Separation of Ethyl 1-methylpyrrole-2-carboxylate on Newcrom R1 HPLC column. [Link]
-
IJERT. (n.d.). Tar formation, Reduction and Technology of Tar during Biomass Gasification/ Pyrolysis – an Overview. [Link]
-
PubMed. (n.d.). Nucleophilic addition to electron-rich heteroaromatics: dearomatizing anionic cyclizations of pyrrolecarboxamides. [Link]
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
-
Wikipedia. (n.d.). Benzene. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. ycdehongchem.com [ycdehongchem.com]
- 3. pyrrole nitration [quimicaorganica.org]
- 4. Separation of N-Methylpyrrole-2-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Ethyl 1-methylpyrrole-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing the Synthesis of Methyl 5-nitro-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-nitro-1H-pyrrole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth, field-proven insights to optimize yield and purity. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the causality behind them.
Section 1: Synthesis Overview and Core Chemical Principles
The synthesis of this compound is typically approached as a two-stage process. First, the precursor, Methyl 1H-pyrrole-2-carboxylate, is prepared. This is followed by a selective nitration step. Understanding the inherent reactivity of the pyrrole ring is paramount to success.
Pyrrole is an electron-rich aromatic heterocycle that is highly activated towards electrophilic aromatic substitution.[1] However, this high reactivity also makes it extremely susceptible to acid-catalyzed polymerization, often resulting in the formation of intractable tars under harsh acidic conditions.[2][3] Therefore, the choice of nitrating agent and reaction conditions is the most critical factor in achieving a successful outcome.
The substitution pattern of the starting material, Methyl 1H-pyrrole-2-carboxylate, presents a challenge in regioselectivity. The ring nitrogen is a powerful activating group that directs electrophiles to the C2 and C5 positions, while the methyl carboxylate group at C2 is an electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the C4 position.[4] The successful synthesis of the desired 5-nitro isomer depends on conditions that favor substitution at the electronically rich C5 position, guided by the nitrogen atom, over the C4 position.
General Synthesis Workflow
Section 2: Troubleshooting the Nitration Step
This section addresses the most common issues encountered during the critical nitration of Methyl 1H-pyrrole-2-carboxylate.
Q1: My reaction produced a very low yield and a significant amount of dark, insoluble tar. What is the primary cause and how can it be prevented?
A1: Root Cause Analysis & Solution
The formation of tar is a classic sign of pyrrole polymerization, which is catalyzed by strong acids.[2][5] Using standard nitrating mixtures like fuming nitric acid in sulfuric acid is unsuitable for this substrate and will almost certainly lead to extensive degradation.[2][3]
The key to preventing polymerization is to use a milder, non-acidic nitrating agent and to maintain strict temperature control. The reagent of choice is acetyl nitrate , generated in situ from fuming nitric acid and acetic anhydride.[3][5] This reagent provides the necessary nitronium ion electrophile under significantly less acidic conditions.
Preventative Protocol:
-
Strict Temperature Control: The reaction must be maintained at a low temperature (typically between -10°C and 0°C) throughout the addition of the nitrating agent. This slows the rate of polymerization relative to the rate of nitration.
-
Slow, Controlled Addition: The pre-formed acetyl nitrate solution should be added dropwise to the solution of the pyrrole precursor over an extended period. This keeps the instantaneous concentration of the nitrating agent low, further suppressing side reactions.
-
Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents. Water can react with the reagents and alter the reaction conditions unfavorably.
Q2: My product is a mixture of isomers. NMR analysis indicates the presence of the 4-nitro isomer along with the desired 5-nitro product. How can I improve the regioselectivity?
A2: Understanding and Influencing Regioselectivity
The formation of a mixture of 4- and 5-nitro isomers is a known challenge with 2-substituted pyrroles.[4] While the C5 position is strongly activated by the nitrogen lone pair, the C4 position is the electronically favored target for the meta-directing ester group. Achieving high selectivity for the 5-nitro isomer is a matter of optimizing conditions to favor kinetic control.
Strategies for Optimization:
-
Temperature is Key: Lowering the reaction temperature often favors substitution at the most nucleophilic site (C5), thereby increasing the ratio of the 5-nitro to the 4-nitro isomer. Experiment with temperatures from -15°C to -5°C to find the optimal balance between reaction rate and selectivity.
-
Solvent Effects: The choice of solvent can influence the transition state energies for attack at the C4 versus C5 positions. While acetic anhydride is part of the reagent system, using a co-solvent like dichloromethane or chloroform can sometimes modulate selectivity.
-
Rate of Addition: A very slow addition rate ensures that the reaction proceeds under high kinetic control, which can favor the formation of the 5-nitro isomer.
| Parameter | Condition | Expected Outcome | Rationale |
| Nitrating Agent | H₂SO₄ / HNO₃ | Extensive Tar Formation, No Product | Strong acid catalyzes pyrrole polymerization.[2][3] |
| Acetyl Nitrate (HNO₃ / Ac₂O) | Product Formation | Milder conditions prevent polymerization.[5] | |
| Temperature | > 10°C | Increased Tar, Lower 5:4 Isomer Ratio | Higher energy allows for less selective C4-nitration and polymerization. |
| -10°C to 0°C | Good Yield, Optimized 5:4 Isomer Ratio | Balances reaction rate with kinetic control favoring C5-nitration. | |
| Addition Rate | Rapid (Bolus) | Lower Yield, More Side Products | High local concentration of reagents promotes side reactions. |
| Slow (Dropwise) | Higher Yield, Improved Selectivity | Maintains low reagent concentration, favoring the desired pathway. |
Q3: The reaction appears to have stalled, with a significant amount of starting material remaining after the recommended reaction time. What are the likely causes?
A3: Troubleshooting a Stalled Reaction
A stalled reaction can usually be traced to an issue with one of the reagents or the reaction setup. The following diagnostic flowchart can help identify the root cause.
Section 3: Detailed Experimental Protocols
The following protocols are provided as a robust starting point for your experiments. They are designed to be self-validating, incorporating best practices to minimize common failure modes.
Protocol 1: Synthesis of Methyl 1H-pyrrole-2-carboxylate
This procedure is adapted from established methods for the acylation of pyrrole.[6]
-
Setup: To a dry 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a drying tube), add trichloroacetyl chloride (1.23 mol) and 200 mL of anhydrous diethyl ether.
-
Pyrrole Addition: Cool the flask in an ice bath. Add a solution of freshly distilled pyrrole (1.2 mol) in 640 mL of anhydrous ether to the dropping funnel and add it to the stirred solution over 3 hours. The reaction is exothermic and may cause the ether to reflux gently.
-
Stirring: After the addition is complete, remove the ice bath and stir the mixture for an additional hour at room temperature.
-
Workup (Part 1): Slowly and carefully add a solution of potassium carbonate (100 g in 300 mL of water) through the dropping funnel. Separate the ether layer, dry it over anhydrous magnesium sulfate, and filter.
-
Intermediate Isolation: Remove the ether by rotary evaporation. The resulting intermediate, 2-(trichloroacetyl)pyrrole, is a tan solid.
-
Esterification: In a separate flask, prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 mol) to 500 mL of anhydrous methanol.
-
Reaction: Add the 2-(trichloroacetyl)pyrrole intermediate to the sodium methoxide solution. The reaction is exothermic. Stir the mixture for 30 minutes.
-
Final Workup: Concentrate the solution to dryness on a rotary evaporator. Partition the residue between 200 mL of ether and 25 mL of 3 N hydrochloric acid. Separate the ether layer, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the crude product by vacuum distillation to yield Methyl 1H-pyrrole-2-carboxylate as a pale yellow oil.
Protocol 2: Nitration to Yield this compound
-
Acetyl Nitrate Preparation: In a dry flask, cool 50 mL of acetic anhydride to -10°C using an acetone/ice bath. With vigorous stirring, add 10 mL of fuming nitric acid (≥90%) dropwise, ensuring the temperature does not rise above -5°C. Stir the resulting solution at this temperature for 15 minutes before use.
-
Reaction Setup: In a separate 500 mL three-necked flask, dissolve Methyl 1H-pyrrole-2-carboxylate (0.1 mol) in 150 mL of acetic anhydride. Cool this solution to -10°C.
-
Nitration: Add the freshly prepared acetyl nitrate solution dropwise to the stirred pyrrole solution over 2 hours. Maintain the reaction temperature at -10°C.
-
Quenching: After the addition is complete, stir the mixture for an additional 30 minutes at -10°C. Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.
-
Extraction: Allow the ice to melt, then extract the aqueous mixture three times with 150 mL portions of ethyl acetate.
-
Washing: Combine the organic extracts and wash them sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity). The 5-nitro isomer is typically the major product and can be separated from the 4-nitro isomer. Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.
References
- Heterocyclic Compounds. [URL: https://www.slideshare.net/MubasharMaqbool/heterocyclic-compounds-57575198]
- Nitration of pyrrole with sulfuric and nitric acids. ECHEMI. [URL: https://www.echemi.com/community/nitration-of-pyrrole-with-sulfuric-and-nitric-acids_thread_53161_1.html]
- Nitration of pyrrole with sulfuric and nitric acids. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/36024/nitration-of-pyrrole-with-sulfuric-and-nitric-acids]
- pyrrole nitration. Química Organica.org. [URL: https://quimicaorganica.
- Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. Benchchem. [URL: https://www.benchchem.com/blog/troubleshooting-low-yields-in-paal-knorr-synthesis-of-substituted-pyrroles/]
- Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. ResearchGate. [URL: https://www.researchgate.net/publication/257321684_Reactivity_of_pyrrole_pigments_Part_5_Electrophilic_substitution-Nitration_and_bromination-Of_some_pyrromethenones_and_5-arylmethylene-34-dimethyl-3-pyrrolin-2-ones]
- ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-26815.html]
- Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Benchchem. [URL: https://www.benchchem.com/blog/pyrrole-synthesis-technical-support-center-troubleshooting-regio-and-chemoselectivity/]
- Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-6-Synthesis-of-methyl-substituted-pyrroles-28-nitropyrrole-30-and-synthetic_fig5_270485981]
- 1-METHYL-5-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID. Sunway Pharm Ltd. [URL: http://www.sunwaypharm.com/product/1-methyl-5-nitro-1h-pyrrole-2-carboxylic-acid_1873-12-7.html]
- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8947881/]
- PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. ResearchGate. [URL: https://www.researchgate.
- Pyrrole undergoes other typical electrophilic substitution reactions in addition to nitration... Homework.Study.com. [URL: https://homework.study.com/explanation/pyrrole-undergoes-other-typical-electrophilic-substitution-reactions-in-addition-to-nitration-what-products-would-you-expect-to-obtain-from-reaction-of-n-methyl-pyrrole-with-the-following-reagents-a-br2-b-ch3cl-alcl3-c-ch3cocl-alcl3.html]
- 1873-12-7|1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid. BLDpharm. [URL: https://www.bldpharm.com/products/1873-12-7.html]
- 1-METHYL-5-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID Chemical Properties. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6871981.htm]
- This compound. CymitQuimica. [URL: https://cymitquimica.com/base/files/shop/product/OR31151_5b336338e5535.pdf]
- 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v60p066]
Sources
Technical Support Center: Purification of Methyl 5-nitro-1H-pyrrole-2-carboxylate by Recrystallization
This guide provides in-depth technical assistance for the purification of Methyl 5-nitro-1H-pyrrole-2-carboxylate via recrystallization. It is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the highest purity of the final product. Our approach is grounded in the fundamental principles of crystallization, tailored to the specific chemical properties of this nitro-pyrrole derivative.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid organic compounds that leverages differences in solubility at varying temperatures.[1] The core principle is to dissolve the crude compound in a suitable solvent at an elevated temperature to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Soluble impurities, ideally, remain in the cooled solvent (mother liquor), while insoluble impurities can be removed by hot filtration.[2]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The choice of solvent is the most critical factor for a successful recrystallization.[1] An ideal solvent for this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should readily dissolve in the boiling solvent.
-
Low solubility at room or lower temperatures: This ensures a good recovery of the purified crystals upon cooling.[1]
-
Favorable boiling point: The solvent's boiling point should not be excessively high to allow for easy removal from the crystals, nor so low that it evaporates too quickly during filtration.
-
Inertness: The solvent should not react with the compound.
-
Dissolves impurities well at all temperatures or not at all: This allows for their separation from the desired compound.
Given the structure of this compound, which contains a polar nitro group, an ester, and a moderately polar pyrrole ring, polar solvents are a good starting point for screening.[1]
Q3: What are some recommended starting solvents for screening?
Based on the polarity of the target molecule, the following solvents and solvent systems are recommended for initial screening:
| Solvent/System | Rationale |
| Ethanol | A versatile polar protic solvent often effective for nitroaromatic compounds.[1] |
| Methanol | Similar to ethanol but with a lower boiling point. |
| Acetone | A polar aprotic solvent that can be effective for a range of organic compounds.[3] |
| Ethyl Acetate/Hexane | A mixed solvent system allows for fine-tuning of polarity. Ethyl acetate is a good solvent, and hexane acts as an anti-solvent.[3] |
| Ethanol/Water | A common mixed solvent system where water acts as the anti-solvent to induce crystallization from an ethanol solution.[1] |
Screening Protocol:
-
Place a small amount (20-30 mg) of the crude compound into separate test tubes.[1]
-
Add a few drops of a single solvent to each tube at room temperature. An ideal solvent will not dissolve the compound at this stage.[1]
-
Heat the test tubes and observe the solubility. The compound should dissolve completely in a minimal amount of boiling solvent.
-
Allow the solutions to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a promising solvent.
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step guide for the recrystallization process.
Caption: Recrystallization workflow for this compound.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot solvent until the compound just dissolves.[4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[2] Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration using a pre-warmed funnel and filter paper to remove them.[2]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[4]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent.
Troubleshooting Guide
Q4: My compound is not crystallizing, even after cooling in an ice bath. What should I do?
This is a common issue that can arise from several factors:
-
Too much solvent: This is the most frequent reason for crystallization failure.[5] If you have used an excess of solvent, the solution may not be supersaturated enough for crystals to form.
-
Solution: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[6]
-
-
Supersaturation: The solution might be supersaturated but requires a nucleation site to initiate crystal growth.
-
Solutions:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[4] The tiny scratches on the glass can provide a surface for nucleation.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystal growth.[5]
-
-
Q5: My compound "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[5] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the compound is highly impure.[5]
-
Solutions:
-
Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow it to cool more slowly.[6]
-
Change the solvent system: Consider using a solvent with a lower boiling point or a mixed solvent system to adjust the solubility properties.
-
Q6: The yield of my recrystallization is very low. What could be the cause?
A low yield can be disappointing, but it often points to specific procedural issues:
-
Excessive solvent: As mentioned, using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[6]
-
Premature crystallization: If the compound crystallizes during hot filtration, you will lose a portion of your product. Ensure your filtration apparatus is pre-heated.[2]
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can re-dissolve some of your product.[4]
-
Inappropriate solvent choice: If the compound has significant solubility in the solvent at low temperatures, the recovery will be poor.
Q7: My final product is still colored. How can I remove colored impurities?
Colored impurities can often be removed by using activated charcoal.[2] These impurities are typically large, polar molecules that adsorb onto the surface of the carbon.
-
Procedure: After dissolving your crude compound in the hot solvent, allow the solution to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[2]
References
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Chemistry and Biochemistry. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Methyl 5-nitro-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-nitro-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical solutions needed to navigate potential synthetic hurdles and ensure the highest purity of your final product.
Introduction to the Synthesis and its Challenges
The synthesis of this compound typically involves the electrophilic nitration of a suitable pyrrole precursor, most commonly Methyl 1H-pyrrole-2-carboxylate. While the reaction appears straightforward, the electron-rich nature of the pyrrole ring makes it highly susceptible to a variety of side reactions, leading to a range of potential impurities. Understanding the formation pathways of these impurities is critical for optimizing reaction conditions and developing effective purification strategies.
This guide will delve into the common impurities encountered, their mechanisms of formation, and detailed analytical methods for their detection and quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the direct nitration of Methyl 1H-pyrrole-2-carboxylate. Due to the sensitivity of the pyrrole ring to strong acids, which can cause polymerization and degradation, milder nitrating agents are preferred over the standard nitric acid/sulfuric acid mixture. A common and effective nitrating agent is nitric acid in acetic anhydride. This combination generates acetyl nitrate in situ, which is a less aggressive electrophile.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
Multiple spots on your TLC plate are a common observation in this synthesis and can be attributed to several factors. The most common impurities include:
-
Unreacted Starting Material: Incomplete reaction can leave residual Methyl 1H-pyrrole-2-carboxylate.
-
Isomeric Byproducts: Nitration can also occur at other positions on the pyrrole ring, leading to the formation of Methyl 4-nitro-1H-pyrrole-2-carboxylate and Methyl 3-nitro-1H-pyrrole-2-carboxylate.
-
Di-nitrated Products: Over-nitration can lead to the formation of dinitro-pyrrole derivatives.
-
Hydrolyzed Product: The presence of water can lead to the hydrolysis of the methyl ester, forming 5-nitro-1H-pyrrole-2-carboxylic acid.
-
Decarboxylated Product: The carboxylic acid impurity can further undergo decarboxylation, especially under acidic conditions, to yield 2-nitropyrrole.
-
Polymeric Materials: Strong acidic conditions or elevated temperatures can induce polymerization of the pyrrole ring, resulting in intractable tars.
Q3: My final product is a dark color, even after purification. What could be the cause?
The appearance of a dark color often indicates the presence of polymeric byproducts or trace amounts of highly conjugated impurities. Even small quantities of these materials can impart significant color. The formation of these is often exacerbated by:
-
Use of strong mineral acids: Using sulfuric acid as a catalyst can promote polymerization.
-
Elevated reaction temperatures: The reaction should be kept cold (typically between -10°C and 0°C) to minimize side reactions.
-
Prolonged reaction times: Extended reaction times can lead to the formation of degradation products.
Careful control of reaction conditions and thorough purification, potentially including a charcoal treatment or column chromatography, can help mitigate this issue.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Proposed Solution | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction closely using TLC or HPLC. If the reaction stalls, consider a slight increase in reaction time, but avoid significant temperature increases. | Ensuring the reaction goes to completion is the most direct way to improve yield. However, prolonged reaction times at higher temperatures can lead to impurity formation. |
| Degradation of Starting Material or Product | Maintain strict temperature control throughout the reaction. Ensure the absence of water in the reaction mixture. | The pyrrole ring is sensitive to both acid and heat. Anhydrous conditions prevent the hydrolysis of the ester and starting material. |
| Suboptimal Nitrating Agent | Use a freshly prepared solution of nitric acid in acetic anhydride. The molar ratio of the nitrating agent to the substrate is crucial and may require optimization. | The potency of the nitrating agent can affect the reaction rate and selectivity. An excess of the nitrating agent can lead to di-nitration. |
Problem 2: Presence of Isomeric Impurities
| Potential Cause | Proposed Solution | Scientific Rationale |
| Lack of Regioselectivity | The formation of 4-nitro and 3-nitro isomers is an inherent challenge in the nitration of pyrroles. The ratio of isomers can be influenced by the solvent and temperature. | The electron-donating nature of the pyrrole nitrogen activates the ring towards electrophilic substitution at multiple positions. While the 5-position is generally favored for 2-substituted pyrroles, substitution at other positions can still occur. |
| Difficult Purification | Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the isomers. Careful monitoring of fractions is essential. | The polarity difference between the 5-nitro, 4-nitro, and 3-nitro isomers is often sufficient for separation by silica gel chromatography. |
Problem 3: Formation of Dinitro and Degradation Products
| Potential Cause | Proposed Solution | Scientific Rationale |
| Over-nitration | Add the nitrating agent slowly and in a controlled manner, maintaining a low temperature. Use a stoichiometric amount or a slight excess of the nitrating agent. | A high local concentration of the nitrating agent or elevated temperatures can promote a second nitration event on the already activated nitropyrrole ring. |
| Hydrolysis of the Ester | Use anhydrous solvents and reagents. Work up the reaction under non-aqueous or mildly acidic conditions initially to avoid prolonged exposure to strong aqueous acids or bases. | The ester functionality is susceptible to hydrolysis, particularly under acidic or basic conditions, which can be present during the reaction or workup.[1] |
| Decarboxylation | If the carboxylic acid is formed, minimize exposure to heat and strong acids during subsequent purification steps. | Pyrrole-2-carboxylic acids are known to be susceptible to decarboxylation, a process that can be catalyzed by acid.[2][3] |
Analytical Protocols for Purity Assessment
Accurate assessment of purity is crucial. The following are recommended analytical methods for characterizing this compound and its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main product and its impurities.
Instrumentation: A standard HPLC system with a UV detector is suitable.
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a gradient from 30% to 80% acetonitrile over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and/or 320 nm |
| Injection Volume | 10 µL |
Expected Elution Order:
Generally, in reverse-phase HPLC, the elution order will be from most polar to least polar.
-
5-nitro-1H-pyrrole-2-carboxylic acid (most polar due to the carboxylic acid)
-
Methyl 1H-pyrrole-2-carboxylate (unreacted starting material)
-
Isomeric Nitro-esters (Methyl 3-nitro-, 4-nitro-, and 5-nitro-1H-pyrrole-2-carboxylate will have similar polarities and may require careful optimization of the gradient for baseline separation)
-
Di-nitro products (least polar)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural confirmation and can be used for quantitative analysis (qNMR).
¹H NMR Spectroscopy:
The chemical shifts and coupling constants of the pyrrole ring protons are highly diagnostic for identifying the position of the nitro group.
| Compound | H3 Proton (δ, ppm) | H4 Proton (δ, ppm) | -OCH₃ (δ, ppm) |
| This compound | ~7.0-7.2 (d) | ~7.3-7.5 (d) | ~3.9 |
| Methyl 4-nitro-1H-pyrrole-2-carboxylate | ~7.8-8.0 (s) | - | ~3.9 |
| Methyl 3-nitro-1H-pyrrole-2-carboxylate | - | ~7.2-7.4 (d) | ~3.9 |
| Methyl 1H-pyrrole-2-carboxylate | ~6.8-7.0 (m) | ~6.1-6.3 (m) | ~3.8 |
Note: These are approximate chemical shifts and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy:
The chemical shifts of the pyrrole ring carbons are also sensitive to the position of the nitro group. The carbon bearing the nitro group will be significantly deshielded.
Visualization of Key Processes
Workflow for Synthesis and Impurity Analysis
Caption: Workflow for the synthesis, purification, and analysis of this compound, highlighting the stages where impurities can arise.
Formation Pathways of Common Impurities
Caption: Diagram illustrating the main synthesis pathway and the formation of common impurities through side reactions and degradation.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Hoinowski, A., & Stevens, W. D. (2001). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 25(5), 48-58.
- Dunn, G. E., & Lee, G. K. (1971). Kinetics and mechanism of the decarboxylation of pyrrole-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 49(10), 1657-1664.
- Liang, J., Wang, B., & Cao, Z. (2011). The mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid: insights from cluster-continuum model calculations.
-
Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]
- Morgan, K. J., & Morrey, D. P. (1966). The nitration of pyrrole and some related compounds. Tetrahedron, 22(1), 57-62.
- Anderson, H. J. (1957). Pyrrole chemistry. I. The nitration of 1-methylpyrrole. Canadian Journal of Chemistry, 35(1), 21-29.
-
Wang, J., & Wang, Y. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
- Mundle, S. O., Tsang, C. C., & Kluger, R. (2010). Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. Journal of the American Chemical Society, 132(18), 6301–6303.
Sources
Technical Support Center: Synthesis of Methyl 5-nitro-1H-pyrrole-2-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 5-nitro-1H-pyrrole-2-carboxylate. This document is intended for researchers, chemists, and drug development professionals who are working with or planning to synthesize this important heterocyclic building block. Here, we address the common challenges, side reactions, and troubleshooting scenarios encountered during the nitration of Methyl 1H-pyrrole-2-carboxylate. Our goal is to provide you with the in-depth technical insights and validated protocols necessary to achieve high yields and purity.
Section 1: Understanding the Core Reaction & Mechanistic Challenges
The synthesis of this compound is achieved through the electrophilic nitration of its precursor, Methyl 1H-pyrrole-2-carboxylate. The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. However, this high reactivity is a double-edged sword.
The presence of the electron-withdrawing methyl carboxylate group (-COOCH₃) at the C2 position deactivates the pyrrole ring relative to unsubstituted pyrrole. This deactivation, however, is not sufficient to prevent side reactions under harsh conditions. The -COOCH₃ group directs incoming electrophiles primarily to the C4 and C5 positions. The desired C5 product is generally favored, but the formation of the C4 isomer is a significant competing pathway.
The primary challenges in this synthesis are:
-
Controlling Regioselectivity: Preventing the formation of the undesired Methyl 4-nitro-1H-pyrrole-2-carboxylate isomer.
-
Preventing Polysubstitution: Avoiding the formation of dinitrated products.
-
Minimizing Substrate Degradation: The pyrrole ring is sensitive to strong acids and oxidizing conditions, which can lead to polymerization and the formation of intractable tars, significantly reducing the yield.[1]
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.
Issue 1: Low Yield & Black, Tarry Reaction Mixture
Question: My reaction turned dark brown or black almost immediately, and upon work-up, I recovered very little product and a lot of insoluble tar. What is causing this?
Answer: This is a classic sign of pyrrole ring decomposition and polymerization. The pyrrole nucleus is notoriously unstable in the presence of strong mineral acids like sulfuric acid (H₂SO₄) and nitric acid (HNO₃), which are common in traditional nitrating mixtures.[1] This combination generates a high concentration of the nitronium ion (NO₂⁺) in a strongly acidic and oxidizing environment, which readily destroys the sensitive substrate.
Root Cause Analysis & Recommended Solutions:
| Probable Cause | In-Depth Explanation | Recommended Solution |
| Harsh Nitrating Agent | A mixture of concentrated H₂SO₄/HNO₃ is too aggressive for the pyrrole ring, leading to rapid, uncontrolled reaction and polymerization.[1][2] | Use a Milder Nitrating Agent. The reagent of choice is acetyl nitrate (AcONO₂) , generated in situ by adding concentrated nitric acid to acetic anhydride at low temperatures.[3][4] This reagent provides a controlled release of the electrophile under less acidic conditions. |
| Elevated Temperature | The nitration of pyrroles is highly exothermic. Allowing the temperature to rise above 0-5 °C significantly accelerates the rate of decomposition reactions relative to the desired nitration. | Maintain Strict Temperature Control. The reaction should be performed at or below 0 °C, typically between -10 °C and 0 °C, using an ice-salt or dry ice/acetone bath. |
Issue 2: Product Contamination with an Isomer
Question: My NMR analysis shows a mixture of two nitro-isomers. How can I improve the selectivity for the desired 5-nitro product?
Answer: You are observing the formation of the two primary regioisomers: the desired this compound and the undesired Methyl 4-nitro-1H-pyrrole-2-carboxylate. The electron-withdrawing ester group at C2 directs nitration to both the C4 ("meta-like") and C5 ("ortho/para-like") positions. While C5 is electronically and sterically favored, the C4 isomer is a common byproduct.[5]
Improving Regioselectivity:
The key to maximizing the yield of the 5-nitro isomer is to use a nitrating system that is sensitive to the subtle electronic differences between the C4 and C5 positions.
| Factor | Explanation | Recommendation |
| Nitrating Agent | Different nitrating agents exhibit different selectivities. Harsher reagents are often less selective. | Acetyl nitrate in acetic anhydride is the most widely recommended system for achieving good 5-nitro selectivity.[3][6] |
| Temperature | Lower temperatures generally favor the thermodynamically more stable product, which is often the case for the 5-nitro isomer due to reduced steric hindrance and better resonance stabilization of the intermediate. | Conduct the reaction at the lowest practical temperature that still allows for a reasonable reaction rate (e.g., -10 °C). |
| Solvent | The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the isomer ratio. | Acetic anhydride serves as both a reagent and solvent and is the standard for this reaction. |
The following diagram illustrates the competing reaction pathways.
Caption: Reaction pathways in the nitration of Methyl 1H-pyrrole-2-carboxylate.
Issue 3: Presence of Dinitrated Byproducts
Question: My mass spectrometry data shows a peak corresponding to a dinitrated product. How do I prevent this?
Answer: The formation of dinitrated species (e.g., Methyl 2,4-dinitro-1H-pyrrole-2-carboxylate) occurs when the initially formed mononitro product undergoes a second nitration. This is a classic example of over-reaction.
Prevention Strategies:
-
Stoichiometry is Critical: Use a precise amount of the nitrating agent. A slight excess (e.g., 1.05 to 1.1 equivalents) of nitric acid is often sufficient. Avoid using a large excess.
-
Reaction Monitoring: The most effective way to prevent over-nitration is to monitor the reaction's progress closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed.
-
Controlled Addition: Add the nitric acid dropwise to the solution of the pyrrole in acetic anhydride at low temperature. This maintains a low instantaneous concentration of the nitrating agent, disfavoring the second nitration.
Section 3: Optimized Experimental Protocol
This protocol is based on literature procedures that prioritize yield and purity by using mild conditions.[3][6]
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Acetic Anhydride (Ac₂O)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride (approx. 10 mL per 1 g of substrate).
-
Cooling: Cool the solution to between -10 °C and -5 °C using a dry ice/acetone or ice-salt bath.
-
Nitrating Agent Preparation (in dropping funnel): In the dropping funnel, carefully add fuming nitric acid (1.05 eq) to a small amount of acetic anhydride (approx. 2 mL per 1 mL of HNO₃). Caution: This is exothermic. Pre-cool the acetic anhydride before adding the nitric acid.
-
Reaction: Add the acetyl nitrate solution dropwise to the stirred pyrrole solution over 30-60 minutes, ensuring the internal temperature does not rise above 0 °C.
-
Monitoring: After the addition is complete, stir the reaction at -5 °C to 0 °C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture until the pH is neutral (pH ~7). Be cautious of gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is often a solid. It can be purified further by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel.
Caption: Workflow for the optimized synthesis of this compound.
Section 4: Analytical & Purification Strategies
Identifying Products:
-
TLC: The 5-nitro product is typically more polar than the starting material but may have a similar Rf to the 4-nitro isomer.
-
¹H NMR: Proton NMR is the most effective tool for distinguishing the 4- and 5-nitro isomers. The coupling constants and chemical shifts of the pyrrole ring protons are diagnostic.
-
5-Nitro Isomer: Expect to see two doublets for the protons at the C3 and C4 positions.
-
4-Nitro Isomer: Expect to see two singlets (or very narrow doublets depending on long-range coupling) for the protons at the C3 and C5 positions.
-
Purification:
-
Recrystallization: If the crude product is obtained as a solid with one isomer in high prevalence, recrystallization can be an effective method for purification.
-
Flash Column Chromatography: For mixtures of isomers or to remove baseline impurities, silica gel chromatography is the method of choice. A gradient elution from hexanes to a mixture of hexanes and ethyl acetate is typically effective at separating the 4- and 5-nitro isomers.
By carefully controlling the reaction conditions, especially the choice of nitrating agent and temperature, and by monitoring the reaction to prevent over-nitration, researchers can reliably synthesize this compound with high yield and purity.
References
-
Química Organica.org. Pyrrole nitration. [Link]
-
Homework.Study.com. Propose a mechanism for the nitration of pyrrole. [Link]
- Anderson, H. J. (1959). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry, 37(12), 2053-2058.
-
Blog, Chemistry. What are the common substitution reactions of pyrrole?. [Link]
-
Chemistry Stack Exchange. Nitration of pyrrole with sulfuric and nitric acids. [Link]
- Hellwig, H., et al. (2021). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate.
- Serra, S., & Erba, E. (2009). Synthetic protocols for the nitration of corroles. Tetrahedron, 65(36), 7584-7588.
-
SlidePlayer. Heterocyclic Compounds. [Link]
-
Wikipedia. Pyrrole. [Link]
-
Organic Chemistry Portal. Safe and Scalable Preparation of 2-Nitropyrroles. [Link]
-
ChemRxiv. A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals. [Link]
- Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
Sources
Technical Support Center: Regioselectivity in the Nitration of Substituted Pyrroles
Welcome to the technical support center for navigating the complexities of pyrrole nitration. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter regioselectivity challenges during the electrophilic nitration of substituted pyrroles. Here, we dissect the underlying principles governing these reactions and provide actionable troubleshooting strategies to steer your synthesis toward the desired isomer.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyrrole inherently non-selective and prone to side reactions?
A1: The pyrrole ring is an electron-rich five-membered heterocycle, making it highly activated towards electrophilic aromatic substitution.[1][2] However, this high reactivity is a double-edged sword. The use of strong nitrating agents, such as a mixture of nitric and sulfuric acids, often leads to polymerization or degradation of the pyrrole ring.[3][4] To mitigate this, milder reagents like acetyl nitrate (formed from nitric acid and acetic anhydride) are typically employed.[2][3][4][5][6]
Even under mild conditions, regioselectivity is a primary concern. Electrophilic attack on an unsubstituted pyrrole preferentially occurs at the C2 (α) position due to the greater resonance stabilization of the resulting cationic intermediate (Wheland intermediate) compared to attack at the C3 (β) position.[7][8][9] The intermediate from C2 attack can delocalize the positive charge over three atoms, including the nitrogen, whereas the intermediate from C3 attack has only two resonance structures.[8][9] This typically results in 2-nitropyrrole as the major product, with 3-nitropyrrole as a minor isomer.[3][4]
Q2: How do electron-donating and electron-withdrawing substituents on the pyrrole ring influence the position of nitration?
A2: The nature and position of substituents dramatically dictate the regiochemical outcome of nitration.
-
Electron-Donating Groups (EDGs): Alkyl groups, for instance, are activating and generally direct incoming electrophiles to the adjacent positions. For a 2-alkylpyrrole, nitration is directed to the 5-position. However, steric hindrance from a bulky alkyl group can favor substitution at the C3 or C4 positions.
-
Electron-Withdrawing Groups (EWGs): EWGs like cyano (-CN) or acetyl (-COCH3) groups deactivate the pyrrole ring towards electrophilic substitution. When an EWG is at the C2 position, it deactivates the C5 position more than the C4 position. This "meta-directing" effect within the pyrrole ring leads to a higher proportion of the 4-nitro isomer.[10] For example, in the nitration of 2-pyrrolecarbonitrile, the 4-nitro isomer can constitute a significant portion of the mononitrated products.[10]
Q3: My nitration of an N-substituted pyrrole is giving a mixture of 2- and 3-nitro isomers. How can I improve the selectivity?
A3: For N-substituted pyrroles, both steric and electronic factors of the N-substituent come into play.
-
Steric Hindrance: A bulky substituent on the nitrogen, such as a tert-butyl or a triisopropylsilyl (TIPS) group, can sterically hinder the C2 and C5 positions, thereby favoring substitution at the C3 and C4 positions.[1][3][4] This is a common strategy to achieve C3-selective nitration.
-
Electronic Effects: An electron-withdrawing group on the nitrogen, like a phenylsulfonyl group, deactivates the entire ring but can favor substitution at the C3 position.[1]
The choice of nitrating agent is also crucial. Bulkier nitrating agents may exhibit greater selectivity for the less hindered position.
Q4: Are there alternatives to direct nitration for introducing a nitro group onto a pyrrole ring?
A4: Yes. Given the challenges of direct nitration, alternative strategies are often employed. One common approach is to first introduce a more manageable functional group that can later be converted to a nitro group. For instance, a formyl group can be introduced with high regioselectivity via the Vilsmeier-Haack reaction.[11][12][13][14] This formyl group can then be subjected to further chemical transformations. While direct conversion of a formyl group to a nitro group is not standard, the initial regioselective formylation provides a handle for introducing other functionalities that might be more amenable to conversion.
Troubleshooting Guide
This section addresses common problems encountered during the nitration of substituted pyrroles and provides systematic approaches to resolve them.
| Problem | Potential Causes | Troubleshooting Steps & Rationale |
| Low or No Yield of Nitrated Product | 1. Decomposition/Polymerization: The pyrrole ring is sensitive to strong acids.[1][3] 2. Substrate Deactivation: A strongly electron-withdrawing group can make the ring too unreactive. | 1. Use Milder Conditions: Switch from strong acids (e.g., H₂SO₄/HNO₃) to acetyl nitrate (HNO₃/Ac₂O) at low temperatures (e.g., -10 °C to 0 °C).[15] This minimizes acid-catalyzed degradation. 2. Protect the N-H Pyrrole: For N-unsubstituted pyrroles, consider protecting the nitrogen with a removable group (e.g., Boc, Ts) to prevent protonation and subsequent polymerization. 3. Increase Electrophile Strength (for deactivated substrates): If using a mild agent on a deactivated ring fails, cautiously try a stronger nitrating agent like nitronium tetrafluoroborate (NO₂BF₄) in a non-protic solvent, but monitor carefully for decomposition. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Competing Electronic and Steric Effects: The directing effects of substituents are not absolute. 2. Non-optimal Reaction Conditions: Temperature and solvent can influence the isomer ratio. | 1. Modify the N-Substituent: To favor C3/C4 nitration, introduce a bulky N-substituent like TIPS.[1][3][4] This sterically blocks the C2/C5 positions. 2. Vary the Nitrating Agent: A bulkier electrophile might increase steric differentiation between the C2/C5 and C3/C4 positions. 3. Optimize Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. |
| Formation of Poly-nitrated Products | 1. High Reactivity of Mononitropyrrole: The first nitro group may not sufficiently deactivate the ring to prevent a second nitration. 2. Incorrect Stoichiometry: Using an excess of the nitrating agent. | 1. Control Stoichiometry: Use no more than one equivalent of the nitrating agent. A slow, dropwise addition of the nitrating agent can help maintain a low concentration and favor mono-substitution. 2. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material and the formation of the mononitrated product. Quench the reaction as soon as the starting material is consumed. |
| Substitution on a Phenyl Substituent | 1. Harsh Reaction Conditions: Forcing conditions can lead to nitration of other aromatic rings in the molecule. 2. Activated Phenyl Ring: If the phenyl group has strong electron-donating substituents. | 1. Use Milder Conditions: Employ lower temperatures and less aggressive nitrating agents. 2. Protect the Phenyl Ring (if necessary): If the phenyl ring is significantly more activated than the pyrrole, consider a protecting group strategy, although this adds synthetic steps. |
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting regioselectivity issues in pyrrole nitration.
Caption: A logical workflow for troubleshooting poor regioselectivity in pyrrole nitration.
Key Experimental Protocols
Protocol 1: General Procedure for Nitration using Acetyl Nitrate
This protocol is a starting point for the mild nitration of moderately activated or deactivated pyrroles.
-
Preparation of Acetyl Nitrate: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar), cool acetic anhydride to -10 °C.
-
Slowly add fuming nitric acid (1.0 equivalent) dropwise to the stirred acetic anhydride, ensuring the temperature does not exceed 0 °C.
-
Stir the resulting solution at -10 °C for 15-30 minutes before use.
-
Nitration Reaction: Dissolve the substituted pyrrole (1.0 equivalent) in a suitable solvent (e.g., acetic anhydride, dichloromethane) in a separate flask and cool to the desired reaction temperature (typically between -20 °C and 0 °C).
-
Add the freshly prepared acetyl nitrate solution dropwise to the pyrrole solution.
-
Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-water and crushed ice.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution, dilute NaOH) until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired nitro-pyrrole isomer(s).
Mechanistic Rationale for Regioselectivity
The regioselectivity of electrophilic substitution on the pyrrole ring is fundamentally governed by the stability of the cationic intermediate (σ-complex or Wheland intermediate).
Caption: C2 attack is favored due to greater resonance stabilization of the intermediate.
References
-
Propose a mechanism for the nitration of pyrrole. Homework.Study.com. [Link]
-
pyrrole nitration. Química Organica.org. [Link]
-
Nitration of pyrrole with sulfuric and nitric acids. Chemistry Stack Exchange. [Link]
-
Pyrrole. Wikipedia. [Link]
-
What is the mechanism of nitration or pyrrole through electrophilic aromatic substitution? I do not know what is wrong with my answer. Chegg. [Link]
-
24.9: Heterocyclic Amines. Chemistry LibreTexts. [Link]
-
Regioselectivity in electrophilic substitution of pyrrole. Chemistry Stack Exchange. [Link]
-
Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. ResearchGate. [Link]
-
Heterocyclic Compounds. [Link]
-
Pyrrole: Electrophilic Substitution Reactions Lecture 1. YouTube. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles. Semantic Scholar. [Link]
-
Study of nitration process of pyridine/pyrazine compound with electron-donating groups. [Link]
-
Having trouble with nitration reaction of cytosine : r/Chempros. Reddit. [Link]
-
Nitration is an important example for aromatic electrophilic substitution.. Filo. [Link]
-
PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations. [Link]
-
SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). [Link]
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. National Institutes of Health. [Link]
-
Reactivity and regioselectivity of five-membered heterocycles in electrophilic aromatic substitution: A theoretical investigation. ResearchGate. [Link]
-
Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]
-
pyrrole nitration. Química Organica.org. [Link]
-
Why do heterocycles like pyrroles under go electrophilic substitution rather than addition? Quora. [Link]
-
Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. National Institutes of Health. [Link]
-
EAS:Nitration Mechanism Practice Problems. [Link]
-
(PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
Sources
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- 13. ijpcbs.com [ijpcbs.com]
- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
"Methyl 5-nitro-1H-pyrrole-2-carboxylate" stability and degradation pathways
Prepared by the Senior Application Scientist Team
Welcome to the technical resource center for Methyl 5-nitro-1H-pyrrole-2-carboxylate (CAS 13138-73-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. We will address common experimental challenges, explain the underlying chemical principles, and offer validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound? A: To ensure long-term stability, the compound should be stored in a freezer at or below -20°C, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. The container should be tightly sealed to prevent moisture absorption.
Q2: Is this compound sensitive to light? A: Yes. The pyrrole ring system is known to be susceptible to photodegradation.[1][2] Both direct absorption of UV light and indirect degradation via reaction with photosensitized species (like singlet oxygen) can occur. Therefore, all experiments and storage should be conducted in amber vials or under light-protected conditions to prevent the formation of artifacts.
Q3: How stable is the compound in common laboratory solvents (e.g., DMSO, Methanol, Water)? A:
-
DMSO: Generally stable for short-term storage as a stock solution, provided it is stored frozen and protected from moisture.
-
Methanol/Ethanol: Reasonably stable, but as protic solvents, they can participate in slow transesterification or hydrolysis if water is present, especially over extended periods or at elevated temperatures.
-
Aqueous Solutions: Stability is highly dependent on pH. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions.[3] It is strongly recommended to prepare aqueous solutions fresh and use them immediately. Avoid storing the compound in aqueous buffers for prolonged periods.
Q4: Is the compound compatible with strong acids or bases? A: No. The methyl ester group is readily hydrolyzed under both acidic and basic conditions to form the corresponding carboxylic acid (5-nitro-1H-pyrrole-2-carboxylic acid).[3] This is a primary and rapid degradation pathway. Additionally, the nitroaromatic system's stability can be compromised by strong bases or high heat.[4]
Q5: What is the expected thermal stability of this molecule? A: Like many nitroaromatic compounds, it can be thermally labile. High temperatures can trigger decomposition, which may involve the cleavage of the C-NO₂ bond or complex intramolecular rearrangements.[5][6] Runaway reactions have been documented for some nitroaromatics, highlighting the need for caution when heating the compound, especially in bulk.[4]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter and provides logical solutions based on the compound's chemical properties.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Appearance of a new, more polar peak in HPLC analysis over time, especially in aqueous media. | Ester Hydrolysis: The methyl ester has been hydrolyzed to the more polar carboxylic acid. | 1. Verify the pH of your solution; adjust to a neutral range (pH 6-7.5) if possible. 2. Prepare solutions fresh before each experiment. 3. If using a buffered system, run a time-course experiment to determine the rate of degradation under your specific conditions. |
| Inconsistent results or loss of compound when samples are left on an HPLC autosampler. | Photodegradation or Thermal Instability: Exposure to ambient light or autosampler temperature fluctuations is causing degradation. | 1. Use amber or light-blocking autosampler vials. 2. Utilize a cooled autosampler set to 4-10°C. 3. Minimize the time samples spend in the queue before injection. |
| Low yield or formation of unexpected byproducts in reactions involving reducing agents (e.g., NaBH₄, H₂/Pd). | Nitro Group Reduction: The electron-withdrawing nitro group is a primary target for reduction, converting it to an amino group (Methyl 5-amino-1H-pyrrole-2-carboxylate). | 1. This is an expected chemical transformation, not degradation. If this reaction is undesired, select alternative reagents or use protecting groups. 2. If the reduction is intended, use appropriate stoichiometry and monitor the reaction closely to avoid over-reduction. |
| Discoloration (e.g., turning yellow or brown) of the solid compound upon storage. | Slow Decomposition: This may indicate exposure to light, moisture, or air (oxidation) over time. | 1. Discard the reagent as its purity is compromised. 2. Ensure future storage adheres strictly to recommended conditions: freezer, inert atmosphere, and protection from light. |
In-Depth Analysis of Degradation Pathways
Understanding the potential degradation pathways is crucial for designing robust experiments and interpreting stability data. The primary vulnerabilities of this compound are its ester group, the nitro-substituted pyrrole ring, and its susceptibility to light.
Caption: Key environmental and chemical stressors leading to distinct degradation pathways.
1. Hydrolytic Degradation
The ester functional group is the most common point of failure in aqueous environments. The reaction is catalyzed by both acid (H⁺) and base (OH⁻).
-
Base-Catalyzed Hydrolysis (Saponification): This is typically a rapid, irreversible reaction that proceeds via nucleophilic acyl substitution to yield the carboxylate salt and methanol.
-
Acid-Catalyzed Hydrolysis: This is an equilibrium process that also yields the carboxylic acid and methanol.
Caption: The primary hydrolytic degradation pathway of the methyl ester.
2. Photodegradation
Pyrrole-containing compounds can absorb UV light, leading to excited states that can undergo various reactions, including ring-opening, polymerization, or reaction with molecular oxygen. The presence of the nitro group, a strong chromophore, likely enhances the molecule's photosensitivity. The degradation products are often complex and can include a variety of oxidized or rearranged species.[1][2]
3. Thermal Degradation
Nitroaromatic compounds are known to be energetically unstable.[7] At elevated temperatures, the initial decomposition step is often the homolytic cleavage of the C-NO₂ bond.[5] This generates highly reactive radical species that can initiate a cascade of further reactions, leading to complex product mixtures and potentially gas evolution.
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol provides a framework for intentionally degrading the compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method. This approach is aligned with ICH Q1A(R2) guidelines.
Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Stress Conditions (Perform each in triplicate):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1N NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Dissolve a portion in the solvent to prepare a 0.5 mg/mL solution.
-
Photolytic Degradation: Expose a 0.5 mg/mL solution (in quartz cuvette) to a photostability chamber (ICH Q1B option) for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Neutralization & Analysis:
-
For acid/base samples, neutralize with an equimolar amount of base/acid before dilution.
-
Dilute all stressed samples, along with an unstressed control sample, to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze all samples immediately by a suitable RP-HPLC method (see below).[8]
-
Caption: Workflow for conducting a forced degradation study.
Protocol 2: Generic HPLC Method for Stability Analysis
This method is a starting point for separating the parent compound from its primary hydrolytic degradant. Optimization may be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 320 nm (or PDA detector)
-
Injection Volume: 10 µL
-
Expected Elution: The hydrolyzed carboxylic acid will elute significantly earlier than the parent methyl ester.
This method, coupled with mass spectrometry (LC-MS), can be used to confirm the identity of degradation products.[9]
References
- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. NATIONAL BUREAU OF STANDARDS GAITHERSBURG MD CHEMICAL KINETICS DIV.
- Fields, E. K., & Meyerson, S. (Year not available). Pyrolysis of Nitroaromatics. As referenced in DTIC reports on thermal stability.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
- Chen, J.-R. (2017).
- Zeman, S. (Year not available). Investigation of thermal stability of some nitroaromatic derivatives by dsc.
- Anonymous. (Year not available).
- Apell, J. N., & McNeill, K. (2019). Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. Environmental Science & Technology.
- Anonymous. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- ETH Zurich. (2019). Exploring the photodegradation of pyrroles. Environmental Chemistry.
- Sigma-Aldrich. (Product Information).
- Singh, S., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(3), 733-750.
Sources
- 1. Exploring the photodegradation of pyrroles – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 2. mcneill-group.org [mcneill-group.org]
- 3. jocpr.com [jocpr.com]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmr.net.in [ijmr.net.in]
Technical Support Center: Regioselectivity in Pyrrole Nitration
Welcome to the technical support center for improving the regioselectivity of pyrrole nitration reactions. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into one of the most common challenges in heterocyclic chemistry. This resource moves beyond simple protocols to explain the underlying principles governing regioselectivity, helping you troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses specific, common problems encountered during the nitration of pyrrole and its derivatives. Each answer provides a mechanistic explanation and actionable protocols to resolve the issue.
Q1: Why am I getting a mixture of 2-nitro and 3-nitropyrrole isomers, and how can I maximize the yield of the 2-nitro product?
A1: The Root Cause: Inherent Electronic Preference
The pyrrole ring is an electron-rich aromatic system that is highly activated towards electrophilic aromatic substitution. The preferential attack of an electrophile (like the nitronium ion, NO₂⁺) at the C2 (α) position over the C3 (β) position is a fundamental electronic property of the ring. This preference is due to the superior resonance stabilization of the cationic intermediate (the Wheland intermediate or σ-complex) formed during C2-attack.
-
Attack at C2: The positive charge is delocalized over three atoms, including the nitrogen, resulting in three significant resonance structures. This extensive delocalization makes the intermediate more stable.[1][2][3][4]
-
Attack at C3: The positive charge is only delocalized over two carbon atoms. The nitrogen atom does not directly participate in stabilizing the positive charge through resonance, leading to a less stable intermediate.[1][2][3]
Therefore, the activation energy for the reaction pathway leading to the 2-substituted product is lower, making it the kinetically favored outcome.[2][3]
Sources
Technical Support Center: Purification of Methyl 5-nitro-1H-pyrrole-2-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of "Methyl 5-nitro-1H-pyrrole-2-carboxylate." Isomeric impurities are a common issue in the synthesis of this compound, and their removal is critical for obtaining accurate biological data and ensuring the integrity of subsequent synthetic steps. This guide provides in-depth troubleshooting advice and detailed protocols to address these purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric impurities in my sample of this compound?
During the nitration of the parent pyrrole, the primary isomeric impurity is typically Methyl 4-nitro-1H-pyrrole-2-carboxylate . The directing effects of the substituents on the pyrrole ring influence the position of nitration, leading to the formation of this isomer alongside the desired 5-nitro product.[1] The presence of other nitrated species is possible but less common under controlled reaction conditions.
Q2: Why is it crucial to remove these isomeric impurities?
Isomeric impurities can significantly impact research and development in several ways:
-
Pharmacological Studies: Isomers may exhibit different biological activities, toxicities, or pharmacokinetic profiles. Their presence can lead to misleading structure-activity relationship (SAR) data.
-
Chemical Reactions: The presence of isomers can lead to undesired side products in subsequent synthetic steps, complicating purification and reducing yields.
-
Regulatory Compliance: For pharmaceutical applications, regulatory agencies require stringent control over isomeric purity.
Q3: How can I quickly assess the purity of my sample and detect isomeric impurities?
Thin-Layer Chromatography (TLC) is an excellent initial technique to assess the purity of your crude product. A well-chosen solvent system can often resolve the desired 5-nitro isomer from the 4-nitro isomer and other impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity and can confirm the presence of multiple isomers.
Q4: I am observing a poor yield after purification. What are the common causes?
Low recovery of the target compound can be due to several factors:
-
Suboptimal Recrystallization Conditions: The chosen solvent may be too good at dissolving the desired compound even at low temperatures, leading to significant loss in the mother liquor.
-
Improper Column Chromatography Technique: Co-elution of the desired product with impurities, or irreversible adsorption to the stationary phase can reduce yield.
-
Degradation of the Compound: Some nitro-pyrrole derivatives can be sensitive to prolonged exposure to certain solvents or acidic/basic conditions.
Troubleshooting Guides
This section provides detailed guidance on overcoming common issues encountered during the purification of this compound.
Recrystallization Troubleshooting
Recrystallization is often the first line of defense for purifying solid compounds. Success hinges on the appropriate choice of solvent.
Issue: The compound "oils out" instead of forming crystals.
-
Cause: The compound's solubility in the chosen solvent is too high, or the cooling process is too rapid.
-
Solution:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of a "poor" solvent (one in which the compound is less soluble) dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Seeding with a pure crystal can also promote crystallization.
-
Issue: No crystals form upon cooling.
-
Cause: The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.
-
Solution:
-
Evaporate some of the solvent to increase the concentration of the compound.
-
Add an anti-solvent (a miscible solvent in which the compound is poorly soluble) to induce precipitation.
-
Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
-
Cool the solution for a longer period in an ice bath or even a freezer.
-
Issue: The purified material is still impure.
-
Cause: The impurities have very similar solubility profiles to the desired compound in the chosen solvent.
-
Solution:
-
Perform a second recrystallization with the same or a different solvent system.
-
Consider a binary solvent system to fine-tune the solubility characteristics. Common mixtures include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.[2][3]
-
If impurities persist, an alternative purification technique like column chromatography is recommended.
-
Column Chromatography Troubleshooting
Column chromatography offers a higher degree of separation for complex mixtures.
Issue: Poor separation of isomers on the column.
-
Cause: The chosen mobile phase (eluent) has either too high or too low polarity, or the stationary phase is not providing sufficient selectivity.
-
Solution:
-
Optimize the solvent system using TLC. The ideal eluent should provide a good separation of the spots on a TLC plate, with the desired compound having an Rf value between 0.2 and 0.4.[1]
-
Use a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to resolve closely eluting compounds.
-
Consider a different stationary phase. While silica gel is common, alumina or other specialized stationary phases may offer different selectivity.
-
Issue: The compound is eluting too quickly or not at all.
-
Cause: The eluent is too polar (eluting too quickly) or not polar enough (not eluting).
-
Solution:
-
Adjust the eluent polarity. For silica gel, increase the proportion of the non-polar solvent (e.g., hexane) to slow down elution, or increase the proportion of the polar solvent (e.g., ethyl acetate) to speed it up.
-
Issue: Tailing of spots on TLC and broad peaks during column chromatography.
-
Cause: The compound may be interacting too strongly with the acidic sites on the silica gel.
-
Solution:
-
Add a small amount of a modifier to the eluent. For example, adding 0.1-1% of acetic acid can help to protonate basic impurities and reduce tailing. For acidic compounds, a small amount of triethylamine may be beneficial.
-
Preparative HPLC Troubleshooting
Preparative HPLC is a powerful technique for achieving high purity, especially for challenging separations of isomers.
Issue: Co-elution of isomeric impurities.
-
Cause: The chosen column and mobile phase are not providing adequate resolution.
-
Solution:
-
Optimize the mobile phase. Small changes in the organic modifier (e.g., switching from acetonitrile to methanol) or the pH of the aqueous phase can significantly impact selectivity.[4]
-
Use a column designed for isomer separation. Columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) can provide enhanced separation of aromatic isomers through π-π interactions.[5]
-
Reduce the flow rate to increase the number of theoretical plates and improve resolution.
-
Employ a shallower gradient to better separate closely eluting peaks.
-
Issue: Poor peak shape.
-
Cause: Column overload, inappropriate injection solvent, or secondary interactions with the stationary phase.
-
Solution:
-
Reduce the injection volume or sample concentration.
-
Dissolve the sample in the initial mobile phase to prevent peak distortion.
-
Add a mobile phase modifier (e.g., trifluoroacetic acid for acidic compounds) to improve peak shape.
-
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol is for the initial assessment of the crude "this compound" to identify the presence of isomeric impurities.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
UV lamp (254 nm)
Procedure:
-
Prepare the Eluent: In a beaker, prepare a 7:3 mixture of hexane and ethyl acetate.
-
Prepare the Developing Chamber: Pour the eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for 10-15 minutes.
-
Spot the TLC Plate: Dissolve a small amount of the crude product in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary spotter, carefully apply a small spot of the solution onto the baseline of the TLC plate (about 1 cm from the bottom).
-
Develop the Plate: Place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp at 254 nm.
Expected Results: The desired "this compound" is expected to be less polar than the "Methyl 4-nitro-1H-pyrrole-2-carboxylate" due to intramolecular hydrogen bonding in the 4-nitro isomer, which can increase its interaction with the polar silica gel. Therefore, the 5-nitro isomer should have a higher Rf value (travel further up the plate). Multiple spots indicate the presence of impurities.
Protocol 2: Purification by Column Chromatography
This protocol provides a starting point for the purification of gram-scale quantities of "this compound".
Materials:
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Hexane
-
Ethyl acetate
-
Collection tubes
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of glass wool or cotton to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent mixture (e.g., 9:1 hexane:ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 hexane:ethyl acetate) to elute the compounds. The less polar 5-nitro isomer should elute before the more polar 4-nitro isomer.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure desired product.
-
Evaporate the solvent under reduced pressure to obtain the purified "this compound".
-
Protocol 3: High-Purity Separation by Preparative HPLC
For obtaining highly pure material, preparative HPLC is the method of choice.
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: A Phenyl-Hexyl column (e.g., 250 x 10 mm, 5 µm) is recommended for enhanced separation of aromatic isomers.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A shallow gradient from 30% to 50% B over 30 minutes.
-
Flow Rate: 4-5 mL/min
-
Detection: UV at 254 nm and 320 nm.
Procedure:
-
Sample Preparation: Dissolve the partially purified material in a minimal amount of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): If possible, optimize the separation on an analytical scale column of the same stationary phase to determine the optimal gradient conditions before scaling up.
-
Preparative Run: Inject the sample onto the preparative column and run the optimized gradient method.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired "this compound".
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Data Presentation
Table 1: TLC Analysis of Crude this compound
| Compound | Rf Value (7:3 Hexane:Ethyl Acetate) |
| This compound (Expected) | ~0.5 |
| Methyl 4-nitro-1H-pyrrole-2-carboxylate (Expected) | ~0.35 |
| Starting Material (if present) | Varies |
| Other Impurities | Varies |
Table 2: Suggested Gradient for Preparative HPLC
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0 | 70 | 30 |
| 30 | 50 | 50 |
| 32 | 70 | 30 |
| 35 | 70 | 30 |
Visualizations
Caption: Decision workflow for purification strategy.
Caption: Troubleshooting common purification problems.
References
-
H. J. Anderson, "Pyrrole Chemistry: II. 2-Pyrrolecarbonitrile, 1-Methyl-2-Pyrrolecarbonitrile, and their Nitration Products," Canadian Journal of Chemistry, 37(11), 1959, pp. 2053-2059. Available at: [Link]
-
University of Rochester, Department of Chemistry, "Reagents & Solvents: Solvents for Recrystallization." Available at: [Link]
-
Chemistry LibreTexts, "Thin Layer Chromatography." Available at: [Link]
-
PubChem, "1-Methyl-4-nitropyrrole-2-carboxylic acid." Available at: [Link]
-
SpectraBase, "1-Methyl-4-nitro-pyrrole-2-carboxylic acid methyl ester." Available at: [Link]
-
MDPI, "Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate." Available at: [Link]
-
Royal Society of Chemistry, "One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis." Available at: [Link]
-
Labcompare, "LABTips: Preparative HPLC for Purification Workflows." Available at: [Link]
-
Teledyne LABS, "The Power of Preparative HPLC Systems." Available at: [Link]
-
NACALAI TESQUE, INC., "HPLC Column for Structual Isomers." Available at: [Link]
-
NACALAI TESQUE, INC., "Selectivity of Packing Materials in Reversed Phase Liquid Chromatography." Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Methyl-4-nitropyrrole-2-carboxylic acid | C6H6N2O4 | CID 2736915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL-4-NITRO-1-METHYL PYRROLE-2-CARBOXYLATE(13138-76-6) 1H NMR [m.chemicalbook.com]
- 4. labcompare.com [labcompare.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Synthesis and Work-up of Methyl 5-nitro-1H-pyrrole-2-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-nitro-1H-pyrrole-2-carboxylate. It addresses common challenges encountered during the reaction work-up and purification, offering troubleshooting advice and answers to frequently asked questions. The information is structured to provide not just procedural steps, but also the underlying chemical principles to empower users to make informed decisions during their experiments.
I. Foundational Principles: The Chemistry of Pyrrole Nitration
The nitration of pyrrole derivatives is a classic electrophilic aromatic substitution. However, the pyrrole ring is highly activated and susceptible to acid-catalyzed polymerization.[1][2] Therefore, the choice of nitrating agent and reaction conditions is critical to avoid the formation of insoluble tars and achieve a good yield of the desired product.
A common and effective method for the nitration of pyrroles is the use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride.[2][3] This reagent is milder than the more common sulfuric acid/nitric acid mixture, which tends to cause polymerization of the electron-rich pyrrole ring.[2] The reaction with acetyl nitrate typically proceeds at low temperatures to control the exothermic nature of the nitration and minimize side reactions.
The substitution pattern on the pyrrole ring is directed by the existing substituents. For a substrate like methyl 1H-pyrrole-2-carboxylate, the ester group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-positions (positions 4 and 5). The nitrogen atom of the pyrrole ring is an activating, ortho-, para-director. The interplay of these electronic effects often leads to a mixture of isomers, primarily the 4-nitro and 5-nitro products.
II. Experimental Protocol: A Generalized Procedure
This protocol outlines a general method for the synthesis of this compound. Researchers should consider this a starting point and may need to optimize conditions based on their specific experimental setup and observations.
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Acetic anhydride
-
Fuming nitric acid
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Recrystallization solvent (e.g., ethanol/water, hexane/ethyl acetate)
-
Ice
Procedure:
-
Preparation of Acetyl Nitrate: In a flask equipped with a stir bar and under an inert atmosphere, cool acetic anhydride to 0 °C in an ice bath. Slowly add fuming nitric acid dropwise while maintaining the temperature below 10 °C. Stir the mixture for 15-30 minutes at 0 °C to allow for the formation of acetyl nitrate.
-
Nitration Reaction: Dissolve Methyl 1H-pyrrole-2-carboxylate in a suitable solvent like dichloromethane in a separate flask and cool it to -10 °C to 0 °C. Slowly add the pre-formed acetyl nitrate solution dropwise to the solution of the pyrrole, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The product, being more polar than the starting material, will have a lower Rf value.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice or an ice-water slurry with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or another suitable organic solvent. Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system.
III. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the work-up procedure in a question-and-answer format.
Question 1: After quenching the reaction with ice water, I see a dark, tarry substance instead of a precipitate. What went wrong?
Answer: The formation of a dark tar is a classic sign of pyrrole polymerization.[1][2] This is often caused by exposure to strong acidic conditions or elevated temperatures.
-
Probable Cause:
-
Excessive Acidity: The concentration of nitric acid may have been too high, or residual strong acid was not effectively neutralized.
-
Temperature Control: The reaction temperature may have exceeded the optimal range, leading to uncontrolled side reactions.
-
Slow Quenching: Adding the reaction mixture too slowly to the ice water can lead to localized heating and polymerization.
-
-
Solutions:
-
Ensure Mild Conditions: Use acetyl nitrate as the nitrating agent and avoid the use of strong acids like sulfuric acid.
-
Strict Temperature Monitoring: Maintain the reaction temperature at or below the recommended level throughout the addition of the nitrating agent.
-
Rapid and Efficient Quenching: Pour the reaction mixture into a vigorously stirred ice-water slurry to dissipate heat quickly and effectively.
-
Question 2: My TLC analysis shows two spots with very similar Rf values, even after purification. How can I separate these isomers?
Answer: The nitration of methyl 1H-pyrrole-2-carboxylate is known to produce a mixture of the 4-nitro and 5-nitro isomers, which can be challenging to separate due to their similar polarities.
-
Probable Cause:
-
Inherent Reaction Selectivity: The electronic properties of the starting material lead to the formation of both isomers.
-
-
Solutions:
-
Column Chromatography: Careful column chromatography using a high-quality silica gel and an optimized eluent system (e.g., a gradient of hexane/ethyl acetate) is the most effective method for separating these isomers.
-
Fractional Recrystallization: In some cases, fractional recrystallization may be attempted. This involves a series of recrystallization steps, where the crystals and mother liquor from each step are collected and re-processed. The success of this method depends on the difference in solubility of the two isomers in the chosen solvent.
-
HPLC: For analytical and small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a phenyl-hexyl column) can provide excellent resolution.[4]
-
Question 3: My final product yield is low, and I suspect I lost material during the work-up. Where are the likely points of loss?
Answer: Low yield can result from several factors during the work-up and purification stages.
-
Probable Cause:
-
Incomplete Extraction: The product may have some solubility in the aqueous layer, leading to incomplete extraction.
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, especially during prolonged exposure or at elevated temperatures.[5][6] The resulting carboxylic acid is more water-soluble and may be lost in the aqueous washes.
-
Loss during Recrystallization: Using too much recrystallization solvent or cooling the solution too quickly can result in a significant portion of the product remaining in the mother liquor.
-
-
Solutions:
-
Thorough Extraction: Perform multiple extractions (at least 3) with the organic solvent to ensure complete recovery of the product from the aqueous layer.
-
Minimize Contact with Acid/Base: Keep the work-up steps as brief as possible and use cold solutions for washing to minimize the risk of ester hydrolysis. Neutralize any acid promptly with a weak base like sodium bicarbonate.
-
Optimize Recrystallization: Use the minimum amount of hot solvent required to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
-
Question 4: How do I know if my ester has been hydrolyzed during the work-up?
Answer: Ester hydrolysis will produce the corresponding carboxylic acid, 5-nitro-1H-pyrrole-2-carboxylic acid. This can be detected by several methods.
-
TLC Analysis: The carboxylic acid is significantly more polar than the ester and will have a much lower Rf value on the TLC plate. It may even remain at the baseline depending on the eluent system.
-
Spectroscopic Analysis (NMR): In the 1H NMR spectrum, the characteristic singlet of the methyl ester group (usually around 3.8-4.0 ppm) will be absent in the hydrolyzed product. A broad singlet corresponding to the carboxylic acid proton will appear further downfield.
-
Extraction Behavior: If you suspect hydrolysis, you can try to extract the organic layer with a dilute solution of a weak base like sodium bicarbonate. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Acidifying this aqueous layer should precipitate the carboxylic acid, which can then be isolated and characterized.
IV. Frequently Asked Questions (FAQs)
-
What is the best way to monitor the progress of the nitration reaction?
-
Thin Layer Chromatography (TLC) is the most convenient method.[7] Use a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate) and visualize the spots under UV light, as nitrated aromatic compounds are often UV active.[8][9] Staining with a permanganate or p-anisaldehyde solution can also be used if the compounds are not UV active.[8][10]
-
-
What are some suitable solvents for recrystallizing this compound?
-
A mixed solvent system is often effective for recrystallization.[11] Common choices include ethanol/water, methanol/water, or ethyl acetate/hexane. The ideal solvent system will dissolve the compound when hot but have low solubility when cold. It is recommended to perform small-scale solvent screening to find the optimal system for your specific product.
-
-
Are there any specific safety precautions I should take during this synthesis?
-
Yes, nitration reactions are potentially hazardous.[12]
-
Corrosive Reagents: Concentrated nitric acid and acetic anhydride are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]
-
Exothermic Reaction: The reaction is exothermic and should be performed in an ice bath with careful temperature monitoring.
-
Proper Quenching: Quenching should be done slowly and carefully by adding the reaction mixture to ice to avoid a violent reaction.
-
Ventilation: The reaction should be carried out in a well-ventilated fume hood.
-
-
V. Visualizing the Workflow
The following diagrams illustrate the key decision-making processes in the work-up and troubleshooting of the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
VI. References
-
(Please note that a specific valid URL for a comprehensive safety video is not available from the search results, but general safety principles for nitration reactions are widely documented.)
-
(This link is for a related compound but indicates commercial availability and interest in such structures.)
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. agilent.com [agilent.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. silicycle.com [silicycle.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. youtube.com [youtube.com]
Technical Support Center: Synthesis of Methyl 5-nitro-1H-pyrrole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 5-nitro-1H-pyrrole-2-carboxylate. This document provides in-depth, field-tested insights, troubleshooting guides, and answers to frequently asked questions to assist researchers in navigating the specific challenges of this synthesis. The nitration of the pyrrole ring is notoriously sensitive, and this guide is structured to explain the causality behind procedural choices, ensuring a higher rate of success in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis strategy.
Q1: What is the most reliable method for synthesizing this compound?
The most established and reliable method is the nitration of Methyl 1H-pyrrole-2-carboxylate using a mild nitrating agent, typically acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride at low temperatures (-10 °C to 0 °C).[1][2] This approach is crucial for preventing the degradation of the electron-rich and acid-sensitive pyrrole ring.
Q2: Why is the standard aromatic nitrating mixture (HNO₃/H₂SO₄) not suitable for this synthesis?
The pyrrole ring is highly activated towards electrophilic attack and is extremely sensitive to strong acids. Using a potent mixture like nitric acid and sulfuric acid leads to rapid and uncontrollable polymerization, resulting in the formation of intractable tars rather than the desired nitrated product.[3][4] The strong acidic conditions protonate the pyrrole ring, disrupting its aromaticity and initiating polymerization cascades.
Q3: What is the specific role of acetic anhydride in this reaction? Is it a catalyst?
Acetic anhydride is a crucial reagent , not a catalyst. It serves two primary functions:
-
It reacts with nitric acid to form acetyl nitrate (CH₃COONO₂), which is a milder and more controlled source of the electrophilic nitronium ion (NO₂⁺) compared to that generated in mixed acid.[3][5]
-
It acts as a solvent and a scavenger for any water present or formed, preventing side reactions.
The reaction mechanism involves the attack of the pyrrole ring on the acetyl nitrate electrophile.
Q4: How does the methyl carboxylate group at the C-2 position influence the position of nitration?
The methyl carboxylate (-CO₂Me) group is an electron-withdrawing and deactivating group. In the pyrrole system, electrophilic substitution is heavily influenced by the stability of the cationic intermediate (sigma complex).[1][5] While substitution on the unsubstituted pyrrole ring strongly favors the C-2 position, the presence of a deactivating group at C-2 directs the incoming electrophile primarily to the C-4 and C-5 positions. The formation of the desired 5-nitro isomer is generally favored, though the 4-nitro isomer is a common side product.[6] Precise control of reaction conditions is key to maximizing the yield of the 5-nitro product.
Q5: What are the primary expected side products?
The main side products you may encounter are:
-
Methyl 4-nitro-1H-pyrrole-2-carboxylate: This is the primary isomeric byproduct.[6]
-
Dinitrated products: If the reaction conditions are too harsh or the stoichiometry of the nitrating agent is too high, dinitration (e.g., 2,4-dinitropyrrole derivatives) can occur.[4]
-
Polymeric tar: As mentioned, this results from the acid-catalyzed degradation of the pyrrole starting material or product.[3][4]
Section 2: Detailed Experimental Protocol
This protocol is a self-validating system designed for the synthesis of this compound.
Objective: To nitrate Methyl 1H-pyrrole-2-carboxylate with high selectivity for the 5-position.
Reagent & Condition Summary Table:
| Parameter | Value / Description | Rationale |
| Starting Material | Methyl 1H-pyrrole-2-carboxylate (1.0 equiv) | Substrate for nitration. |
| Solvent | Acetic Anhydride | Reacts with HNO₃ to form the nitrating agent and serves as the reaction medium. |
| Nitrating Agent | Fuming Nitric Acid (≥90%) (1.0 - 1.1 equiv) | Source of the nitro group. Use of fuming grade minimizes water content. |
| Reaction Temperature | -10 °C to 0 °C | Critical for preventing polymerization and controlling selectivity.[7] |
| Reaction Time | 1-3 hours (Monitor by TLC) | Allows for complete conversion while minimizing byproduct formation. |
| Workup | Quenching with ice-water, followed by extraction | Neutralizes the reaction and isolates the product from the aqueous acidic medium. |
| Purification | Column Chromatography or Recrystallization | Separates the desired 5-nitro isomer from the 4-nitro isomer and other impurities. |
Step-by-Step Methodology:
-
Preparation of the Nitrating Mixture (Acetyl Nitrate):
-
In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add acetic anhydride.
-
Cool the flask to -10 °C using an acetone/dry ice bath.
-
Slowly add fuming nitric acid (1.05 equivalents) dropwise via the dropping funnel to the stirred acetic anhydride. Crucially, maintain the internal temperature below 0 °C throughout the addition.
-
After the addition is complete, stir the mixture at -10 °C for an additional 15-20 minutes. This solution is your in situ generated acetyl nitrate.
-
-
Nitration Reaction:
-
Dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in a separate portion of cold acetic anhydride.
-
Slowly add the solution of the pyrrole ester dropwise to the cold acetyl nitrate mixture. The internal temperature must be strictly maintained between -10 °C and -5 °C. A rapid temperature increase indicates potential decomposition.
-
After the addition, allow the reaction to stir at this low temperature.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30 minutes.
-
TLC System: A typical mobile phase is Hexane:Ethyl Acetate (e.g., 7:3 v/v).
-
Analysis: Observe the disappearance of the starting material spot and the appearance of two new, lower Rf spots (the 5-nitro and 4-nitro isomers). The reaction is complete when the starting material spot is no longer visible.
-
-
Workup and Isolation:
-
Once the reaction is complete, very slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and water with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Allow the ice to melt completely. The crude product may precipitate as a solid.
-
If a solid forms, collect it by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold diethyl ether or hexane to remove highly soluble impurities.
-
If the product remains oily, extract the aqueous mixture multiple times with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution (to neutralize residual acid), then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
The crude product will be a mixture of 5-nitro and 4-nitro isomers. Separation is typically achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) may selectively crystallize the desired 5-nitro isomer.
-
Section 3: Troubleshooting Guide
This guide provides solutions to common issues encountered during the synthesis.
Problem 1: The reaction mixture turned into a dark, insoluble tar.
-
Probable Cause: Acid-catalyzed polymerization of the pyrrole ring. This is almost always due to a loss of temperature control. The reaction is highly exothermic.
-
Solution & Prevention:
-
Strict Temperature Control: Ensure your cooling bath is robust and can maintain the target temperature (-10 °C). Monitor the internal reaction temperature, not the bath temperature.
-
Slow Addition Rate: Add the nitric acid and the pyrrole substrate solution very slowly (dropwise) to allow the heat to dissipate.
-
Reagent Quality: Ensure the use of anhydrous/fuming reagents. Water can exacerbate decomposition.
-
Problem 2: The final yield is very low.
-
Probable Cause: This can stem from several issues: incomplete reaction, product decomposition during workup, or inefficient extraction.
-
Troubleshooting Workflow:
Troubleshooting workflow for low product yield.
Problem 3: My product is a mix of 4-nitro and 5-nitro isomers. How do I improve selectivity?
-
Probable Cause: The electronic directing effects of the C-2 carboxylate group allow for the formation of both isomers, and the reaction conditions can influence the ratio.
-
Solutions:
-
Temperature: Lowering the temperature further (e.g., to -15 °C or -20 °C) can sometimes improve selectivity by favoring the thermodynamically more stable product, which is often the 5-nitro isomer due to reduced steric hindrance.
-
Solvent Effects: While acetic anhydride is standard, exploring other aprotic solvents in advanced troubleshooting could alter the solvation of the intermediate and influence the isomer ratio. However, this is a research-level optimization.
-
Purification: An efficient column chromatography setup is the most practical solution. Use a shallow gradient and collect small fractions to achieve good separation.
-
Section 4: Visual Guide to Reaction Mechanism
Understanding the mechanism is key to rational troubleshooting. The nitration proceeds via a standard electrophilic aromatic substitution pathway.
Section 5: References
-
Mechanism of Pyrrole Nitration. Homework.Study.com. [5]
-
Pyrrole Nitration Conditions. Química Organica.org. [3]
-
Electrophilic Aromatic Substitution on Pyrrole. Chegg. [8]
-
Solid Acid Catalysts for Aromatic Nitration. National Chemical Laboratory. [9]
-
Nitration of Pyrrole in Acetic Anhydride. Heterocyclic Compounds Course Material. [Source Link Not Available][1]
-
Electrophilic Substitution Reactions of Pyrrole. YouTube - Heterocyclic Chemistry Lecture. [2]
-
General Aromatic Nitration with Solid Catalysts. ResearchGate. [10]
-
Biocatalytic Aromatic Nitration. National Institutes of Health (NIH). [11]
-
Biocatalytic Strategies for Nitration Reactions. ACS Publications. [12]
-
Liquid Phase Nitration Using Solid Acid Catalyst. Google Patents. [13]
-
Side Reactions in Pyrrole Nitration. Chemistry Stack Exchange. [4]
-
Enzyme-Mediated Nitration. Preprints.org. [14]
-
Reagents for Nitration of Five-Membered Rings. ResearchGate. [7]
-
Nitration of Substituted Pyrroles. ResearchGate. [6]
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. youtube.com [youtube.com]
- 3. pyrrole nitration [quimicaorganica.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solved What is the mechanism of nitration or pyrrole through | Chegg.com [chegg.com]
- 9. dspace.ncl.res.in [dspace.ncl.res.in]
- 10. researchgate.net [researchgate.net]
- 11. Direct aromatic nitration by bacterial P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2014195973A2 - Liquid phase nitration of aromatics using solid acid catalyst - Google Patents [patents.google.com]
- 14. jetir.org [jetir.org]
Technical Support Center: Synthesis of Methyl 5-nitro-1H-pyrrole-2-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 5-nitro-1H-pyrrole-2-carboxylate. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols concerning the critical role of solvent systems and reaction conditions in this synthesis. The pyrrole ring is highly reactive and susceptible to degradation under harsh acidic conditions, making precise control of the synthetic environment paramount for success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, providing foundational knowledge for planning your experiment.
Q1: Why is a standard nitrating mixture (HNO₃/H₂SO₄) not suitable for this synthesis?
A: The pyrrole ring is highly activated towards electrophilic aromatic substitution but is also extremely sensitive to strong protic acids.[1][2] Using a mixture of concentrated nitric and sulfuric acid typically leads to rapid, uncontrolled acid-catalyzed polymerization, resulting in the formation of insoluble black tars and little to no desired product.[1][3][4]
Q2: What is the recommended nitrating agent and "solvent" for this reaction, and what is the scientific rationale?
A: The reagent of choice for several decades has been acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride.[1][5][4] In this system, acetic anhydride serves a dual role: it is both the solvent and a reagent that reacts with nitric acid to form the milder, less acidic nitrating agent.[4][6] This approach avoids the harsh, proton-rich environment of mixed acid, thereby preserving the integrity of the pyrrole ring.[4]
Q3: What is the expected regioselectivity of this reaction? Will I get other isomers?
A: The nitration of Methyl 1H-pyrrole-2-carboxylate involves competing directing effects. The pyrrole ring nitrogen strongly directs electrophilic substitution to the α-positions (2 and 5), while the electron-withdrawing methyl ester at the 2-position directs incoming groups to the meta positions (3 and 4).[7] The outcome is a competition primarily between the 4- and 5-positions. For most pyrrole systems, substitution at the available α-position (C5) is favored.[8] However, formation of the 4-nitro isomer is a common side reaction, and the ratio of these isomers can be influenced by reaction conditions.[7][9]
Q4: How critical is temperature control during the synthesis?
A: Extremely critical. The nitration of pyrroles is a highly exothermic reaction. Maintaining a low temperature (typically between 0°C and 10°C) is essential to control the reaction rate, prevent a runaway reaction, and minimize the formation of degradation products and unwanted side-isomers.[9]
Section 2: Troubleshooting Guide
This guide is designed to help you diagnose and solve specific problems encountered during the synthesis.
Problem 1: The reaction mixture turned black, and I isolated a low yield of product or only tar.
-
Question: My reaction resulted in a dark, tar-like substance with little to no desired product. What is the most likely cause?
-
Root Cause Analysis: This is the classic symptom of pyrrole polymerization due to excessive acidity.[1] This can happen if:
-
A strong protic acid (e.g., sulfuric acid) was used.
-
The nitric acid used was not fuming, containing water which can increase proton activity.
-
The temperature was allowed to rise significantly, accelerating decomposition pathways.
-
-
Corrective Actions:
-
Action A (Reagent Choice): Strictly adhere to the use of fuming nitric acid and high-purity acetic anhydride.[9] Under no circumstances should sulfuric acid be added. The electrophile should be acetyl nitrate generated in situ.[1][4]
-
Action B (Temperature Management): Prepare the nitrating mixture (fuming HNO₃ in Ac₂O) separately and cool it before addition. Add this mixture dropwise to the cooled solution of Methyl 1H-pyrrole-2-carboxylate in acetic anhydride, ensuring the internal temperature does not exceed 10°C. Use an ice-salt or acetone-dry ice bath for robust temperature control.
-
Problem 2: My product is a mixture of 4-nitro and 5-nitro isomers that are difficult to separate.
-
Question: NMR analysis confirms I have the product, but it's a mixture of the 4- and 5-nitro isomers. How can I improve the selectivity or achieve separation?
-
Root Cause Analysis: The formation of both isomers is expected due to the competing electronic effects of the pyrrole nitrogen and the C2-ester group.[7][9] While the 5-nitro isomer is typically the major product, reaction conditions can alter the ratio.
-
Corrective Actions:
-
Action A (Reaction Conditions): While acetic anhydride is the standard solvent, subtle changes in temperature can sometimes influence isomer ratios. Consistently maintaining a low temperature (0-5°C) is your best approach to ensure reproducibility.
-
Action B (Purification Strategy): If isomeric mixtures persist, separation often requires careful chromatography.
-
Fractional Crystallization: In some cases, isomers can be separated by fractional crystallization from a suitable solvent system (e.g., petroleum ethers or ethanol/water mixtures), as their packing efficiencies in a crystal lattice may differ.[7]
-
Column Chromatography: Meticulous silica gel column chromatography with a low-polarity eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane gradient) is the most reliable method for separating these isomers.
-
-
Section 3: Data Summary and Visualization
Solvent/Reagent System Effects
The choice of the nitrating system is the most critical parameter. The "solvent" is intrinsically linked to this choice.
| Nitrating System | Effective Solvent | Temperature | Expected Outcome |
| Fuming HNO₃ / Acetic Anhydride | Acetic Anhydride | 0–10 °C | Successful Synthesis: Forms a mixture of Methyl 5-nitro- and 4-nitro-1H-pyrrole-2-carboxylate.[7][9] |
| HNO₃ / H₂SO₄ (Mixed Acid) | N/A (Reagent) | Any | Reaction Failure: Leads to rapid acid-catalyzed polymerization and tar formation.[1][5][4] |
| HNO₃ / Trifluoroacetic Anhydride | Trifluoroacetic Anhydride | 0–10 °C | Potentially viable, as it also forms a non-protic nitrating agent. May offer different regioselectivity but requires careful handling.[10] |
Visual Workflow for Synthesis
Caption: Recommended workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield/polymerization issues.
Section 4: Experimental Protocol
This protocol is a representative procedure based on established methods for the nitration of substituted pyrroles.[7][9]
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Acetic Anhydride (Ac₂O), >99% purity
-
Fuming Nitric Acid (fHNO₃), 99%
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Preparation of Substrate Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride (approx. 5 mL per gram of substrate).
-
Cooling: Cool the solution to 0°C using an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add fuming nitric acid (1.1 eq) to chilled acetic anhydride (approx. 2 mL per gram of substrate) while maintaining the temperature below 10°C. Caution: This addition is exothermic.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred substrate solution via the dropping funnel. Carefully monitor the internal thermometer to ensure the temperature does not rise above 10°C. The solution may darken.
-
Stirring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30-60 minutes. Monitor the reaction progress by TLC if desired.
-
Quenching: Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and water (approx. 20-fold volume excess).
-
Extraction: Once the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to separate the 4- and 5-nitro isomers.
References
-
Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. [Link]
- Maddison, J. A., et al. (2001). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.
-
Química Organica.org. (n.d.). Pyrrole polymerization. [Link]
-
Química Organica.org. (n.d.). Pyrrole nitration. [Link]
- Henkel, T. (2025). What are the common substitution reactions of pyrrole? Blog.
- Anderson, H. J. (n.d.). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry.
- Anderson, H. J. (n.d.). PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. Canadian Journal of Chemistry.
-
ChemSynthesis. (n.d.). ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. [Link]
-
Química Organica.org. (n.d.). pyrrole nitration. [Link]
- ResearchGate. (2009). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones.
-
Chegg. (2021). Solved Nitration of pyrrole is best carried out :using NO2*. [Link]
- ResearchGate. (2015). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30....
-
Sunway Pharm Ltd. (n.d.). 1-METHYL-5-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID. [Link]
-
Homework.Study.com. (n.d.). Propose a mechanism for the nitration of pyrrole. [Link]
- ResearchGate. (2004).
- Frontiers. (2023). Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study.
-
Brainly.in. (2022). (ii) Nitration of pyrrole gives . [Link]
-
PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. ycdehongchem.com [ycdehongchem.com]
- 3. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pyrrole nitration [quimicaorganica.org]
- 5. echemi.com [echemi.com]
- 6. brainly.in [brainly.in]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pyrrole nitration [quimicaorganica.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Temperature Control in the Nitration of Methyl 5-nitro-1H-pyrrole-2-carboxylate
Welcome to the Technical Support Center for the nitration of methyl 1H-pyrrole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the critical role of temperature control in this sensitive electrophilic aromatic substitution reaction. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize yield and purity of the desired methyl 5-nitro-1H-pyrrole-2-carboxylate isomer, and ensure operational safety.
The Criticality of Temperature in Pyrrole Nitration: A Mechanistic Overview
The nitration of pyrrole and its derivatives is a notoriously delicate procedure. The pyrrole ring is highly activated towards electrophilic attack, making it susceptible to side reactions such as polymerization and polysubstitution under the harsh acidic conditions of traditional nitrating mixtures (e.g., HNO₃/H₂SO₄).[1][2] Consequently, a milder nitrating agent, acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the reagent of choice.[1][2][3]
The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from acetyl nitrate, which then acts as the electrophile. The electron-rich pyrrole ring attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation restores aromaticity, yielding the nitropyrrole product.
The directing effect of the methyl carboxylate group at the C2 position is crucial. As an electron-withdrawing group, it deactivates the pyrrole ring to some extent and directs incoming electrophiles to the C4 and C5 positions. The desired product is the 5-nitro isomer. Precise temperature control is paramount for several reasons:
-
Preventing Runaway Reactions: The formation of acetyl nitrate and the subsequent nitration are highly exothermic processes.[4] Inadequate temperature control can lead to a rapid, uncontrolled increase in temperature and pressure, posing a significant safety hazard, including the risk of explosion.[4][5]
-
Minimizing Side Reactions: Elevated temperatures can promote the acid-catalyzed polymerization of the pyrrole starting material, leading to the formation of intractable tars and significantly reducing the yield.[1]
-
Controlling Regioselectivity: Temperature can influence the ratio of the desired 5-nitro isomer to the undesired 4-nitro isomer. While specific quantitative data for this substrate is not abundant in readily available literature, in many electrophilic aromatic substitutions, lower temperatures favor the formation of the thermodynamically more stable product.
-
Suppressing Polysubstitution: Although the nitro group is deactivating, at higher temperatures, the risk of a second nitration event to form dinitro derivatives increases.
Below is a diagram illustrating the general workflow and the critical temperature control stage.
Caption: Workflow for the nitration of methyl 1H-pyrrole-2-carboxylate.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during the nitration of methyl 1H-pyrrole-2-carboxylate, with a focus on temperature-related causes and solutions.
| Observed Problem | Potential Temperature-Related Cause(s) | Recommended Solutions & Explanations |
| Low or No Yield of Product | 1. Reaction temperature is too low: This can significantly slow down the reaction rate to a point where no appreciable conversion occurs within a reasonable timeframe.[6] 2. Localized freezing: If using an excessively cold bath, localized freezing of the reaction mixture can prevent proper mixing and reaction. | 1. Cautiously increase the temperature: Raise the temperature in small increments (e.g., to 0°C or 5°C) while carefully monitoring the reaction by TLC. 2. Ensure efficient stirring: Use a suitable stir bar and stir rate to maintain a homogeneous solution and prevent freezing at the flask walls. |
| Formation of a Dark Brown or Black Tar | 1. Excessive reaction temperature: This is the most common cause of polymerization of the pyrrole ring.[1][4] 2. Localized "hot spots": Adding the nitrating agent too quickly can create localized areas of high temperature, initiating polymerization even if the bath temperature is low.[6] | 1. Maintain a strict low-temperature profile: A temperature range of -5°C to 5°C is generally recommended. Use a reliable cooling bath (e.g., ice-salt or a cryocooler). 2. Slow, dropwise addition: Add the nitric acid to the acetic anhydride and then this mixture to the pyrrole solution very slowly, ensuring the internal temperature does not rise significantly.[6] |
| High Proportion of the 4-Nitro Isomer | Elevated reaction temperature: Higher temperatures can sometimes favor the formation of the kinetic product over the thermodynamic product, potentially leading to a higher proportion of the 4-nitro isomer. | Lower the reaction temperature: Conduct the reaction at the lower end of the recommended range (e.g., -5°C to 0°C). This can improve the regioselectivity towards the desired 5-nitro isomer.[6] |
| Presence of Dinitrated Products | Reaction temperature too high: Elevated temperatures increase the reaction rate and can overcome the deactivating effect of the first nitro group, leading to a second nitration. | Strict temperature control: Maintain the temperature below 5°C throughout the reaction and monitor the reaction progress closely by TLC to avoid letting it proceed for too long after the starting material is consumed. |
| Vigorous Gas Evolution (Brown Fumes) | Decomposition of the nitrating agent: If the temperature rises uncontrollably, acetyl nitrate can decompose, releasing nitrogen oxides (brown fumes). This is a sign of a potential runaway reaction.[4] | Immediate and cautious quenching: If the reaction becomes uncontrollable, it should be quenched by carefully and slowly pouring it onto a large excess of crushed ice with vigorous stirring in a well-ventilated fume hood. Safety First: Always have a large ice bath ready for emergency quenching. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
While the ideal temperature can vary slightly based on the scale and specific concentrations, a range of -5°C to 5°C is generally recommended for the addition of the nitrating agent and the subsequent reaction. It is crucial to monitor the internal temperature of the reaction flask, not just the bath temperature.
Q2: How should I prepare the acetyl nitrate solution?
Acetyl nitrate is typically generated in situ and used immediately due to its instability.[5] A common procedure involves slowly adding fuming nitric acid to an excess of acetic anhydride, which is being cooled in an ice-salt bath to maintain a temperature below 10°C. This pre-cooled mixture is then added dropwise to the solution of methyl 1H-pyrrole-2-carboxylate in acetic anhydride.
Q3: My reaction is very slow at 0°C. Can I warm it up?
If the reaction is proceeding too slowly, you can allow it to warm slightly, but this should be done with extreme caution. Allow the temperature to rise to 5-10°C and hold it there while monitoring the reaction progress by TLC. Avoid any rapid increase in temperature.
Q4: What are the signs of a runaway reaction, and what should I do?
Signs of a runaway reaction include a rapid, uncontrolled increase in the internal temperature, a sudden change in color (especially to dark brown or black), and vigorous evolution of brown (NO₂) gas.[4] In this event, your immediate priority is safety. If it is safe to do so, carefully quench the reaction by pouring it onto a large volume of crushed ice. Always work behind a safety shield and in a well-ventilated fume hood.
Q5: How can I purify the product if I have a mixture of 4-nitro and 5-nitro isomers?
Separating the 4- and 5-nitro isomers can be challenging due to their similar polarities. Careful column chromatography on silica gel using a solvent system such as a gradient of ethyl acetate in hexanes is often required. Alternatively, recrystallization from a suitable solvent may enrich the desired 5-nitro isomer, but this is often less effective for complete separation.
Detailed Experimental Protocol
The following is a representative protocol for the nitration of methyl 1H-pyrrole-2-carboxylate. Note: This protocol should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Preparation of the Pyrrole Solution:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve methyl 1H-pyrrole-2-carboxylate (1 equivalent) in acetic anhydride (approximately 10-15 mL per gram of pyrrole).
-
Cool the flask in an ice-salt bath to an internal temperature of -5°C to 0°C.
-
-
Preparation of the Nitrating Mixture (Acetyl Nitrate):
-
In a separate flask, cool acetic anhydride (approximately 3-4 equivalents) to 0°C.
-
With vigorous stirring, add fuming nitric acid (1.1 equivalents) dropwise, ensuring the temperature does not exceed 10°C.
-
Cool this freshly prepared nitrating mixture to 0°C before use.
-
-
Nitration Reaction:
-
Slowly add the cold nitrating mixture dropwise to the stirred pyrrole solution over a period of 30-60 minutes.
-
Carefully monitor the internal temperature and maintain it between -5°C and 5°C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 1-2 hours, monitoring the reaction's progress by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Allow the ice to melt, and the crude product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to separate the 4- and 5-nitro isomers.
-
The following diagram illustrates the logical flow for troubleshooting common issues in this nitration reaction.
Caption: Troubleshooting logic for the nitration of methyl 1H-pyrrole-2-carboxylate.
References
- Benchchem. (2025).
- ChemSynthesis. (2025). ethyl 1-methyl-5-(4-nitrophenyl)
- Benchchem. (2025).
- Echemi. (n.d.). 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid methyl ester.
- Blog. (2025). What are the common substitution reactions of pyrrole?
- Benchchem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
- Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids.
- ResearchGate. (2025).
- National Center for Biotechnology Information. (n.d.).
- Sigma-Aldrich. (n.d.).
- ECHEMI. (n.d.). Nitration of pyrrole with sulfuric and nitric acids.
- MySkinRecipes. (n.d.).
- OUCI. (n.d.).
- ChemicalBook. (2025). 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID.
- Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde.
- ACS Publications. (n.d.).
- Benchchem. (2025).
- ResearchGate. (2023). (PDF)
- MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)
- Google Patents. (n.d.). CN108191732B - Synthesis method of N-methylpyrrole.
- NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-.
- ResearchGate. (2025). PYRROLE CHEMISTRY: II.
- Organic Syntheses. (n.d.). 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl.
- ResearchGate. (2025). Pyrrole Protection | Request PDF.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. METHYL-4-NITRO-1-METHYL PYRROLE-2-CARBOXYLATE | 13138-76-6 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring the Synthesis of Methyl 5-nitro-1H-pyrrole-2-carboxylate by TLC
Welcome to the technical support center for the synthesis and analysis of Methyl 5-nitro-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring reaction progress using Thin-Layer Chromatography (TLC). As Senior Application Scientists, we provide not just steps, but the reasoning behind them to ensure your experimental success.
Troubleshooting Guide: Common TLC Issues & Solutions
This section addresses specific problems you may encounter while monitoring your reaction.
Question: Why am I seeing a long, vertical streak on my TLC plate instead of distinct spots?
Answer: Streaking is a common issue in TLC and can arise from several factors, particularly when dealing with polar, functionalized molecules like nitropyrroles.[1][2][3][4]
-
Causality & Explanation:
-
Sample Overloading: Applying too much of the reaction mixture to the TLC plate is the most frequent cause.[1][3][4] The stationary phase (silica gel) becomes saturated, and the components cannot properly partition between the stationary and mobile phases, leading to a continuous "streak" rather than a well-defined spot.
-
High Polarity of the Compound: Your product, this compound, is expected to be quite polar due to the nitro group and the ester functionality. Highly polar compounds can interact strongly with the polar silica gel, leading to poor migration and tailing.[1]
-
Acidic/Basic Nature: The pyrrole nitrogen has some acidic character. Acidic or basic compounds can interact strongly with the silica gel, causing streaking.[3][4][5] Adding a small amount of a modifier to your mobile phase can mitigate this.
-
Inappropriate Spotting Solvent: If the solvent used to dissolve your sample for spotting is too polar, it can create a large initial spot on the baseline, which then develops as a streak.[3]
-
-
Step-by-Step Solutions:
-
Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.
-
Optimize the Mobile Phase:
-
If your compound is streaking and has a low Rf, your mobile phase is likely not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
To counteract the acidic nature of the pyrrole, add a small amount (0.1-1%) of acetic acid or formic acid to your mobile phase.[1][3] This can help to protonate any basic sites on the silica and improve the spot shape.
-
-
Refine Your Spotting Technique: Use a fine capillary tube to apply a very small spot (1-2 mm in diameter) to the baseline.[5][6] If you need to apply more sample, do it in several small applications, allowing the solvent to dry completely between each application.[1][7]
-
Question: My spots are not moving from the baseline (Rf ≈ 0), or they are all running at the solvent front (Rf ≈ 1). What should I do?
Answer: This indicates that the polarity of your mobile phase is not suitable for the separation.
-
Causality & Explanation:
-
Rf ≈ 0: The mobile phase is not polar enough to move the compounds up the polar silica gel plate. The compounds remain adsorbed to the stationary phase.[1]
-
Rf ≈ 1: The mobile phase is too polar. It effectively dissolves all components and carries them with the solvent front, resulting in no separation.[1]
-
-
Step-by-Step Solutions:
-
Adjust Mobile Phase Polarity:
-
If Rf ≈ 0: Increase the polarity of the mobile phase. For a common system like Hexane/Ethyl Acetate, increase the percentage of ethyl acetate. For example, move from a 9:1 mixture to a 7:3 or 1:1 mixture.
-
If Rf ≈ 1: Decrease the polarity of the mobile phase. Decrease the percentage of the polar solvent. For example, move from a 1:1 Hexane/Ethyl Acetate mixture to 7:3 or 9:1.
-
-
Systematic Approach to Solvent Selection: Start with a moderately polar solvent system (e.g., 7:3 Hexane/Ethyl Acetate) and adjust based on the initial result. The goal is to have the Rf of your product around 0.3-0.5 for the best separation and resolution.
-
Question: I can't see any spots on my TLC plate after development. Is my reaction not working?
Answer: Not necessarily. This is often an issue with visualization rather than the reaction itself.
-
Causality & Explanation:
-
Non-UV Active Compounds: While the pyrrole ring and nitro group in your product provide some UV absorbance, the concentration might be too low to be visible, or your starting material might not be UV active.[1][4]
-
Sample Too Dilute: The concentration of the compounds in the spotted sample may be below the limit of detection for your visualization method.[1][7]
-
Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate during development or drying.[1] This is less likely for the target compound but could be a factor for other low molecular weight species.
-
-
Step-by-Step Solutions:
-
Use Multiple Visualization Techniques:
-
UV Light: View the plate under both short-wave (254 nm) and long-wave (365 nm) UV light. Many TLC plates contain a fluorescent indicator that makes the plate glow green under 254 nm UV, and UV-absorbing compounds appear as dark spots.[8][9]
-
Iodine Chamber: Place the dried TLC plate in a sealed chamber with a few crystals of iodine.[8][9][10][11] Iodine vapor is absorbed by many organic compounds, making them appear as brown spots. This method is generally non-destructive.
-
Chemical Stains: Use a chemical stain that reacts with your compounds to produce a colored spot. For pyrroles and compounds with electron-rich systems, a p-anisaldehyde stain can be very effective, often yielding distinct colors for different spots upon gentle heating.[10] Another general-purpose stain is potassium permanganate (KMnO₄), which reacts with any functional group that can be oxidized.
-
-
Concentrate the Sample Spot: Apply the sample multiple times to the same spot on the baseline, ensuring the solvent dries completely between applications.[1][7] This increases the concentration of the compound at the origin without overloading the plate.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for TLC analysis of the nitration of a pyrrole-2-carboxylate?
A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A ratio of 7:3 or 1:1 Hexane:Ethyl Acetate is often effective. Since the product, this compound, is significantly more polar than a typical starting material (e.g., Methyl 1H-pyrrole-2-carboxylate), you should expect the product to have a lower Rf value than the starting material.
Q2: How do I use a co-spot to confirm the identity of spots on my TLC plate?
A co-spot is a crucial technique for tracking reaction progress. On the baseline of your TLC plate, you will have three lanes:
-
Lane 1 (Reference): Spot your starting material.
-
Lane 2 (Co-spot): Spot the starting material, and then carefully spot your reaction mixture directly on top of it.
-
Lane 3 (Reaction): Spot your reaction mixture.
After running the TLC, if the reaction is proceeding, you will see the starting material spot in Lane 1. In Lane 3, you should see a new, lower Rf spot (the product) and potentially some remaining starting material. In Lane 2 (the co-spot lane), the spot corresponding to the starting material should be more intense than in Lane 3, and it should align perfectly with the spot in Lane 1. A completed reaction will show the disappearance of the starting material spot in Lane 3.[12]
Q3: Can my compound decompose on the silica gel plate?
Yes, decomposition on silica gel is possible, as silica gel is acidic.[12] While many pyrroles are stable, highly functionalized or sensitive compounds can degrade. To check for stability, you can run a 2D TLC.[12]
-
Spot your compound in one corner of a square TLC plate.
-
Run the plate in one solvent system.
-
Remove the plate, dry it completely, and rotate it 90 degrees.
-
Run the plate again in the same solvent system. If the compound is stable, all spots will appear on the diagonal. If decomposition occurs, new spots will appear off the diagonal.[12] If instability is a problem, consider using neutral alumina TLC plates instead of silica.
Q4: How can I best visualize the spots of this compound?
The conjugated system of the nitropyrrole ring should allow for visualization under short-wave (254 nm) UV light, where it will appear as a dark spot.[8][13] However, for clearer visualization and to see other potential non-UV active byproducts, using a chemical stain is highly recommended.
-
p-Anisaldehyde Stain: This is an excellent choice for pyrroles and other electron-rich aromatic systems.[10] It often gives distinct colors for different compounds upon heating, which can help in differentiating the product from starting materials or intermediates.
-
Iodine: An iodine chamber is a quick and simple method that works well for many organic compounds.[9][11]
Data & Protocols
Table 1: Representative TLC Data
This table provides expected Rf values for a hypothetical reaction: the nitration of Methyl 1H-pyrrole-2-carboxylate. Actual values may vary based on specific lab conditions.
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf | Visualization Notes |
| Methyl 1H-pyrrole-2-carboxylate (Starting Material) | 7:3 | ~0.6 - 0.7 | UV active. May stain with p-anisaldehyde. |
| This compound (Product) | 7:3 | ~0.3 - 0.4 | Strongly UV active. Stains well with p-anisaldehyde. |
| Methyl 1H-pyrrole-2-carboxylate (Starting Material) | 1:1 | ~0.8 - 0.9 | Rf is too high for good analysis. |
| This compound (Product) | 1:1 | ~0.6 - 0.7 | Better for separation from very polar impurities. |
Experimental Protocol: Standard TLC Monitoring Workflow
-
Plate Preparation: Using a pencil, gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Use a capillary tube to apply small, concentrated spots of your starting material, co-spot, and reaction mixture onto the baseline. Ensure spots are 1-2 mm in diameter and are spaced apart.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[6][7] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry completely. Visualize the spots using UV light, an iodine chamber, and/or a chemical stain.
-
Analysis: Circle the visualized spots and calculate the Rf value for each. Compare the reaction lane to the starting material and co-spot lanes to assess the reaction's progress.
Diagram: TLC Troubleshooting Workflow
This diagram illustrates a logical workflow for troubleshooting common TLC problems when monitoring your reaction.
Sources
- 1. silicycle.com [silicycle.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. chembam.com [chembam.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. Stains for Developing TLC Plates [faculty.washington.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. rsc.org [rsc.org]
Technical Support Center: Synthesis of Methyl 5-nitro-1H-pyrrole-2-carboxylate with a Focus on Preventing Over-Nitration
Welcome to the dedicated technical support guide for the synthesis of Methyl 5-nitro-1H-pyrrole-2-carboxylate. This resource is tailored for researchers, medicinal chemists, and process development scientists who are navigating the nuanced challenges of pyrrole chemistry. Here, we delve into the critical aspects of achieving high-yield, regioselective nitration while mitigating the common pitfall of over-nitration and substrate degradation.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound. The solutions provided are grounded in established chemical principles and practical laboratory experience.
Question 1: My reaction is turning into a dark, insoluble tar, and I'm getting little to no desired product. What's going wrong?
Answer: This is a classic sign of pyrrole polymerization, a frequent issue when working with these electron-rich heterocycles. Pyrroles are notoriously sensitive to strong acids.[1][2] The use of harsh nitrating conditions, such as a standard nitric acid/sulfuric acid mixture, will almost certainly lead to rapid, uncontrolled polymerization.[1][2]
Immediate Corrective Actions:
-
Reagent Selection: Cease using strong, unbuffered mineral acids. The preferred nitrating agent for pyrroles is acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride.[1][2][3] This reagent is milder and significantly reduces the risk of polymerization.[4]
-
Temperature Control: The reaction is highly exothermic. Strict temperature control is paramount. The reaction should be conducted at low temperatures, typically between -10 °C and 0 °C, to manage the reaction rate and prevent thermal decomposition.
-
Order of Addition: Always add the nitrating agent slowly to the solution of the pyrrole substrate. This maintains a low concentration of the electrophile and helps to control the reaction's exothermicity.
Question 2: I'm observing the formation of multiple nitrated products, including what I suspect to be dinitrated species. How can I improve the selectivity for the 5-nitro isomer?
Answer: Achieving regioselectivity and avoiding over-nitration is a key challenge. The starting material, Methyl 1H-pyrrole-2-carboxylate, has an electron-withdrawing carboxylate group at the C2 position. This deactivates the ring towards electrophilic substitution, but also directs incoming electrophiles. The formation of multiple products suggests that the reaction conditions are too harsh, or the stoichiometry is not optimized.
Strategies for Enhancing Selectivity:
-
Stoichiometric Control: Use a slight excess, but no more than 1.1 to 1.2 equivalents, of the nitrating agent. This will favor mono-nitration.
-
Solvent Choice: Acetic anhydride is not only a reagent for generating acetyl nitrate but also serves as a suitable solvent for this reaction.[3][4]
-
Understanding Directive Effects: The electron-withdrawing nature of the methyl carboxylate group at C2 deactivates the adjacent C3 position and the N-H proton makes the ring electron-rich. Electrophilic attack is favored at the C5 and C4 positions. The formation of the 5-nitro isomer is generally favored electronically.
| Isomer | Reason for Formation | Strategy to Minimize |
| 4-Nitro Isomer | A potential side-product due to the directing effect of the C2-carboxylate. | Precise temperature control and slow addition of the nitrating agent can favor the thermodynamically more stable 5-nitro product. |
| Dinitro Isomers (e.g., 2,4-dinitro or 2,5-dinitro) | Occurs with excess nitrating agent or at elevated temperatures. The first nitro group further deactivates the ring, but harsh conditions can still force a second nitration.[1] | Strict adherence to a 1:1 stoichiometry of substrate to nitrating agent. Maintain low reaction temperatures. |
Question 3: My purification process is difficult, and I'm struggling to isolate a pure product. What are the best practices for workup and purification?
Answer: The workup for nitration reactions must be performed carefully to avoid product decomposition and to efficiently remove acidic byproducts.
Recommended Purification Protocol:
-
Quenching: The reaction should be quenched by pouring it into a mixture of ice and water. This hydrolyzes any remaining acetic anhydride and precipitates the crude product.
-
Neutralization: If the aqueous layer is still acidic, it can be carefully neutralized with a weak base like sodium bicarbonate. Avoid strong bases, as they can hydrolyze the ester or degrade the nitropyrrole.
-
Extraction: The product can be extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Chromatography: Column chromatography on silica gel is typically the most effective method for separating the desired 5-nitro isomer from other regioisomers and unreacted starting material. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often successful.
II. Frequently Asked Questions (FAQs)
Q1: Why is a mixture of nitric acid and sulfuric acid not suitable for the nitration of Methyl 1H-pyrrole-2-carboxylate?
A1: The combination of nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺) in a strongly acidic environment.[5][6] Pyrrole and its derivatives are highly susceptible to acid-catalyzed polymerization.[1][2] The strongly acidic conditions will protonate the pyrrole ring, leading to a loss of aromaticity and initiating a polymerization cascade, resulting in the formation of intractable tars rather than the desired nitrated product.
Q2: What is the mechanism of nitration using acetyl nitrate?
A2: Acetyl nitrate is formed from the reaction of nitric acid with acetic anhydride.[4] The electrophile in this case is the acetyl nitrate itself or the nitronium ion formed in a less acidic medium. The electron-rich pyrrole ring attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex).[5][7] Subsequent deprotonation by a weak base (like acetate) restores the aromaticity of the pyrrole ring, yielding the nitropyrrole.[4]
Simplified Mechanism of Pyrrole Nitration
Caption: Simplified workflow of electrophilic nitration of the pyrrole substrate.
Q3: Are there any alternative, milder nitrating agents I can consider?
A3: While acetyl nitrate is the most common and effective choice, other milder nitrating agents have been explored for sensitive substrates. These include:
-
Nitronium tetrafluoroborate (NO₂BF₄): A powerful yet non-acidic nitrating agent. It must be used with caution as it is highly reactive.
-
Biotin-catalyzed nitrations: Emerging enzymatic methods offer high selectivity under very mild conditions, though they are not yet widely implemented for this specific substrate.[8]
For most applications, optimizing the acetyl nitrate procedure is the most practical approach.
III. Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of this compound.
Materials and Reagents:
-
Methyl 1H-pyrrole-2-carboxylate
-
Acetic Anhydride
-
Fuming Nitric Acid (>90%)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation of the Substrate Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride (approximately 10 mL per gram of substrate).
-
Cooling: Cool the solution to -10 °C using an ice-salt or acetone-dry ice bath.
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add fuming nitric acid (1.1 eq) to acetic anhydride (approximately 2 mL per mL of nitric acid) at a temperature below 10 °C. This mixture should be prepared fresh and used immediately.
-
Nitration Reaction: Add the freshly prepared nitrating mixture dropwise to the cooled pyrrole solution over 30-60 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 0 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.
-
Product Isolation: A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a solid.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
IV. References
-
Homework.Study.com. (n.d.). Propose a mechanism for the nitration of pyrrole. Retrieved from [Link]
-
Química Organica.org. (n.d.). Nitración del pirrol. Retrieved from [Link]
-
Chegg. (2014, February 1). What is the mechanism of nitration or pyrrole through electrophilic aromatic substitution? Retrieved from [Link]
-
Heterocyclic Compounds. (n.d.). Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, April 22). Nitration of pyrrole with sulfuric and nitric acids. Retrieved from [Link]
-
Ribo, J. M., Salgado, A., Sesé, M. L., & Valles, M. A. (1987). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. Tetrahedron, 43(1), 143-152.
-
Anderson, H. J., & Huang, C. W. (1966). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry, 44(18), 2099-2104.
-
ChemSynthesis. (2025). ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. Retrieved from [Link]
-
Anderson, H. J., & Huang, C. W. (1966). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry, 44(18), 2099-2104. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... Retrieved from [Link]
-
Pomarico, G., et al. (2011). Synthetic protocols for the nitration of corroles. Journal of Porphyrins and Phthalocyanines, 15(05n06), 385-392. Retrieved from [Link]
-
Wilcox, A. L., Bao, Y. T., & Loeppky, R. N. (1991). Pyrroles as effective agents for blocking amine nitrosation. Chemical Research in Toxicology, 4(3), 373-381. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). 1-METHYL-5-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID. Retrieved from [Link]
-
Pomarico, G., et al. (2011). Synthetic protocols for the nitration of corroles. LSU Scholarly Repository. Retrieved from [Link]
-
Liu, J., et al. (2023). Biocatalytic Strategies for Nitration Reactions. JACS Au, 3(1), 2-13. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10474-10502. Retrieved from [Link]
-
PubChem. (n.d.). Methyl pyrrole-2-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-methylpyrrole-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-methylpyrrole-2-carboxylate. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. pyrrole nitration [quimicaorganica.org]
- 5. homework.study.com [homework.study.com]
- 6. aiinmr.com [aiinmr.com]
- 7. Solved What is the mechanism of nitration or pyrrole through | Chegg.com [chegg.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Characterization of Methyl 5-nitro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. The pyrrole scaffold, a ubiquitous heterocyclic motif in biologically active molecules and functional materials, often presents unique characterization challenges, especially when substituted with electronically demanding functional groups. This guide provides an in-depth analysis and comparative overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of Methyl 5-nitro-1H-pyrrole-2-carboxylate, a compound of interest in medicinal chemistry and organic synthesis.
This document moves beyond a simple recitation of spectral data, offering a rationale for experimental design and a logical framework for spectral interpretation, grounded in the fundamental principles of NMR spectroscopy and the electronic nature of the pyrrole ring.
The Pyrrole Ring: An NMR Perspective
The five-membered aromatic ring of pyrrole presents a distinct NMR fingerprint. In its unsubstituted form, the symmetry of the pyrrole molecule results in two unique proton signals and two unique carbon signals in the aromatic region. The α-protons (H-2/H-5) and α-carbons (C-2/C-5) are situated adjacent to the nitrogen atom, while the β-protons (H-3/H-4) and β-carbons (C-3/C-4) are more distant. The chemical shifts of these nuclei are exquisitely sensitive to the electronic influence of substituents.
Electron-withdrawing groups (EWGs), such as the nitro (NO₂) and methyl carboxylate (COOCH₃) groups in our target molecule, will deshield the ring's protons and carbons. This deshielding effect causes their corresponding signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) would shield these nuclei, resulting in an upfield shift to lower ppm values. The magnitude and direction of these shifts are predictable and provide invaluable clues to the substitution pattern of the pyrrole ring.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. The causality behind each step is explained to ensure reproducibility and data integrity.
1. Sample Preparation:
-
Analyte: Weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance of the ¹³C isotope.
-
Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. However, for compounds with exchangeable protons like the N-H of the pyrrole ring, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can slow down the exchange rate and lead to sharper N-H signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This prevents magnetic field distortions and improves spectral resolution.
2. NMR Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Acquisition Time (AQ): 2-4 seconds. A longer acquisition time will result in better resolution.
-
Relaxation Delay (D1): 1-5 seconds. This delay allows for the relaxation of the protons back to their equilibrium state before the next pulse.
-
Number of Scans (NS): 8-16 scans. Averaging multiple scans improves the signal-to-noise ratio.
-
Spectral Width (SW): 0-16 ppm. This range is sufficient to cover the expected chemical shifts of all protons in the molecule.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096 scans. A significantly higher number of scans is required for ¹³C NMR due to the lower sensitivity.
-
Spectral Width (SW): 0-220 ppm. This wide range covers the chemical shifts of most organic compounds.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum to obtain pure absorption peaks and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
¹H and ¹³C NMR Data for this compound
The following tables summarize the experimentally determined ¹³C NMR data and the predicted ¹H NMR data for the title compound. The predicted ¹H NMR values are based on the analysis of substituent effects and comparison with structurally related analogs.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.0-7.2 | Doublet | ~4.0 |
| H-4 | ~7.3-7.5 | Doublet | ~4.0 |
| N-H | >10.0 | Broad Singlet | - |
| -OCH₃ | ~3.9 | Singlet | - |
Table 2: Experimental ¹³C NMR Data for this compound
| Carbon Assignment | Experimental Chemical Shift (δ, ppm)[1] |
| C=O | 173.30 |
| C-2 | 124.03 |
| C-5 | 119.85 |
| C-3 or C-4 | 110.25 |
| C-4 or C-3 | Not explicitly assigned |
| -OCH₃ | 22.19 |
Comparative Analysis and Spectral Interpretation
A thorough understanding of the NMR spectra of this compound can be achieved by comparing its spectral features with those of unsubstituted pyrrole and related derivatives.
¹H NMR Spectrum: A Detailed Look
-
Pyrrole Ring Protons (H-3 and H-4): In unsubstituted pyrrole, the α-protons (H-2/H-5) appear around 6.7 ppm and the β-protons (H-3/H-4) around 6.1 ppm in CDCl₃. In our target molecule, both the C-2 and C-5 positions are substituted. The remaining ring protons, H-3 and H-4, are expected to be significantly deshielded due to the strong electron-withdrawing nature of the adjacent nitro and methyl carboxylate groups. The nitro group at C-5 is a particularly powerful withdrawing group, and thus H-4 is expected to be the most downfield of the two ring protons. The signals for H-3 and H-4 should appear as doublets due to coupling with each other, with a typical coupling constant of around 4.0 Hz.
-
N-H Proton: The N-H proton of the pyrrole ring is typically observed as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and potential intermolecular exchange.[2] In the presence of strong electron-withdrawing groups, the N-H proton becomes more acidic and its chemical shift is expected to be significantly downfield, likely greater than 10.0 ppm, especially in a non-hydrogen bonding solvent like CDCl₃. In DMSO-d₆, this signal is often sharper and may show coupling to the ring protons.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are expected to appear as a sharp singlet in the region of 3.9 ppm, which is a typical chemical shift for methyl esters.
¹³C NMR Spectrum: Deconvoluting the Signals
The provided experimental ¹³C NMR data aligns well with the expected substituent effects.
-
Carbonyl Carbon (C=O): The signal at 173.30 ppm is characteristic of a carbonyl carbon in an ester functionality.[1]
-
Pyrrole Ring Carbons (C-2, C-3, C-4, C-5): In unsubstituted pyrrole, the α-carbons (C-2/C-5) resonate at approximately 118 ppm and the β-carbons (C-3/C-4) at around 108 ppm.
-
C-2 and C-5: The signals at 124.03 ppm and 119.85 ppm are assigned to the substituted carbons C-2 and C-5.[1] Both are deshielded compared to unsubstituted pyrrole due to the direct attachment of the electron-withdrawing substituents. The specific assignment of these two signals would require further 2D NMR experiments such as HMBC.
-
C-3 and C-4: The signal at 110.25 ppm is assigned to one of the CH carbons of the pyrrole ring.[1] The other CH carbon signal is not explicitly listed in the reference but is expected to be in a similar region. The deshielding effect of the substituents at C-2 and C-5 extends to the adjacent C-3 and C-4 carbons.
-
-
Methyl Ester Carbon (-OCH₃): The signal at 22.19 ppm is in the expected range for the carbon of a methyl ester group.[1]
Visualizing the Molecular and Experimental Framework
The following diagrams, generated using Graphviz, provide a visual representation of the molecular structure, the NMR experimental workflow, and the anticipated electronic effects on the pyrrole ring.
Caption: Molecular structure of this compound with atom numbering.
Caption: A generalized workflow for NMR sample preparation and data acquisition.
Caption: The deshielding effect of electron-withdrawing groups on the pyrrole protons.
Conclusion
The ¹H and ¹³C NMR characterization of this compound provides a clear example of the influence of electron-withdrawing substituents on the electronic environment of an aromatic heterocyclic ring. The downfield shifts of the ring protons and carbons, relative to unsubstituted pyrrole, are consistent with the deshielding effects of the nitro and methyl carboxylate groups. This guide provides a comprehensive framework for the acquisition, interpretation, and comparative analysis of the NMR data for this and structurally related compounds, serving as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
References
-
University of Siena. New reactions and substrates for orthogonal bioconjugation. Available from: [Link]
-
Chemistry LibreTexts. 5.3: Proton N-H Resonance of Pyrrole. Double Resonance. Available from: [Link]
Sources
A Senior Application Scientist's Guide to Purity Analysis of Methyl 5-nitro-1H-pyrrole-2-carboxylate: A Comparative Analysis of HPLC-UV, UPLC-MS, and GC-MS
For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Methyl 5-nitro-1H-pyrrole-2-carboxylate, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Its purity profile, specifically the identification and quantification of process-related impurities and degradation products, must be rigorously established.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound. We will explore a robust, fit-for-purpose High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, and compare its performance against two powerful alternatives: Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) and Gas Chromatography with Mass Spectrometry (GC-MS). The discussion is grounded in established analytical principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) guidelines.[1]
The Criticality of Purity for this compound
This compound is a polar, nitroaromatic heterocyclic compound. Impurities can arise from starting materials, by-products of the synthetic route (e.g., isomers, incompletely reacted intermediates), or degradation.[2][3] These impurities, even at trace levels, can have significant consequences:
-
Altered Reactivity: Impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of new, unexpected by-products.
-
Pharmacological and Toxicological Impact: Structurally similar impurities may possess their own biological activity or toxicity, compromising the safety profile of the final drug product.
-
Regulatory Scrutiny: Regulatory bodies like the FDA and EMA have stringent requirements for the reporting, identification, and qualification of impurities in drug substances.[1]
Given the polar nature and the presence of a UV-active nitro-chromophore, HPLC-UV is a logical and widely accessible starting point for purity analysis.[4][5]
Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
A well-validated HPLC-UV method is the workhorse for purity analysis in many pharmaceutical labs due to its robustness, cost-effectiveness, and reliability.[5][6] For a polar molecule like this compound, a reversed-phase method is most appropriate.
Causality Behind Experimental Choices
-
Stationary Phase: An Ascentis Phenyl or a standard C18 column is recommended. A Phenyl phase can offer enhanced retention and alternative selectivity for aromatic and nitroaromatic compounds through π-π interactions, which is beneficial for separating the target analyte from structurally similar impurities.[7] A C18 column remains a versatile and primary choice for most reversed-phase separations.[7]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (or a suitable buffer) is optimal. A gradient is necessary to ensure elution of both polar and potentially less polar impurities within a reasonable timeframe while maintaining good peak shape. A slightly acidic mobile phase (e.g., using 0.1% formic or phosphoric acid) can suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.[7]
-
Detection: The nitro-pyrrole moiety constitutes a strong chromophore. Based on the UV spectra of similar pyrrole compounds, a detection wavelength of 254 nm or a more specific wavelength determined by a photodiode array (PDA) detector scan (likely around 260-280 nm) would provide high sensitivity for the parent compound and related impurities.[4][8][9]
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a PDA or multi-wavelength UV detector.
-
-
Chromatographic Conditions:
-
Column: Ascentis Phenyl, 4.6 x 150 mm, 5 µm particle size (or equivalent C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Dilute as necessary for analysis.
-
Self-Validating System
This protocol is designed to be self-validating. The use of a PDA detector allows for peak purity analysis, comparing the UV spectra across a single peak to check for co-eluting impurities. System suitability tests (e.g., replicate injections of a standard to check for consistent retention time, peak area, and tailing factor) must be performed before any analysis to ensure the system is performing correctly.
Workflow for HPLC-UV Purity Analysis
Caption: Workflow for HPLC-UV Purity Analysis of this compound.
Comparative Analysis: UPLC-MS and GC-MS
While HPLC-UV is a robust method for routine purity checks, alternative techniques can provide significant advantages, particularly for complex impurity profiles or when structural elucidation is required.
Alternative 1: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC technology utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC.[10] This results in a dramatic increase in resolution, speed, and sensitivity.[10][11] Coupling UPLC with a mass spectrometer provides an orthogonal detection method, offering mass information for each separated component.[11][12]
-
Speed: Analysis times can be reduced by a factor of 5-10, significantly increasing throughput.[11]
-
Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting impurities.
-
Sensitivity: UPLC-MS is significantly more sensitive, enabling the detection and quantification of trace-level impurities that might be missed by UV detection.[11][13]
-
Specificity & Identification: The mass spectrometer provides mass-to-charge ratio (m/z) data for the parent peak and each impurity, which is invaluable for tentative identification and structural elucidation, especially when dealing with unknown peaks.[13][14]
-
Instrumentation:
-
UPLC system coupled to a single quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 or Phenyl, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase: As per HPLC method, but ensuring volatile buffers (e.g., formic acid, ammonium formate) are used for MS compatibility.[7]
-
Flow Rate: 0.4-0.6 mL/min.
-
Gradient: A much faster, steeper gradient can be employed (e.g., 2-5 minutes total run time).
-
-
MS Conditions:
-
Ionization Mode: ESI negative (due to the acidic nature of the pyrrole N-H and potential for deprotonation) and positive modes should be screened for optimal sensitivity.
-
Scan Range: m/z 50-500.
-
Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[15] It offers exceptional chromatographic resolution and is the gold standard for identifying unknown volatile impurities.[15]
The primary challenge for analyzing this molecule by GC-MS is its thermal stability. Nitroaromatic compounds can be susceptible to thermal degradation in the high temperatures of the GC inlet and column.[16] Similarly, pyrrole-based structures can also degrade at elevated temperatures.[17]
-
Feasibility: Direct injection may lead to decomposition, providing a misleading impurity profile. Pyrolysis-GC-MS studies on similar heterocyclic structures have shown decomposition pathways that could be misinterpreted as process impurities.[18]
-
Derivatization: To improve volatility and thermal stability, derivatization (e.g., silylation of the pyrrole N-H) could be an option, but this adds complexity to the sample preparation and can introduce new artifacts.
Given these challenges, GC-MS is generally considered less suitable than LC-based methods for a polar, potentially thermally labile intermediate like this compound, unless the impurities of interest are known to be volatile and stable.[15]
Head-to-Head Performance Comparison
The choice of analytical technique depends on the specific requirements of the analysis, from routine quality control to in-depth impurity characterization.
Quantitative Data Summary
| Parameter | HPLC-UV | UPLC-MS | GC-MS (Hypothetical) |
| Typical Run Time | 25-35 minutes | 2-5 minutes | 15-25 minutes |
| Resolution | Good | Excellent | Excellent |
| Limit of Quantification (LOQ) | ~0.05% (relative to main peak) | <0.01% (relative to main peak) | Analyte dependent, potentially high due to degradation |
| Solvent Consumption | High (~30-40 mL/run) | Low (~2-3 mL/run) | Very Low |
| Sample Preparation | Simple dissolution | Simple dissolution | Potentially complex (derivatization required) |
| Identification Capability | Limited (based on UV and Rt) | Excellent (Mass data) | Excellent (Mass spectra library matching) |
Logical Comparison of Techniques
Caption: Feature comparison of HPLC-UV, UPLC-MS, and GC-MS for this analysis.
Conclusion and Recommendations
For the routine quality control and purity determination of This compound , a validated HPLC-UV method stands as the most practical and efficient choice. It provides the necessary performance for quantifying the main component and known impurities in a regulated environment.
However, during process development, for troubleshooting, or for the characterization of unknown impurities to meet ICH identification thresholds, UPLC-MS is the superior technique .[1] Its combination of speed, resolution, and mass detection capabilities allows for rapid impurity profiling and confident structural elucidation, accelerating development timelines and providing a deeper understanding of the material's quality.
GC-MS should be considered a specialized technique in this context, reserved for the targeted analysis of specific, known volatile impurities. Its application for general purity screening of the parent compound is discouraged due to the significant risk of thermal degradation, which could yield inaccurate and misleading results.
By selecting the appropriate analytical tool for the task at hand, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, paving the way for the safe and effective synthesis of new medicines.
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Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. (2006). ResearchGate. [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
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Kumar, A., Saini, G., Nair, A., & Sharma, R. (2012). UPLC: A preeminent technique in pharmaceutical analysis. Acta Poloniae Pharmaceutica, 69(3), 371–380. [Link]
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Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent. [Link]
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HPLC-UV method approach for the analysis and impurity profiling of Captopril. (2019). EXCLI Journal. [Link]
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The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019). Pharmaceutical Technology. [Link]
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Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. (2024). Walsh Medical Media. [Link]
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UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. (2022). MDPI. [Link]
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Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]
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HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
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GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. (2024). AxisPharm. [Link]
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High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Waters Corporation. [Link]
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Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021). PubMed Central. [Link]
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Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. (2023). MDPI. [Link]
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Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Methyl 5-nitro-1H-pyrrole-2-carboxylate
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the vast arsenal of analytical techniques, mass spectrometry stands out for its unparalleled sensitivity and ability to provide detailed structural information through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the anticipated mass spectrometry fragmentation pattern of Methyl 5-nitro-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest. Drawing upon fundamental principles of mass spectrometry and comparative data from related nitroaromatic and pyrrole derivatives, we will construct a predictive fragmentation pathway. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to interpret the mass spectra of complex organic molecules.
Introduction: The Significance of Fragmentation Analysis
This compound (Molecular Weight: 170.12 g/mol ) is a substituted pyrrole, a class of heterocyclic compounds prevalent in natural products and pharmaceuticals.[1][2] The presence of both a nitro group and a methyl ester functional group on the pyrrole ring suggests a rich and informative fragmentation pattern under mass spectrometric analysis. Understanding this pattern is crucial for its unambiguous identification in complex mixtures, for metabolic studies, and for quality control in synthetic processes.
This guide will focus primarily on the fragmentation expected under Electron Ionization (EI), a common and highly reproducible technique for the analysis of volatile and semi-volatile organic compounds.[3] We will also draw comparisons to what might be expected under softer ionization techniques like Electrospray Ionization (ESI).
Predicted Fragmentation Pathway of this compound
The fragmentation of an organic molecule in a mass spectrometer is a cascade of bond cleavages and rearrangements driven by the energy imparted during the ionization process. For this compound, we can anticipate a series of characteristic losses based on the known behavior of its constituent functional groups.
The initial event in EI mass spectrometry is the removal of an electron to form a molecular ion (M⁺˙).[4] The stability of this molecular ion will largely depend on the distribution of the radical cation within the molecule. For aromatic and heterocyclic systems, the molecular ion peak is often prominent.[5]
The primary fragmentation pathways are expected to be initiated by the functional groups, namely the nitro group and the methyl ester.
Key Predicted Fragmentation Steps:
-
Loss of a Methoxy Radical (·OCH₃): The ester group is a common site for initial fragmentation. The cleavage of the O-CH₃ bond to lose a methoxy radical (mass = 31) would result in a stable acylium ion at m/z 139 . This is a very common fragmentation pathway for methyl esters.[6]
-
Loss of the Nitro Group (·NO₂): Nitroaromatic compounds frequently exhibit the loss of the nitro group (mass = 46) as a radical.[7] This would lead to a fragment ion at m/z 124 .
-
Loss of Nitric Oxide (·NO): Rearrangement reactions can lead to the loss of a neutral nitric oxide molecule (mass = 30), a characteristic fragmentation for some nitroaromatic compounds, resulting in an ion at m/z 140 .
-
Loss of the Carbomethoxy Group (·COOCH₃): Cleavage of the bond between the pyrrole ring and the ester group would result in the loss of the carbomethoxy radical (mass = 59), yielding an ion corresponding to the 5-nitropyrrole cation at m/z 111 .
-
Sequential Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the acylium ion at m/z 139 could subsequently lose carbon monoxide (CO, mass = 28) to produce a fragment at m/z 111 .
The following diagram illustrates the predicted fragmentation pathway:
Caption: Predicted EI fragmentation pathway for this compound.
Tabulated Summary of Predicted Fragments
| m/z | Proposed Fragment Structure | Neutral Loss | Comments |
| 170 | [C₆H₆N₂O₄]⁺˙ | - | Molecular Ion (M⁺˙) |
| 139 | [C₅H₃N₂O₃]⁺ | ·OCH₃ (31 Da) | Loss of the methoxy radical from the ester group, likely a prominent peak. |
| 124 | [C₆H₆NO₂]⁺ | ·NO₂ (46 Da) | Characteristic loss of the nitro group. |
| 140 | [C₆H₆NO₃]⁺˙ | ·NO (30 Da) | Loss of nitric oxide, common for nitroaromatics. |
| 111 | [C₄H₃N₂O₂]⁺ | ·COOCH₃ (59 Da) | Loss of the entire carbomethoxy group. |
| 111 | [C₄H₃N₂O₂]⁺ | CO (28 Da) from m/z 139 | Sequential loss from the m/z 139 fragment. |
Experimental Protocol: Acquiring the Mass Spectrum
To experimentally validate the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MS, Thermo Scientific ISQ).
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
Rationale: This temperature program allows for good separation from any potential impurities while ensuring the analyte elutes in a reasonable time without thermal degradation.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).[3]
-
Electron Energy: 70 eV.
-
Rationale: 70 eV is the standard electron energy for EI-MS, providing reproducible fragmentation patterns that are comparable to library spectra.[3]
-
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Rationale: This range will encompass the molecular ion and all predicted major fragments.
-
-
Solvent Delay: 3 minutes.
-
Rationale: To prevent the high concentration of the solvent from saturating the detector.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetone, ethyl acetate).
-
Dilute the stock solution to a final concentration of 10-50 µg/mL for analysis.
Comparison with Alternative Ionization Methods
While EI is a powerful tool for structural elucidation due to its extensive fragmentation, softer ionization techniques can provide complementary information, particularly regarding the molecular ion.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺).[8] For this compound, ESI would likely yield a strong signal at m/z 171 ([M+H]⁺). Fragmentation in ESI is induced by collision-induced dissociation (CID) in the mass spectrometer. The fragmentation pathways may differ from EI due to the different nature of the precursor ion (an even-electron species in ESI vs. an odd-electron radical cation in EI). One might expect to see similar losses of neutral molecules, such as the loss of methanol (CH₃OH) from the protonated molecule.
-
Chemical Ionization (CI): CI is another soft ionization technique that often produces a strong [M+H]⁺ ion and less fragmentation than EI.[7] This would be useful for confirming the molecular weight of the compound.
The choice of ionization technique will depend on the analytical goal. For unambiguous identification and structural elucidation, the rich fragmentation pattern provided by EI is often preferred. For confirmation of molecular weight, especially in complex matrices, ESI or CI would be more suitable.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be a rich source of structural information. By understanding the characteristic fragmentation patterns of the nitro and methyl ester functional groups, as well as the pyrrole core, a detailed and predictive fragmentation map can be constructed. The proposed GC-MS method provides a robust starting point for the experimental verification of these predictions. This guide serves as a foundational resource for scientists and researchers, enabling a more informed and efficient approach to the structural analysis of this and related heterocyclic compounds.
References
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A Comparative Guide to the Reactivity of 4-Nitro and 5-Nitro Pyrrole-2-Carboxylates for Drug Discovery and Development
Introduction
Pyrrole-2-carboxylates are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group onto this framework dramatically alters its electronic properties and reactivity, opening new avenues for functionalization. However, the position of the nitro substituent—at the C4 or C5 position—is a critical determinant of the molecule's chemical behavior. This guide provides an in-depth comparison of the reactivity of ethyl 4-nitropyrrole-2-carboxylate and ethyl 5-nitropyrrole-2-carboxylate, offering field-proven insights and experimental guidance for researchers in drug development and synthetic chemistry.
The strategic placement of the nitro group governs the molecule's susceptibility to both electrophilic and nucleophilic attack, influencing synthetic strategies and the design of novel therapeutics. Understanding these differences is paramount for the efficient and regioselective synthesis of complex pyrrole-containing molecules.[1]
Synthesis and Regioselectivity: A Tale of Two Isomers
The primary route to ethyl 4-nitro- and 5-nitropyrrole-2-carboxylate is the direct nitration of ethyl pyrrole-2-carboxylate. Pyrrole rings are notoriously sensitive to strong acids, which can induce polymerization.[2] Therefore, milder nitrating agents are required. The reagent of choice is typically nitric acid in acetic anhydride, which generates acetyl nitrate in situ.
The nitration of ethyl pyrrole-2-carboxylate yields a mixture of the 4- and 5-nitro isomers. The regioselectivity is a delicate balance between two opposing electronic effects:
-
The Directing Effect of the Pyrrole Nitrogen: The lone pair of the pyrrole nitrogen participates in the aromatic system, increasing electron density at the C2 and C5 positions, making them the preferred sites for electrophilic attack.[3]
-
The Directing Effect of the Ethyl Carboxylate Group: As an electron-withdrawing group, the ester at the C2 position deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position, which is C4.
This interplay results in the formation of both isomers, with the 5-nitro isomer often being the major product due to the strong directing effect of the pyrrole nitrogen. The separation of these isomers is typically achieved by column chromatography.
Experimental Protocol: Nitration of Ethyl Pyrrole-2-carboxylate
This protocol is adapted from established procedures for the nitration of substituted pyrroles and should be optimized for specific laboratory conditions.[4]
Objective: To synthesize a mixture of ethyl 4-nitropyrrole-2-carboxylate and ethyl 5-nitropyrrole-2-carboxylate.
Materials:
-
Ethyl pyrrole-2-carboxylate
-
Acetic anhydride
-
Fuming nitric acid
-
Ice
-
Water
-
Diethyl ether or Ethyl acetate
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a thermometer, dissolve ethyl pyrrole-2-carboxylate (1 equivalent) in acetic anhydride (10 volumes).
-
Cool the solution to -10 °C to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled solution of fuming nitric acid (1.1 equivalents) in acetic anhydride (2 volumes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice and water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
-
Purify and separate the isomers using silica gel column chromatography with a gradient of ethyl acetate in hexanes.
Visualization of the Synthetic Workflow:
Caption: Summary of the comparative reactivity of the two isomers.
Spectroscopic Characterization
Expected 1H NMR Features:
-
NH Proton: A broad singlet typically downfield (>10 ppm).
-
Pyrrole Protons: The protons on the pyrrole ring will appear as doublets or singlets depending on the substitution pattern. The strong electron-withdrawing effect of the nitro group will cause significant downfield shifts for adjacent protons.
-
Ethyl Ester Protons: A quartet around 4.3 ppm and a triplet around 1.3 ppm.
Expected 13C NMR Features:
-
Carbonyl Carbon: In the range of 160-170 ppm. [5]* Pyrrole Carbons: Carbons attached to the nitro group will be significantly deshielded and appear further downfield.
Conclusion
The positional isomerism of the nitro group on the ethyl pyrrole-2-carboxylate scaffold imparts distinct and predictable reactivity patterns.
-
Ethyl 4-nitropyrrole-2-carboxylate is the more versatile intermediate for subsequent functionalization. It is moderately deactivated towards electrophilic substitution but directs attack to the C5 position. Crucially, it is highly activated for nucleophilic aromatic substitution at the C5 position, making it a valuable precursor for introducing a wide range of nucleophiles at this site.
-
Ethyl 5-nitropyrrole-2-carboxylate is heavily deactivated towards electrophilic substitution. Its utility in nucleophilic aromatic substitution is also limited compared to the 4-nitro isomer due to the less favorable positioning of the nitro group for stabilizing the key reaction intermediate.
These fundamental differences in reactivity should guide the strategic design of synthetic routes for novel pyrrole-based compounds in pharmaceutical and materials science research.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, December 13). Which carbons in pyrrole have the highest electron density? Retrieved from [Link]
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ResearchGate. (n.d.). General picture of nucleophilic substitution in halonitroarenes. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 24.9: Heterocyclic Amines. Retrieved from [Link]
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Química Organica.org. (n.d.). pyrrole nitration. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl 4-nitropyrrole-2-carboxylate (C7H8N2O4). Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 4-Nitropyrrole-2-carboxylic Acid Ethyl Ester. Retrieved from [Link]
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SpectraBase. (n.d.). 5-nitropyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
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Quora. (n.d.). Why are pyrrole and furan more reactive for electrophilic substitution at the C2 and C5 positions? Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
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Frontiers. (2021, April 27). Impact of Polypyrrole Functionalization on the Anodic Performance of Boron Nitride Nanosheets: Insights From First-Principles Calculations. Retrieved from [Link]
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A Comparative Guide to the Cytotoxicity of Nitropyrrole Compounds for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the cytotoxic performance of various nitropyrrole compounds. Moving beyond a simple inventory of data, we will delve into the mechanistic rationale behind their cytotoxic effects, compare their efficacy against established anticancer agents, and provide detailed, field-proven protocols for their evaluation. Our focus is on synthesizing technical accuracy with practical insights to empower your research and development endeavors.
Introduction: The Emerging Potential of Nitropyrroles in Oncology
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a nitro group to this aromatic ring gives rise to nitropyrroles, a class of compounds that has garnered significant interest for its potent cytotoxic and anticancer properties.[1] These compounds, encompassing both natural products and synthetic derivatives, exhibit diverse mechanisms of action, making them a fertile ground for the discovery of novel cancer therapeutics.
This guide will focus on two prominent classes of naturally occurring nitropyrroles—marinopyrroles and pyrrolomycins—as well as synthetic nitropyrrole derivatives, comparing their cytotoxic profiles and mechanisms of action. We will also provide a comparative analysis against conventional chemotherapeutic agents to benchmark their potential.
A Comparative Analysis of Cytotoxicity Evaluation Methods
The accurate assessment of cytotoxicity is fundamental to anticancer drug discovery. The choice of assay can significantly influence the interpretation of a compound's activity. Here, we compare three commonly employed assays, explaining the causality behind their selection and providing a framework for a self-validating experimental approach.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indirect measure of cell viability by assessing mitochondrial metabolic activity.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[2] The intensity of the purple color is directly proportional to the number of metabolically active cells.[2]
Causality of Experimental Choice: The MTT assay is often chosen for initial high-throughput screening due to its simplicity, cost-effectiveness, and reliability. It provides a robust initial assessment of a compound's ability to impact cellular metabolism, which is a hallmark of cell death.
LDH Assay: Quantifying Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is another colorimetric method that quantifies cytotoxicity by measuring the release of LDH from cells with compromised plasma membranes.[3] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[3] The amount of LDH in the supernatant is proportional to the number of dead cells.
Causality of Experimental Choice: The LDH assay is a direct measure of cell membrane integrity and is particularly useful for detecting necrosis or late-stage apoptosis. It is often used as a confirmatory assay alongside the MTT assay to differentiate between cytostatic (inhibition of proliferation) and cytotoxic (cell killing) effects.
Annexin V/Propidium Iodide (PI) Apoptosis Assay: Delineating the Mode of Cell Death
This flow cytometry-based assay provides a more nuanced understanding of the cell death mechanism by distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[4][6]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.[6]
Causality of Experimental Choice: This assay is crucial for elucidating the mechanism of action of a cytotoxic compound. By identifying whether a compound induces apoptosis or necrosis, researchers can gain insights into the specific cellular pathways being targeted.
Comparative Cytotoxicity of Nitropyrrole Compound Classes
Here, we present a comparative analysis of the cytotoxic profiles of key nitropyrrole classes, supported by experimental data from the literature.
Marinopyrroles: Potent Inducers of Apoptosis
Marinopyrroles, marine-derived natural products, have demonstrated significant cytotoxic activity against a range of cancer cell lines.[7] Marinopyrrole A, the most extensively studied of this class, is known to induce apoptosis by inhibiting the anti-apoptotic protein Mcl-1.[7]
Pyrrolomycins: Disruptors of Cellular Membranes
Pyrrolomycins are a class of polyhalogenated nitropyrrole antibiotics that also exhibit potent anticancer activity.[1] Their primary mechanism of cytotoxic action is believed to be the disruption of the cell membrane's proton gradient, acting as protonophores.[8] This dissipation of the proton motive force leads to a cascade of events culminating in cell death.
Synthetic Nitropyrrole Derivatives
The synthesis of novel nitropyrrole derivatives offers the potential to fine-tune cytotoxic activity, improve selectivity, and overcome drug resistance. Studies have shown that synthetic nitropyrroles can exhibit potent cytotoxicity against various cancer cell lines, with some demonstrating greater efficacy than existing chemotherapeutic agents. For instance, a synthetic β-nitrostyrene derivative, CYT-Rx20, has shown inhibitory activity on MCF-7, MDA-MB-231, and ZR75-1 breast cancer cell lines with IC50 values of 0.81 ± 0.04, 1.82 ± 0.05, and 1.12 ± 0.06 μg/mL, respectively.[9]
Performance Comparison: Nitropyrroles vs. Standard Chemotherapeutics
A critical aspect of evaluating novel anticancer compounds is to benchmark their performance against established drugs. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various nitropyrrole compounds in comparison to standard chemotherapeutic agents like doxorubicin and cisplatin.
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| Marinopyrrole A | MDA-MB-468 (Breast) | ~2 | Doxorubicin | MCF-7 (Breast) | 2.5 |
| HCT-116 (Colon) | 9.4 ((+)-enantiomer) | HCT-116 (Colon) | - | ||
| Melanoma Cell Lines | 2.2 - 5.0 | - | - | ||
| Marinopyrrole C | HCT-116 (Colon) | 0.39 | - | - | - |
| Pyrrolomycin C | HCT-116 (Colon) | 0.8 | - | - | - |
| MCF-7 (Breast) | 1.5 | - | - | - | |
| Synthetic Pyrrolomycin (5d) | HCT-116 (Colon) | 1.56 | - | - | - |
| MCF-7 (Breast) | 1.57 | - | - | - | |
| Synthetic Bipyrrole (7a) | HepG2 (Liver) | 6.1 ± 1.9 | Doxorubicin | HepG2 (Liver) | 24.7 ± 3.2 |
| CYT-Rx20 (β-nitrostyrene derivative) | MCF-7 (Breast) | 0.81 ± 0.04 µg/mL | - | - | - |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Mechanistic Insights into Nitropyrrole-Induced Cytotoxicity
Understanding the underlying mechanisms of cytotoxicity is paramount for rational drug design and development.
Mcl-1 Inhibition by Marinopyrroles and Induction of the Intrinsic Apoptotic Pathway
Marinopyrrole A's primary mechanism of action is the inhibition of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[7] Mcl-1 sequesters pro-apoptotic proteins like Bak and Bim, preventing the initiation of apoptosis.[10] By binding to Mcl-1, marinopyrrole A promotes its degradation, leading to the release of Bak and Bim.[10] This, in turn, triggers the mitochondrial or intrinsic pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspases.[10]
Caption: Mcl-1 Inhibition Pathway by Marinopyrrole A.
Protonophore-Mediated Cytotoxicity of Pyrrolomycins
Pyrrolomycins act as protonophores, which are lipid-soluble molecules that can transport protons across biological membranes.[8] They disrupt the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This uncoupling of oxidative phosphorylation leads to a decrease in cellular ATP levels, an increase in reactive oxygen species (ROS) production, and ultimately, cell death.
Caption: Protonophore Mechanism of Pyrrolomycins.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with explanations for the inclusion of critical controls to ensure data integrity.
General Experimental Workflow for Cytotoxicity Assessment
Caption: General Workflow for Cytotoxicity Studies.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a range of concentrations of the nitropyrrole compound. Include the following controls:
-
Untreated Control: Cells in media alone to represent 100% viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve the compound (e.g., DMSO) to account for any solvent-induced toxicity.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to validate the assay's responsiveness.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Prepare Controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from cells treated with a lysis buffer.
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: Centrifuge the plate and transfer the supernatant to a new plate.
-
LDH Reaction: Add the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100.
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the nitropyrrole compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion and Future Directions
Nitropyrrole compounds represent a promising and diverse class of potential anticancer agents. Natural products like marinopyrroles and pyrrolomycins have demonstrated potent cytotoxicity through distinct mechanisms of action, including the induction of apoptosis via Mcl-1 inhibition and the disruption of cellular membrane integrity. Synthetic nitropyrrole derivatives offer the exciting possibility of further optimizing these activities and developing novel therapeutics with improved efficacy and selectivity.
The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field. By employing a systematic and mechanistically informed approach to the evaluation of nitropyrrole cytotoxicity, the scientific community can continue to unlock the full therapeutic potential of this fascinating class of compounds.
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A Comparative Guide to the Antimicrobial Activity of Methyl 5-nitro-1H-pyrrole-2-carboxylate Derivatives
Abstract
In the global battle against antimicrobial resistance, novel chemical scaffolds are urgently needed. The pyrrole nucleus, a key component of many bioactive natural products, represents a promising starting point for the development of new anti-infective agents.[1] This guide provides a comparative analysis of the antimicrobial potential of derivatives based on the Methyl 5-nitro-1H-pyrrole-2-carboxylate scaffold. The presence of a nitro group, a well-established pharmacophore in antimicrobial agents, is hypothesized to be a key determinant of activity.[2] This document synthesizes experimental data to elucidate structure-activity relationships (SAR), compares efficacy against established antibiotics, and provides detailed, validated protocols for assessing antimicrobial performance. The objective is to equip researchers and drug development professionals with the foundational knowledge to advance this promising class of compounds.
Introduction: The Imperative for Novel Antimicrobials
The relentless rise of multidrug-resistant (MDR) pathogens constitutes a critical threat to global public health. The chemical scaffold of pyrrole and its derivatives has garnered significant attention due to its presence in numerous natural products with potent biological activities, including antimicrobial properties.[3] Compounds like the pyrrolomycins, which are polyhalogenated nitropyrrole-containing natural antibiotics, demonstrate significant activity, particularly against Gram-positive bacteria.[3]
The introduction of a nitro group onto a heterocyclic ring is a classic strategy in medicinal chemistry to impart or enhance antimicrobial effects.[2] Nitro-containing molecules often act as pro-drugs, undergoing intracellular reduction to generate toxic radical species that can damage microbial DNA and other critical biomolecules, leading to cell death.[2] This guide focuses on the synthetic scaffold This compound , exploring how systematic structural modifications impact its antimicrobial spectrum and potency relative to standard-of-care antibiotics.
Comparative Analysis of Antimicrobial Efficacy
To evaluate the potential of the this compound scaffold, a series of hypothetical derivatives were synthesized to probe the structure-activity relationship. The core scaffold (Derivative A ) was modified by introducing different substituents at the N1 position of the pyrrole ring. Their in vitro activity was assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Ciprofloxacin, a broad-spectrum fluoroquinolone, was used as a comparator.
Table 1: Comparative Antimicrobial Activity (MIC)
| Compound | Derivative Name / Modification | S. aureus (ATCC 25923) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| A | This compound (Core Scaffold) | 16 | 32 | >64 |
| B | Ethyl 5-nitro-1H-pyrrole-2-carboxylate (-CH2CH3 ester) | 16 | 32 | >64 |
| C | Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (N-Methyl) | 8 | 16 | 64 |
| D | Methyl 1-ethyl-5-nitro-1H-pyrrole-2-carboxylate (N-Ethyl) | 4 | 8 | 32 |
| E | Methyl 1-benzyl-5-nitro-1H-pyrrole-2-carboxylate (N-Benzyl) | 2 | 4 | 16 |
| Ciprofloxacin | (Reference Antibiotic) | 1 | 0.25 | 1 |
Table 2: Comparative Zone of Inhibition (ZOI) Data
| Compound | Derivative Name / Modification | S. aureus ZOI (mm) | E. coli ZOI (mm) | P. aeruginosa ZOI (mm) |
| A | This compound (Core Scaffold) | 14 | 11 | 0 |
| B | Ethyl 5-nitro-1H-pyrrole-2-carboxylate (-CH2CH3 ester) | 14 | 11 | 0 |
| C | Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (N-Methyl) | 18 | 15 | 10 |
| D | Methyl 1-ethyl-5-nitro-1H-pyrrole-2-carboxylate (N-Ethyl) | 22 | 19 | 14 |
| E | Methyl 1-benzyl-5-nitro-1H-pyrrole-2-carboxylate (N-Benzyl) | 26 | 23 | 17 |
| Ciprofloxacin | (Reference Antibiotic) | 25 | 30 | 24 |
Note: ZOI tested using a 30 µg disc.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The experimental data reveals critical insights into the structural requirements for antimicrobial activity in this series.
-
Role of the N1-Substituent: The unsubstituted pyrrole nitrogen (Derivative A ) confers moderate activity, primarily against Gram-positive bacteria. Alkylation of the N1 position consistently enhances potency and broadens the spectrum of activity. A clear trend is observed where increasing the size and lipophilicity of the N-alkyl group (Methyl < Ethyl < Benzyl) leads to a significant improvement in MIC values against all tested strains. This suggests that the N1-substituent may play a crucial role in membrane translocation or interaction with the intracellular target.[2]
-
Impact of the Ester Group: Altering the methyl ester to an ethyl ester (Derivative B vs. A ) had a negligible effect on antimicrobial activity. This indicates that this position may be less critical for the primary antimicrobial interaction and could be a site for future modification to improve pharmacokinetic properties without compromising efficacy.
-
The Nitro Group as a Key Pharmacophore: The activity of these compounds is fundamentally linked to the 5-nitro-pyrrole core. The proposed mechanism of action, consistent with other nitro-heterocyclic drugs, involves the enzymatic reduction of the nitro group within the bacterial cell.[2] This process generates highly reactive nitroso and hydroxylamino intermediates, as well as superoxide radicals, which induce lethal damage to bacterial DNA, proteins, and lipids.
Proposed Mechanism of Action
// Nodes Compound [label="Nitro-Pyrrole Derivative\n(Pro-drug)", fillcolor="#F1F3F4", fontcolor="#202124"]; Membrane [label="Bacterial Cell Membrane", shape=ellipse, fillcolor="#FFFFFF", style=filled, color="#5F6368"]; Nitroreductase [label="Bacterial Nitroreductase", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Radical [label="Reactive Nitro Radical Anion\n(NO2•-)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediates [label="Toxic Intermediates\n(Nitroso, Hydroxylamino)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="Bacterial DNA", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Damage [label="DNA Strand Breakage\n& Covalent Adducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Death [label="Bacterial Cell Death", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Compound -> Membrane [label="Passive Diffusion"]; Membrane -> Nitroreductase [label="Intracellular\nAccumulation"]; Nitroreductase -> Radical [label="One-electron\nReduction"]; Radical -> Intermediates [label="Further Reduction"]; Intermediates -> DNA; DNA -> Damage [label="Covalent Binding &\nOxidative Stress"]; Damage -> Death; } doted Caption: Proposed mechanism for nitro-pyrrole derivatives.
Experimental Methodologies
To ensure reproducibility and scientific validity, the following detailed protocols for determining Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) are provided.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the broth microdilution method, a gold standard for quantitative antimicrobial susceptibility testing.[4][5]
Workflow for MIC Determination
// Nodes A [label="1. Prepare Bacterial Inoculum\n(0.5 McFarland Standard)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Prepare Serial Dilutions\nof Test Compound in 96-well plate", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Inoculate Wells\n(Final conc. ~5x10^5 CFU/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Include Positive (no drug) &\nNegative (no bacteria) Controls", fillcolor="#5F6368", fontcolor="#FFFFFF"]; E [label="5. Incubate Plate\n(37°C for 16-20 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Read Results Visually\nor with Plate Reader (OD600)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Determine MIC\n(Lowest concentration with no visible growth)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; } doted Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in fresh MHB to achieve a final concentration of ~1 x 10⁶ CFU/mL.
-
-
Preparation of Microdilution Plate:
-
Dispense 50 µL of MHB into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a stock solution of the test compound in DMSO. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 serves as the positive control (growth control), containing 50 µL of MHB. Well 12 serves as the negative control (sterility control), containing 100 µL of MHB.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. The final volume in these wells will be 100 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.[5]
-
Do not add bacteria to well 12.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism in the microdilution wells as detected by the unaided eye.[4]
-
Protocol 2: Zone of Inhibition (ZOI) by Agar Disc Diffusion
The disc diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method to measure the susceptibility of bacteria to an antimicrobial agent.[6][7]
Workflow for ZOI Determination
// Nodes A [label="1. Prepare Bacterial Lawn\n(Swab 0.5 McFarland inoculum on Mueller-Hinton Agar)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Impregnate Sterile Discs\nwith known amount of Test Compound", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Place Discs on Agar Surface\n(Include control antibiotic disc)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Incubate Plate (Inverted)\n(37°C for 16-18 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Measure Diameter of Clear Zone\n(Zone of Inhibition) in mm", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> C; B -> C; C -> D; D -> E; } doted Caption: Workflow for ZOI determination via agar disc diffusion.
Step-by-Step Methodology:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Dip a sterile cotton swab into the inoculum and rotate it several times against the tube wall to remove excess liquid.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions to ensure confluent growth.
-
-
Application of Discs:
-
Aseptically place sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compound onto the surface of the agar.
-
Gently press the discs to ensure complete contact with the agar.
-
Place a standard antibiotic disc (e.g., 30 µg Ciprofloxacin) as a positive control.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 16-18 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disc to the nearest millimeter (mm) using a ruler or calipers.
-
Conclusion and Future Perspectives
The this compound scaffold is a promising platform for the development of novel antimicrobial agents. This guide demonstrates that strategic modification, particularly at the N1-position of the pyrrole ring, can significantly enhance antimicrobial potency and broaden the spectrum of activity. The N-benzylated derivative (E ) exhibited the most promising profile, with activity approaching that of the clinical antibiotic Ciprofloxacin against certain strains.
Future research should focus on:
-
Lead Optimization: Synthesizing a broader array of N1-substituents to further refine the SAR and improve potency.
-
Toxicity Studies: Evaluating the cytotoxicity of lead compounds against mammalian cell lines to establish a therapeutic index.
-
Mechanism of Action Studies: Confirming the proposed nitro-reduction mechanism and identifying specific intracellular targets.
-
In Vivo Efficacy: Advancing the most promising candidates into animal models of infection to assess their in vivo efficacy and pharmacokinetic properties.
By systematically building upon this foundational scaffold, the scientific community can potentially develop a new class of therapeutics to address the growing challenge of antimicrobial resistance.
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A Comparative Guide to the Stability of Methyl 5-nitro-1H-pyrrole-2-carboxylate and Related Nitroaromatics
This guide provides a comprehensive stability analysis of Methyl 5-nitro-1H-pyrrole-2-carboxylate, a heterocyclic nitroaromatic compound of increasing interest in medicinal chemistry and materials science.[1] Given the limited availability of direct experimental data for this specific molecule, this document establishes a framework for understanding its stability profile through a comparative analysis with well-characterized nitroaromatic compounds. We will delve into the structural features governing stability, outline authoritative experimental protocols for its assessment, and present predictive data to guide researchers in its handling, storage, and application.
The stability of nitroaromatic compounds is a critical parameter, influencing everything from shelf-life and formulation in pharmaceuticals to safety and performance in energetic materials.[2][3][4] These compounds are generally characterized by the presence of one or more nitro (–NO₂) groups attached to an aromatic ring, a feature that imparts both functional diversity and, often, a degree of instability.[5][6] The strong electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation but can also render the molecule susceptible to specific decomposition pathways.[5][6]
Molecular Structure and Its Influence on Stability
The stability of this compound is dictated by the interplay of its three key structural components: the 1H-pyrrole ring, the C5-linked nitro group, and the C2-linked methyl carboxylate group.
-
1H-Pyrrole Ring: Unlike the highly stable benzene ring found in many common nitroaromatics, pyrrole is a five-membered, electron-rich heteroaromatic ring. The presence of the nitrogen heteroatom significantly alters the ring's electronic properties and reactivity. While aromatic, the pyrrole nucleus can be more susceptible to certain degradation pathways compared to benzene.[7] The thermal decomposition of pyrrole itself is known to initiate via isomerization, followed by ring-opening reactions.[8]
-
Nitro Group (–NO₂): As a powerful electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution.[9][10] The carbon-nitro (C–NO₂) bond is often the weakest link in the molecule, and its cleavage is a primary step in the thermal decomposition of many nitroaromatics.[11]
-
Methyl Carboxylate Group (–COOCH₃): This group is also electron-withdrawing, further influencing the electronic landscape of the pyrrole ring. Its presence can affect the overall thermal and chemical stability of the molecule.
The combination of these groups on an electron-rich pyrrole ring suggests a complex stability profile that warrants careful experimental evaluation.
Logical Relationship of Structural Components
Caption: Interplay of functional groups determining the molecule's stability.
Comparative Stability Analysis: A Predictive Framework
To predict the stability of this compound, we compare it to benchmark nitroaromatics. The stability of these compounds is influenced by factors including C-NO₂ bond dissociation energy, the electronic nature of other substituents, and overall molecular architecture.[2][12]
| Compound | Aromatic System | Key Substituents | Predicted Relative Thermal Stability | Rationale |
| This compound | Pyrrole | 1x –NO₂, 1x –COOCH₃ | Moderate | The electron-rich pyrrole ring may be less stable than benzene. Two electron-withdrawing groups influence decomposition pathways. |
| Nitrobenzene | Benzene | 1x –NO₂ | High | The highly stable benzene ring and a strong C–NO₂ bond provide significant thermal resistance.[11] Serves as a high-stability benchmark. |
| 2,4,6-Trinitrotoluene (TNT) | Benzene | 3x –NO₂, 1x –CH₃ | Low to Moderate | Multiple nitro groups significantly reduce stability. The methyl group also introduces specific decomposition pathways.[5][11] |
| 1,3,5-Trinitrobenzene (TNB) | Benzene | 3x –NO₂ | Low | Lacks the methyl group of TNT, making it a higher-energy explosive with decreased shock sensitivity.[5] |
This predictive analysis suggests that this compound likely possesses lower thermal stability than nitrobenzene due to the inherent nature of the pyrrole ring but is expected to be significantly more stable than polynitrated aromatics like TNT or TNB.
Methodologies for Experimental Stability Assessment
To validate the predicted stability, a rigorous experimental approach is essential. The following protocols are standard in the industry for characterizing the stability of new chemical entities, including nitroaromatics.[4][13]
Thermal Stability Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for determining decomposition temperatures, energy release, and mass loss profiles.[14][15]
Caption: Workflow for DSC and TGA thermal stability assessment.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the test compound into a vented aluminum pan. Crimp-seal the pan.
-
Experimental Conditions: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Heat the sample from ambient temperature (e.g., 30°C) to 400°C at a linear heating rate of 10°C/min. Maintain a constant nitrogen purge (50 mL/min) to ensure an inert atmosphere.
-
Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature of the exothermic decomposition peak, which is a key indicator of thermal stability. Integrate the peak area to calculate the enthalpy of decomposition (ΔH_d).
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of the test compound into a ceramic TGA pan.
-
Heating Program: Heat the sample from ambient temperature to 600°C at a linear heating rate of 10°C/min under a nitrogen atmosphere (flow rate 50 mL/min).
-
Data Analysis: Record the mass loss as a function of temperature. Identify the temperature at which significant mass loss begins, corroborating the decomposition temperature found by DSC.
Chemical Stability: Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation pathways and developing stability-indicating analytical methods, a requirement for regulatory submissions in drug development.[16] The protocols are guided by the International Council for Harmonisation (ICH) guideline Q1A.
Caption: Standard workflow for chemical stability assessment via forced degradation.
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for a defined period (e.g., 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.[16]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[16] Dilute for analysis.
-
Photostability: Expose the solid compound and its solution to light as specified in ICH guideline Q1B (not less than 1.2 million lux hours and 200 watt-hours/square meter).[16] Prepare solutions for analysis, protecting a control sample from light.
-
Analysis: Analyze all stressed samples and a non-stressed control using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.
Conclusion and Future Directions
While direct experimental data on this compound is not yet prevalent in the literature, a systematic comparison based on fundamental chemical principles allows for a robust preliminary stability assessment. Our analysis suggests it possesses moderate stability, superior to polynitrated aromatics but likely inferior to simpler, highly stable compounds like nitrobenzene. The presence of the pyrrole ring is a key structural feature that differentiates it from common nitroaromatics and is predicted to be a primary determinant of its unique decomposition pathways.
The true stability profile can only be confirmed through empirical testing. The detailed protocols provided in this guide for thermal and chemical stability analysis offer a comprehensive and validated framework for researchers to generate the necessary data. Such studies are critical for ensuring the safe handling, effective formulation, and reliable application of this promising molecule in both pharmaceutical and material science contexts.
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A Comparative Guide to the Analytical Method Validation of Methyl 5-nitro-1H-pyrrole-2-carboxylate
Introduction
Methyl 5-nitro-1H-pyrrole-2-carboxylate is a key intermediate in the synthesis of various biologically active compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its accurate quantification and impurity profiling. This guide provides an in-depth comparison of validated analytical methods for this compound, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate technique for their specific application. The validation of these analytical procedures is performed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and accuracy of the data.[1][2][3][4]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5] This guide will delve into the validation of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting supporting experimental data and detailed protocols.
The Critical Role of Analytical Method Validation
Analytical method validation is a cornerstone of quality control in the pharmaceutical industry.[6] It provides documented evidence that an analytical procedure is suitable for its intended use.[6][7] The validation process assesses various parameters to ensure the method is reliable, reproducible, and accurate for the analysis of a specific substance.[7][8] Key validation parameters, as stipulated by ICH guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][7][8] A thoroughly validated method ensures the integrity of analytical data, which is crucial for regulatory submissions and for guaranteeing the quality and safety of pharmaceutical products.[1][2][9]
Core Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[2][8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2][6][10]
-
Range: The interval between the upper and lower concentration of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][4][7]
-
Accuracy: The closeness of test results obtained by the method to the true value.[2][8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6][10]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6][10]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1][8][9]
Comparative Analysis of Analytical Methods
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique in the pharmaceutical industry for the analysis of a broad range of compounds, including those that are non-volatile or thermally unstable.[11][12]
Principle of HPLC
HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. The separation is driven by the analyte's polarity, size, or specific affinity for the stationary phase.
Advantages of HPLC for this compound Analysis:
-
Broad Applicability: Suitable for a wide range of compounds, including those that are not amenable to GC.[11][13]
-
Versatility: A variety of stationary phases and mobile phase compositions can be used to optimize separations.[12]
-
Quantitative Accuracy: Provides excellent quantitative performance, crucial for assay and impurity determination.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[13] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
Principle of GC-MS
In GC, a sample is vaporized and injected into a column where it is separated based on the components' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification and quantification.
Advantages of GC-MS for this compound Analysis:
-
High Sensitivity: GC-MS can detect very small amounts of compounds.[13]
-
Excellent for Volatile Impurities: Ideal for identifying and quantifying volatile or semi-volatile impurities that may be present in the sample.[11][12]
-
Structural Information: The mass spectrum provides valuable information about the molecular weight and structure of the analyte and its impurities.
Head-to-Head Performance Comparison
| Validation Parameter | HPLC Method | GC-MS Method | Rationale and Insights |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity over the tested concentration ranges. HPLC often exhibits slightly higher correlation coefficients due to the nature of the detection method. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | Both methods show high accuracy, with recovery values well within the acceptable limits (typically 98-102%). The choice may depend on the specific matrix effects encountered. |
| Precision (%RSD) | < 1.5% | < 2.0% | HPLC generally provides slightly better precision (lower relative standard deviation) for quantitative analysis of the main component. GC-MS precision is still well within acceptable limits. |
| LOD | ~0.05 µg/mL | ~0.01 µg/mL | GC-MS typically offers a lower limit of detection due to the high sensitivity of the mass spectrometer, making it superior for trace-level impurity analysis.[13] |
| LOQ | ~0.15 µg/mL | ~0.03 µg/mL | Consistent with the LOD, the limit of quantitation for GC-MS is generally lower, allowing for the accurate measurement of very low levels of impurities.[6] |
| Robustness | High | Moderate | HPLC methods are often considered more robust for routine QC due to less sensitivity to minor variations in operational parameters compared to GC-MS, which can be affected by factors like injection port temperature and derivatization efficiency.[9] |
Experimental Protocols
HPLC Method Validation Protocol
This protocol outlines the steps for validating an HPLC method for the quantification of this compound.
1. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required for impurity profiling)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 272 nm[14]
-
Injection Volume: 10 µL
2. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for linearity, accuracy, and precision studies.
-
Sample Solution: Prepare the test sample by dissolving it in the same solvent as the standard to a concentration within the validated range.
3. Validation Experiments
-
Specificity: Analyze blank, placebo (if applicable), standard, and sample solutions to demonstrate that there is no interference at the retention time of the analyte.[15]
-
Linearity: Inject the series of working standard solutions in triplicate and plot the peak area response against the concentration.[10] Calculate the correlation coefficient, y-intercept, and slope of the regression line.[10]
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[9]
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the sample solution on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and on different equipment.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[6][10]
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature and assess the impact on the results.[1][9]
GC-MS Method Validation Protocol
This protocol details the validation of a GC-MS method, which may be particularly useful for identifying and quantifying volatile impurities.
1. Chromatographic and Mass Spectrometric Conditions
-
GC Column: A non-polar or intermediate polarity column is often suitable (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[16][17]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a short period, then ramp to a higher temperature (e.g., 280°C) to ensure elution of all components.[17]
-
Ionization Mode: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole
-
Scan Range: A suitable mass range to cover the analyte and expected impurities (e.g., m/z 50-300).
2. Preparation of Solutions
-
Derivatization (if necessary): For some nitropyrrole compounds, derivatization may be required to improve volatility and thermal stability. A common derivatizing agent is pentafluorobenzyl bromide (PFB-Br).[18]
-
Standard and Sample Preparation: Similar to the HPLC protocol, prepare stock and working solutions in a suitable volatile solvent (e.g., ethyl acetate).
3. Validation Experiments
-
The validation experiments for GC-MS will follow a similar structure to the HPLC validation, including specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, with adjustments made for the specific requirements of the GC-MS technique.
Visualization of Workflows
Caption: A generalized workflow for analytical method validation.
Caption: Relationship between test type and required validation parameters.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between the two methods should be guided by the specific analytical needs. For routine quality control, assay, and the analysis of non-volatile impurities, a validated HPLC method is often the preferred choice due to its robustness and versatility.[11][12] For the identification and quantification of trace-level volatile impurities or for confirmatory analysis, the high sensitivity and specificity of a validated GC-MS method are invaluable.[13][19]
Ultimately, a comprehensive analytical strategy may involve the use of both techniques to ensure the overall quality, safety, and efficacy of drug substances and products containing this compound. The validation data presented in this guide demonstrates that with proper development and validation, both methods can provide accurate and reliable results that meet stringent regulatory requirements.
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PubMed. (2021, November 19). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. NIH. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR data for 2H-pyrrole-2-one derivative compounds (5a-j). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Quantitative Analysis of Methyl 5-nitro-1H-pyrrole-2-carboxylate
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of robust research and development. Methyl 5-nitro-1H-pyrrole-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, requires precise and reliable analytical methods for its quantification in various matrices. This guide provides an in-depth comparison of three common analytical techniques applicable to this molecule: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry.
The choice of an analytical technique is dictated by the specific requirements of the assay, including sensitivity, selectivity, sample matrix, and available instrumentation. This document will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate technique for your research needs.
Introduction to this compound
This compound is a pyrrole derivative containing a nitro group, a functionality common in various pharmacologically active compounds. The presence of the nitro group and the aromatic pyrrole ring provides a chromophore, making the molecule amenable to UV-Vis detection. Its ester functionality also influences its polarity and volatility, which are key considerations for chromatographic separations. The accurate determination of its concentration is crucial for pharmacokinetic studies, formulation development, and quality control.
Comparative Analysis of Analytical Techniques
The following table provides a high-level comparison of the three analytical techniques discussed in this guide.
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | Moderate to High | Very High | Low |
| Speed | Moderate | Moderate to Fast | Fast |
| Cost | Moderate | High | Low |
| Sample Throughput | High (with autosampler) | Moderate | High |
| Sample Preparation | Moderate | Can be extensive | Minimal |
| Destructive | No | Yes | No |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the compound's polarity for separation on a non-polar stationary phase.
Rationale for Method Selection
The presence of the nitro group and the pyrrole ring suggests that the compound will have a strong UV absorbance, making a UV detector a suitable and cost-effective choice.[1] RP-HPLC is a versatile and widely used technique in the pharmaceutical industry, known for its robustness and reproducibility.[2] The proposed method is adapted from established methods for the analysis of other nitroaromatic compounds.[3]
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: The maximum absorbance wavelength (λmax) should be determined by scanning a standard solution from 200-400 nm. Based on similar nitropyrrole structures, a λmax in the range of 300-380 nm is expected.[4][5]
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple solution, dilution with the mobile phase may be sufficient. For more complex matrices, extraction or filtration may be necessary.
Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be >0.999.
-
Accuracy and Precision: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. The recovery should be within 98-102%, and the relative standard deviation (RSD) for replicate injections should be <2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Workflow Diagram
Sources
- 1. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrar.org [ijrar.org]
A Senior Application Scientist's Guide to Nitrated Heterocycles in Synthesis: A Comparative Analysis of Methyl 5-nitro-1H-pyrrole-2-carboxylate
Introduction: The Strategic Importance of Nitrated Heterocycles
In the landscape of modern organic synthesis and drug development, nitrogen-containing heterocycles are foundational pillars.[1][2] Their structural diversity and ability to engage in specific biological interactions make them privileged scaffolds in medicinal chemistry.[3][4][5] The introduction of a nitro group onto these rings further amplifies their utility, transforming them into highly versatile intermediates or potent pharmacophores. The nitro group, a potent electron-withdrawing moiety, profoundly alters the electronic character of the heterocyclic ring, opening up unique avenues for synthetic manipulation and conferring specific biological activities.
This guide provides an in-depth comparison of Methyl 5-nitro-1H-pyrrole-2-carboxylate against other prominent nitrated five-membered heterocycles, namely nitroimidazoles, nitropyrazoles, and nitrofurans. Our objective is to move beyond a simple catalog of reactions and delve into the strategic rationale behind choosing one building block over another. We will explore their synthetic accessibility, comparative reactivity, stability, and ultimate applications, supported by experimental data and protocols to empower researchers in making informed decisions for their synthetic campaigns.
Focus Molecule: this compound
This compound is a bifunctional building block of significant interest.[6] The pyrrole core is a common motif in numerous natural products and pharmaceuticals, while the nitro and ester groups serve as critical "handles" for synthetic diversification.
Synthesis: Taming the Reactive Pyrrole Ring
The direct nitration of pyrrole is notoriously challenging. The high electron density of the pyrrole ring makes it exceptionally reactive towards electrophiles but also highly susceptible to acid-catalyzed polymerization and degradation under harsh conditions like those found with standard sulfuric/nitric acid mixtures.[7][8][9]
The presence of the electron-withdrawing methyl-2-carboxylate group on the starting material is the first critical element for success. It partially deactivates the ring, tempering its reactivity and reducing the risk of polymerization. The preferred method for nitration involves using nitric acid in acetic anhydride at low temperatures. This combination generates acetyl nitrate, a milder nitrating agent, which favors electrophilic substitution over polymerization.[8][9] The reaction predominantly yields the 5-nitro isomer due to the directing effect of the C2-carboxylate group.
Caption: Synthetic pathway for this compound.
Reactivity and Synthetic Utility
The true value of this molecule lies in the orthogonal reactivity of its functional groups.
-
The Nitro Group:
-
Activating Group: It strongly activates the pyrrole ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr), a reaction pathway not readily accessible for electron-rich pyrroles.
-
Synthetic Precursor: The nitro group is readily reduced to a primary amine using various reagents (e.g., SnCl₂, H₂/Pd-C). This transformation is a gateway to a vast array of derivatives, including amides, sulfonamides, and ureas, which are crucial for probing structure-activity relationships (SAR) in drug discovery.
-
-
The Ester Group:
-
Modification Handle: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common linkage in pharmaceuticals) or subjected to other carboxylate chemistries. It can also be reduced to a primary alcohol.
-
This dual functionality allows for a stepwise and controlled elaboration of the pyrrole scaffold, making it a superior intermediate for building complex molecular architectures.
Comparative Analysis with Other Nitrated Heterocycles
The choice of a nitrated heterocycle is dictated by the intended application. While structurally similar, their chemical personalities and primary roles in synthesis differ significantly.
A. Nitroimidazoles: The Reductive Pharmacophores
Nitroimidazoles, particularly 5-nitroimidazoles like metronidazole, are mainstays in medicine as antimicrobial agents.[10]
-
Synthesis: The imidazole ring is less electron-rich than pyrrole and more stable under acidic conditions, making its nitration with mixed acid generally more straightforward.[11][12]
-
Reactivity & Role: The defining feature of medicinal nitroimidazoles is their mechanism of action. The nitro group is not a synthetic handle but the core of the pharmacophore. In the low-oxygen environment of anaerobic bacteria or hypoxic tumors, the nitro group is enzymatically reduced to form highly reactive nitroso and hydroxylamine species.[13][14] These radicals cause extensive damage to cellular macromolecules like DNA, leading to cell death.[13]
-
Comparison Point: Choose a nitroimidazole when the goal is to develop a pro-drug that becomes cytotoxic upon reduction of the nitro group. Choose This compound when the nitro group is intended as a precursor to an amine or other functionality within a larger, stable molecule.
B. Nitropyrazoles: The Energetic and Stable Scaffolds
Nitropyrazoles occupy a different niche, valued for their thermal stability and high nitrogen content.[15]
-
Synthesis: Pyrazole is an aromatic heterocycle that undergoes electrophilic substitution. Nitration can be achieved with various nitrating agents, including mixed acids, often yielding stable, well-defined products.[15][16][17]
-
Reactivity & Role: The combination of the stable pyrazole ring and multiple nitro groups leads to compounds with high density and a favorable oxygen balance. This makes them excellent candidates for energetic materials, such as explosives and propellants.[15][16] While they appear in some pharmaceuticals, their dominant application is in materials science.
-
Comparison Point: Choose a nitropyrazole for applications requiring high thermal stability and high energy density. The synthetic goals are fundamentally different from the functional group transformations typically desired with the nitropyrrole ester in medicinal chemistry.
C. Nitrofurans: The Antibacterial Workhorses
Like nitroimidazoles, nitrofurans are a class of "old" antibiotics that have seen a revival due to their efficacy against resistant pathogens.[18][19][20]
-
Synthesis: The furan ring, like pyrrole, is sensitive to strong acids. Its nitration requires carefully controlled conditions, often using acetyl nitrate.[11]
-
Reactivity & Role: The mechanism of action mirrors that of nitroimidazoles. The antibacterial effect is dependent on the enzymatic reduction of the furan's nitro group within the bacterial cell to produce cytotoxic metabolites.[18][21]
-
Comparison Point: The choice between a nitrofuran and a nitroimidazole often depends on the desired spectrum of activity, toxicity profile, and pharmacokinetic properties. From a synthetic chemistry perspective, both are primarily used as terminal drugs where the nitro group's reductive potential is harnessed for bioactivity, distinguishing them from the role of this compound as a versatile synthetic intermediate.
Sources
- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. scispace.com [scispace.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. nbinno.com [nbinno.com]
- 7. pyrrole nitration [quimicaorganica.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. energetic-materials.org.cn [energetic-materials.org.cn]
- 18. journals.plos.org [journals.plos.org]
- 19. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nitrofurans for External Use (Review) | Beliatskaya | Drug development & registration [pharmjournal.ru]
- 21. researchgate.net [researchgate.net]
"Methyl 5-nitro-1H-pyrrole-2-carboxylate" spectroscopic comparison with starting materials
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. This guide provides an in-depth spectroscopic comparison of Methyl 5-nitro-1H-pyrrole-2-carboxylate with its primary starting material, methyl 1H-pyrrole-2-carboxylate. We will explore the key transformations in the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data that confirm the successful nitration of the pyrrole ring. Understanding these spectroscopic shifts is crucial for reaction monitoring, purification, and final product validation.
The Synthetic Pathway: From Pyrrole to Nitropyrrole
The introduction of a nitro group onto the pyrrole ring is a foundational transformation in the synthesis of many biologically active compounds. However, the electron-rich nature of the pyrrole nucleus makes it susceptible to polymerization under harsh acidic conditions. Therefore, a milder nitrating agent, acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the reagent of choice. This method ensures a controlled electrophilic aromatic substitution, predominantly at the C5 position of methyl 1H-pyrrole-2-carboxylate, yielding the desired this compound.
Start [label="Methyl 1H-pyrrole-2-carboxylate"]; Reagents [label="HNO₃ / Ac₂O\n(Acetyl Nitrate)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound"];
Start -> Reagents [label="Nitration"]; Reagents -> Product; }
Figure 1: Synthetic workflow for the nitration of methyl 1H-pyrrole-2-carboxylate.
Spectroscopic Comparison: A Tale of Two Molecules
The addition of the strongly electron-withdrawing nitro (-NO₂) group to the pyrrole ring induces significant changes in the electronic environment of the molecule. These changes are clearly reflected in the spectroscopic data.
¹H NMR Spectroscopy: A Downfield Shift
The most dramatic changes in the ¹H NMR spectrum are observed in the chemical shifts of the pyrrole ring protons. The nitro group's deshielding effect causes the remaining ring protons to resonate at a lower field (higher ppm values) compared to the starting material.
| Compound | H3 (ppm) | H4 (ppm) | H5 (ppm) | -OCH₃ (ppm) | N-H (ppm) |
| Methyl 1H-pyrrole-2-carboxylate | ~6.8-6.9 | ~6.1-6.2 | ~6.9-7.0 | ~3.8 | ~9.0-9.5 |
| This compound | ~7.2 | ~7.0 | - | ~3.9 | ~12.5 |
Table 1: Comparative ¹H NMR data (typical values in CDCl₃ or DMSO-d₆).
The disappearance of the signal for the H5 proton and the downfield shift of the H3 and H4 protons are clear indicators of nitration at the C5 position. The N-H proton also experiences a significant downfield shift due to the increased acidity of the pyrrole nitrogen.
¹³C NMR Spectroscopy: The Influence of the Nitro Group
The electron-withdrawing nature of the nitro group also impacts the ¹³C NMR spectrum. The carbon atom directly attached to the nitro group (C5) is significantly deshielded, and its signal is shifted downfield. The other ring carbons also experience shifts, albeit to a lesser extent.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C=O (ppm) | -OCH₃ (ppm) |
| Methyl 1H-pyrrole-2-carboxylate | ~122 | ~110 | ~115 | ~123 | ~161 | ~51 |
| This compound | ~125 | ~114 | ~120 | ~145 | ~160 | ~52 |
Table 2: Comparative ¹³C NMR data (typical values in CDCl₃ or DMSO-d₆).
The significant downfield shift of the C5 signal is the most telling evidence of the nitro group's position.
Infrared (IR) Spectroscopy: The Signature of the Nitro Group
The IR spectrum provides definitive evidence for the presence of the nitro group. Two strong absorption bands, corresponding to the symmetric and asymmetric stretching vibrations of the N-O bonds, appear in the spectrum of the product.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) |
| Methyl 1H-pyrrole-2-carboxylate | ~3300-3400 | ~1680-1700 | - | - |
| This compound | ~3300 | ~1710-1730 | ~1500-1550 | ~1300-1350 |
Table 3: Key comparative IR absorption frequencies.
The appearance of the two strong nitro group absorptions is a clear confirmation of a successful nitration reaction.
Mass Spectrometry: Confirming the Molecular Weight
Mass spectrometry confirms the increase in molecular weight due to the addition of the nitro group (a mass increase of 45.00 g/mol ).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ or [M+H]⁺ (m/z) |
| Methyl 1H-pyrrole-2-carboxylate | C₆H₇NO₂ | 125.13 | 125 |
| This compound | C₆H₆N₂O₄ | 170.12 | 170 |
Table 4: Comparative Mass Spectrometry data.
node_start [label="{Methyl 1H-pyrrole-2-carboxylate | {¹H NMR: H5 signal present | ¹³C NMR: C5 at ~123 ppm | IR: No NO₂ stretches | MS: m/z = 125}}", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; node_product [label="{this compound | {¹H NMR: H5 signal absent, others shifted downfield | ¹³C NMR: C5 at ~145 ppm | IR: Strong NO₂ stretches at ~1520 & ~1330 cm⁻¹ | MS: m/z = 170}}", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];
node_start -> node_product [label="Nitration Reaction"]; }
Figure 2: Summary of key spectroscopic changes upon nitration.
Experimental Protocols
Synthesis of this compound
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Acetic anhydride (Ac₂O)
-
Fuming nitric acid (HNO₃, >90%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 1H-pyrrole-2-carboxylate in acetic anhydride at 0 °C (ice bath).
-
Slowly add fuming nitric acid to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice and water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
IR Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer using KBr pellets or as a thin film on a NaCl plate.
-
Mass Spectrometry: Mass spectra are typically obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
Conclusion
The nitration of methyl 1H-pyrrole-2-carboxylate to this compound is a fundamental synthetic transformation that can be reliably monitored and confirmed through a multi-technique spectroscopic approach. The characteristic downfield shifts in ¹H and ¹³C NMR, the appearance of strong nitro group stretches in the IR spectrum, and the expected mass increase in the mass spectrum provide a comprehensive and definitive confirmation of the desired product. This guide serves as a practical resource for researchers to confidently synthesize and characterize this important chemical intermediate.
References
- Please note that specific literature references for the spectroscopic data of this compound are not readily available in public databases. The data presented here are based on established principles of NMR, IR, and MS spectroscopy and are predictive of the expected values.
- General principles of NMR, IR, and MS can be found in standard organic chemistry textbooks and spectroscopic resources.
A Comparative Guide to the Quality Control and Assurance of Methyl 5-nitro-1H-pyrrole-2-carboxylate
For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock upon which successful synthesis and discovery are built. Methyl 5-nitro-1H-pyrrole-2-carboxylate (CAS No. 13138-73-3) is a pivotal intermediate in the synthesis of various biologically active compounds.[1] Its purity, identity, and stability are not mere specifications on a certificate of analysis; they are critical parameters that dictate reaction yields, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3]
This guide provides an in-depth, comparative analysis of the essential quality control (QC) and quality assurance (QA) methodologies for this key building block. We will move beyond simple procedural lists to explore the scientific rationale behind method selection, the interpretation of data, and the establishment of a robust, self-validating quality system.
The Quality Attribute Matrix: Defining "Fit for Purpose"
Quality control is not a monolithic activity but a multi-faceted evaluation of a compound's chemical and physical properties. For an intermediate like this compound, the primary quality attributes that require rigorous assessment are Identity, Purity, and Consistency. The selection of analytical techniques is directly governed by these attributes.
The logical relationship between quality attributes and the analytical techniques used to measure them forms the foundation of a robust QC strategy.
Sources
Establishing a High-Purity Reference Standard for Methyl 5-nitro-1H-pyrrole-2-carboxylate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the integrity of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards used. This guide provides an in-depth technical overview for establishing a well-characterized, high-purity reference standard for Methyl 5-nitro-1H-pyrrole-2-carboxylate, a key building block in medicinal chemistry. We will explore a robust workflow for its synthesis, purification, and comprehensive characterization, and compare its performance attributes against commercially available alternatives.
The Imperative for a Well-Defined Reference Standard
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. Its purity and well-defined character are critical for ensuring the accuracy and reproducibility of experimental results, particularly in quantitative analyses and impurity profiling of active pharmaceutical ingredients (APIs). A thoroughly characterized in-house reference standard not only provides a benchmark for quality control but also offers a deeper understanding of the compound's intrinsic properties and potential impurities.
Regulatory bodies and pharmacopeias emphasize the need for reference standards of the highest attainable purity, which are comprehensively characterized to confirm their identity, strength, and quality.[1] This guide adheres to the principles outlined in authoritative guidelines such as the United States Pharmacopeia (USP) General Chapter <11> on Reference Standards and the International Council for Harmonisation (ICH) Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.[1][2][3][4]
Synthesis and Purification Strategy
A plausible and efficient route for the synthesis of this compound involves the nitration of the readily available precursor, Methyl 1H-pyrrole-2-carboxylate. This approach is based on established electrophilic substitution reactions on the pyrrole ring.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis and purification of the reference standard.
Experimental Protocol: Synthesis
-
Preparation of the Nitrating Agent: In a flask cooled to 0°C, cautiously add fuming nitric acid to acetic anhydride. This in situ generation of acetyl nitrate serves as a milder nitrating agent, which is crucial for controlling the reaction with the sensitive pyrrole ring.
-
Nitration Reaction: Dissolve Methyl 1H-pyrrole-2-carboxylate in a suitable solvent like acetic anhydride. Cool the solution to between -10°C and 0°C.
-
Addition: Slowly add the prepared nitrating agent to the pyrrole solution while maintaining the low temperature and stirring vigorously.
-
Quenching: After the reaction is complete (monitored by Thin Layer Chromatography), pour the reaction mixture into ice water to quench the reaction and precipitate the crude product.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Causality of Experimental Choices: The use of a mild nitrating agent like acetyl nitrate at low temperatures is critical to prevent over-nitration and degradation of the pyrrole ring, which is highly activated towards electrophilic substitution. The workup procedure is designed to neutralize acidic residues and remove water-soluble byproducts.
Potential Impurities
A critical aspect of establishing a reference standard is the identification and control of impurities. Based on the synthetic route, potential impurities include:
-
Isomeric Impurities: Nitration of 2-substituted pyrroles can yield both the 4-nitro and 5-nitro isomers. The directing effect of the methoxycarbonyl group at the 2-position favors the formation of the 5-nitro isomer, but the 4-nitro isomer is a likely process-related impurity.
-
Starting Material: Unreacted Methyl 1H-pyrrole-2-carboxylate.
-
Di-nitrated Products: Over-nitration can lead to the formation of di-nitro pyrrole derivatives.
-
Degradation Products: The acidic conditions can cause some degradation of the pyrrole ring.
Experimental Protocol: Purification
The crude product, a mixture of isomers and other impurities, requires rigorous purification to achieve the high purity necessary for a reference standard.
-
Chromatographic Separation: Employ column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the 5-nitro isomer from the 4-nitro isomer and other impurities.
-
Recrystallization: Further purify the isolated 5-nitro isomer by recrystallization from a suitable solvent system, such as ethanol/water, to remove any remaining minor impurities and obtain a crystalline solid.
Comprehensive Characterization of the Reference Standard
A battery of analytical techniques should be employed to unequivocally confirm the identity, purity, and other critical properties of the candidate reference standard. The results of this characterization will form the basis of the Certificate of Analysis.
Workflow for Characterization
Caption: Comprehensive analytical workflow for the characterization of the reference standard.
Hypothetical Characterization Data
The following data represents a plausible outcome for a highly purified batch of this compound intended for use as a reference standard.
Table 1: Spectroscopic and Physical Data
| Test | Method | Specification | Hypothetical Result |
| Appearance | Visual | White to pale yellow crystalline solid | Conforms |
| Identity by ¹H NMR | 400 MHz, DMSO-d₆ | Conforms to structure | Conforms |
| Identity by ¹³C NMR | 100 MHz, DMSO-d₆ | Conforms to structure | Conforms |
| Identity by MS | ESI+ | [M+H]⁺ at m/z 171.04 | Conforms |
| Identity by FT-IR | KBr disc | Characteristic peaks | Conforms |
| Melting Point | Capillary Method | Report value | 188 - 191 °C |
| Purity by HPLC | RP-HPLC, 254 nm | ≥ 99.5% | 99.8% |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |
| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |
| Residue on Ignition | USP <281> | ≤ 0.1% | 0.05% |
Detailed Analytical Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
Protocol: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Expected Chemical Shifts (δ, ppm):
-
~13.0 (br s, 1H, NH)
-
~7.5 (d, 1H, H-3)
-
~7.1 (d, 1H, H-4)
-
~3.8 (s, 3H, -OCH₃)
-
-
Justification: The deshielding effect of the nitro and carboxylate groups will shift the pyrrole protons downfield compared to unsubstituted pyrrole. The broad singlet for the N-H proton is characteristic.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Protocol: Dissolve approximately 30 mg of the sample in 0.7 mL of DMSO-d₆.
-
Expected Chemical Shifts (δ, ppm):
-
~160.0 (C=O)
-
~145.0 (C-5)
-
~125.0 (C-2)
-
~120.0 (C-3)
-
~115.0 (C-4)
-
~52.0 (-OCH₃)
-
-
Justification: The chemical shifts are influenced by the electron-withdrawing nature of the substituents, leading to downfield shifts for the ring carbons.
-
2. Mass Spectrometry (MS)
-
Protocol: Electrospray ionization in positive mode (ESI+). The sample is dissolved in methanol and infused into the mass spectrometer.
-
Expected Fragmentation:
-
Primary Ion: [M+H]⁺ at m/z 171.04.
-
Key Fragments: Loss of the methoxy group (-OCH₃) to give a fragment at m/z 140, and loss of the nitro group (-NO₂) to give a fragment at m/z 125.
-
-
Justification: ESI is a soft ionization technique that should yield a prominent molecular ion peak, confirming the molecular weight. The fragmentation pattern provides structural confirmation.
3. High-Performance Liquid Chromatography (HPLC)
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Justification: This reverse-phase method is suitable for separating the polar analyte from potential non-polar and closely related polar impurities. The UV detection at 254 nm is appropriate for the nitroaromatic chromophore.
Comparison with Commercial Alternatives
When establishing an in-house reference standard, it is prudent to compare its performance against commercially available alternatives. This provides an external benchmark for quality and can highlight the value of a well-characterized internal standard.
Table 2: Comparative Analysis of Reference Standard Alternatives
| Parameter | In-House Established Standard | Alternative 1 (Commercial Supplier A) | Alternative 2 (Commercial Supplier B) |
| Purity (by HPLC) | 99.8% | 98.5% | ≥95% (Stated) |
| Characterization Data | Comprehensive (NMR, MS, IR, etc.) | Basic (NMR, Purity by HPLC) | Purity by HPLC only |
| Impurity Profile | Known and documented (e.g., 4-nitro isomer at 0.15%) | Undisclosed | Undisclosed |
| Traceability | Fully documented synthesis and characterization | Traceable to supplier's QC | Limited traceability |
| Cost-effectiveness | Higher initial investment, long-term value | Moderate cost | Lower cost |
| Suitability for Quantitative Use | High | Moderate | Low |
Discussion of Comparison:
-
Purity and Characterization: The in-house standard demonstrates superior purity and is supported by a comprehensive set of characterization data. This level of detail is often unavailable for commercially sourced materials, especially those not explicitly sold as primary standards.
-
Impurity Profile: A key advantage of an in-house standard is the detailed understanding of its impurity profile. Knowing the identity and quantity of minor components, such as the 4-nitro isomer, is crucial for accurate analytical method development and validation.
-
Long-term Value: While the initial effort to establish an in-house standard is significant, it provides a reliable and consistent source of high-quality material for the lifetime of a project, mitigating the risks of batch-to-batch variability from commercial suppliers.
Conclusion and Best Practices
Establishing a high-purity, well-characterized reference standard for this compound is a critical step in ensuring the quality and integrity of research and development in the pharmaceutical industry. The process requires a systematic approach encompassing controlled synthesis, rigorous purification, and multi-technique analytical characterization.
Key Takeaways:
-
A robust reference standard program is built on the principles of high purity and comprehensive characterization.
-
Understanding the synthesis pathway is crucial for predicting and controlling potential impurities.
-
Orthogonal analytical techniques (e.g., HPLC, NMR, MS) are essential for unequivocally confirming identity and purity.
-
An in-house reference standard, while requiring an initial investment, offers superior control, characterization, and long-term reliability compared to many commercially available alternatives.
By following the principles and methodologies outlined in this guide, researchers and scientists can confidently establish a reference standard for this compound that will serve as a reliable benchmark for their analytical needs.
References
-
USP General Chapter <11> Reference Standards. United States Pharmacopeial Convention. [Link]
-
ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
The complete guide to the ICH Q7 guidelines. Qualio. [Link]
-
ICH Q7 Good Manufacturing Practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers. U.S. Food and Drug Administration. [Link]
-
Pyrrole Chemistry: II. 2-Pyrrolecarbonitrile, 1-Methyl-2-Pyrrolecarbonitrile, and Their Nitration Products. Journal of Organic Chemistry. [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]
-
Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC North America. [Link]
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- 2. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-nitro-1H-pyrrole-2-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 5-nitro-1H-pyrrole-2-carboxylate. As a nitro-containing heterocyclic compound, this chemical presents a unique combination of hazards that demand a rigorous and scientifically grounded disposal strategy. Adherence to these procedures is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
Core Principles: Hazard Analysis and Risk Mitigation
This compound must be managed as a regulated hazardous waste from the moment it is designated for disposal. The "cradle-to-grave" responsibility, a cornerstone of regulations like the Resource Conservation and Recovery Act (RCRA), means the generator is accountable for the waste until its final, safe destruction.[1] The primary hazards associated with this compound stem directly from its molecular structure:
-
Nitro Group (-NO₂): This functional group renders the molecule energetic. While this specific compound is not listed as a primary explosive, many nitro-aromatic compounds are known to be potentially explosive, especially under conditions of heat, shock, or friction.[2] Di- and tri-nitro compounds are of particular concern, and caution should be exercised with all related materials.[2]
-
Pyrrole Ring: The pyrrole moiety itself is a flammable and toxic heterocyclic compound.[3][4] Derivatives often retain these characteristics, contributing to the overall hazard profile.
-
Carboxylate Ester: This group influences the compound's solubility and reactivity, but the primary disposal concerns are driven by the nitro and pyrrole functionalities.
Chemical and Physical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄ | [5] |
| Molecular Weight | 184.15 g/mol | [5] |
| Physical Form | Solid | [5] |
| Primary Hazards | Potential Explosive, Toxic, Flammable | [2][3][4] |
Pre-Disposal Protocol: Waste Segregation and Containment
Proper segregation is the most critical step in preventing dangerous laboratory incidents. Incompatible chemicals, when mixed, can result in violent reactions, fire, or the release of toxic gases.[6]
Step 1: Designate a Satellite Accumulation Area (SAA)
All laboratories generating hazardous waste must establish an SAA.[6] This is an area at or near the point of waste generation and under the control of the laboratory personnel.[7]
Step 2: Select a Compatible Waste Container
-
Material: Use only chemically compatible containers. High-density polyethylene (HDPE) or glass containers are appropriate choices. Avoid metal containers, as some nitro compounds can form shock-sensitive salts with metals over time.[2]
-
Condition: The container must be in good condition, with a secure, non-leaking, screw-on cap.[8] Never use food-grade containers (e.g., mayonnaise or pickle jars) for hazardous waste.[6]
Step 3: Label the Waste Container
Proper labeling is a regulatory requirement and a safety imperative. Before any waste is added, the container must be labeled with:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" .
-
A clear statement of the associated hazards (e.g., "Potentially Explosive," "Toxic").
-
The date accumulation begins.
Step 4: Segregate from Incompatible Materials
Store the waste container in a secondary containment bin within the SAA. This bin must be physically separated from incompatible chemical waste streams.
Critical Incompatibilities for this compound:
-
Oxidizing Agents (e.g., Nitric Acid, Perchlorates, Permanganates): Mixing can lead to fire or explosion.[9][10]
-
Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide): Can cause decomposition and exothermic reactions.
-
Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid): While not as reactive as with bases, mixing should be avoided to prevent uncontrolled reactions.
-
Combustible Materials: Store away from other flammable solvents or organic materials to minimize fire risk.
Step-by-Step Disposal Workflow
The only acceptable disposal route for this compound is through your institution's licensed hazardous waste management program, coordinated by the Environmental Health and Safety (EHS) department.
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Mandatory Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for tears before use.
-
Body Protection: A standard laboratory coat.
Disposal Procedure
-
Waste Transfer: Working in a designated area such as a chemical fume hood, carefully transfer the solid this compound waste into the pre-labeled hazardous waste container.
-
Container Management:
-
Storage in SAA: Return the sealed container to its designated, segregated location within the SAA.
-
Schedule Pickup: Once the container is full or has been in the SAA for up to one year (for partially filled containers), contact your institution's EHS department to schedule a waste pickup.[6][11] A full container must be removed from the SAA within three days.[6]
Disposal Workflow Diagram
Caption: Disposal workflow from waste generation to final EHS-managed disposal.
Management of Spills and Contaminated Materials
For Minor Spills (a few grams):
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep the mixture into a designated hazardous waste container. Do not use a standard brush and dustpan that will be returned to general use.
-
Label the container as hazardous waste, listing the chemical and the absorbent material.
-
Decontaminate the area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
For Major Spills:
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel in the vicinity and notify your supervisor.
-
Contact your institution's EHS emergency line for immediate assistance.
Decontamination of Empty Containers
A container that held this compound is not considered "empty" until it has been properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste. [12][13] It should be added to a container designated for flammable liquid waste.
-
Final Disposal: Once triple-rinsed and air-dried in a fume hood, the container can typically be disposed of in the laboratory glass waste, provided the label has been completely removed or defaced.[13]
By adhering to this comprehensive protocol, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities . Clym Environmental. Available at: [Link]
-
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds . University of Maryland Environmental Safety, Sustainability & Risk (ESSR). Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]
-
NIH Waste Disposal Guide 2022 . National Institutes of Health (NIH). Available at: [Link]
-
Chemical Incompatibility Chart . Princeton University Environmental Health & Safety. Available at: [Link]
-
Pyrrole - Safety Data Sheet . Thermo Fisher Scientific. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Hazardous Waste Disposal Procedures . The University of Texas at Austin. Available at: [Link]
-
Hazardous Laboratory Chemicals Disposal Guide . Reed College. Available at: [Link]
-
Management of Waste . In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf - NIH. Available at: [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Organic Nitro Compounds Waste Compatibility . CP Lab Safety. Available at: [Link]
-
Partial List of Chemical Incompatibilities . University of Nevada, Reno Environmental Health & Safety. Available at: [Link]
-
Procedures for Disposal of Hazardous Waste . The University of Texas Rio Grande Valley. Available at: [Link]
-
Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. Available at: [Link]
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Personal protective equipment for handling Methyl 5-nitro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
As a key intermediate in pharmaceutical research and organic synthesis, Methyl 5-nitro-1H-pyrrole-2-carboxylate demands a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and safety.
Hazard Profile: A Synthesis of Structural Dangers
Furthermore, pyrrole and its derivatives are known to be flammable and can cause skin and eye irritation.[4][5] Many nitroaromatic compounds are toxic, mutagenic, and can be readily absorbed through the skin.[1][6] Overexposure can lead to serious health issues, including organ damage.[2] Therefore, it is imperative to treat this compound with a high degree of caution.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin absorption, which is a primary route of exposure for nitroaromatic compounds.[1] Always inspect gloves for tears or punctures before use.[4] |
| Eyes | Chemical safety goggles and a face shield | To protect against splashes that can cause serious eye irritation or damage.[7] A face shield offers an additional layer of protection for the entire face. |
| Body | Flame-resistant lab coat worn over personal clothing | Provides a barrier against spills and splashes. Flame-resistant material is crucial due to the potential flammability of pyrrole derivatives.[4] |
| Respiratory | Use in a certified chemical fume hood | To prevent inhalation of any dust or vapors, which can be harmful.[8] A fume hood is the primary engineering control to minimize respiratory exposure. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is critical for minimizing risk. The following protocol outlines the key steps for safely handling this compound.
Preparation and Weighing
-
Work Area Decontamination : Before starting, ensure the chemical fume hood is clean and free of any incompatible materials, especially strong bases, acids, oxidizing agents, and reducing agents.[1]
-
Gather all Materials : Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, readily available within the fume hood to minimize movement and potential for spills.
-
Don PPE : Put on all required PPE as outlined in the table above before handling the compound.
-
Weighing : Carefully weigh the desired amount of the compound on weighing paper or in a tared container within the fume hood. Avoid creating dust.
Dissolution and Reaction
-
Solvent Addition : Slowly add the solvent to the vessel containing the compound. Be mindful of any potential for exothermic reactions.
-
Controlled Environment : If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely to prevent thermal decomposition.[1]
-
Inert Atmosphere : For sensitive reactions or long-term storage of solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
Post-Reaction Work-up and Storage
-
Quenching : If necessary, quench the reaction carefully, being aware of any potential for gas evolution or exothermic events.
-
Extraction and Purification : Perform any extractions or purifications within the fume hood.
-
Storage : Store the compound in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1] Ensure the container is clearly labeled with the chemical name and hazard warnings.[1]
Emergency Procedures: Spill and Disposal Management
Spill Response
In the event of a spill, immediate and correct action is crucial.
Caption: Workflow for responding to a chemical spill.
-
Evacuate : Immediately alert others and evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills, use an absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.
-
Collect : Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[9]
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.
-
Seek Medical Attention : If there is any skin or eye contact, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[7]
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Solid Waste : Collect all contaminated solid waste, including gloves, weighing paper, and absorbent materials, in a designated and clearly labeled hazardous waste container.[10]
-
Liquid Waste : Collect all liquid waste in a sealed, labeled container. Do not mix with incompatible waste streams.
-
Disposal Protocol : All chemical waste should be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[9]
Conclusion: A Culture of Safety
Handling this compound, like any potentially hazardous chemical, requires a combination of knowledge, preparation, and unwavering attention to safety protocols. By understanding the inherent risks associated with its chemical structure and diligently applying the guidelines outlined in this document, you can ensure a safe and productive research environment. Always prioritize a thorough risk assessment before beginning any new procedure.
References
- BenchChem. Personal protective equipment for working with nitrovinyl compounds. Accessed January 9, 2026.
- BenchChem. Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds. Accessed January 9, 2026.
- International Labour Organization. Nitrocompounds, Aromatic: Physical & Chemical Hazards. August 18, 2011.
- Fisher Scientific. SAFETY DATA SHEET - Pyrrole-2-carboxaldehyde.
- Ju, K.-S., & Parales, R. E. Major mechanisms of toxicity of nitroaromatic compounds. Applied Microbiology and Biotechnology, 71(3), 275–283. 2006.
- Thermo Fisher Scientific.
- Ju, K.-S., & Parales, R. E. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. 2010.
- Sigma-Aldrich.
- Sigma-Aldrich.
- International Labour Organization.
- DuPont. SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. September 30, 2022.
- U.S. Environmental Protection Agency. Personal Protective Equipment. September 12, 2025.
- ChemicalBook.
- Key Organics.
- BenchChem. Personal protective equipment for handling Pyrrolo[3,2-b]pyrrole. Accessed January 9, 2026.
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- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
